6-Methyl-2,4-pyrimidinediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
| Record name | NoName_3465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1791-73-7 | |
| Record name | 1791-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-pyrimidinediamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Methyl-2,4-pyrimidinediamine, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical process parameters involved in its synthesis. We will delve into the most prevalent and field-proven synthetic route, which commences with the cyclocondensation of guanidine and ethyl acetoacetate, followed by a two-step conversion of the resulting pyrimidinone intermediate. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction and Strategic Overview
This compound is a vital building block in the synthesis of a wide array of biologically active compounds. Its structural motif is present in molecules designed for various therapeutic areas, including the treatment of Chagas' disease. The strategic design of a synthesis pathway for this compound hinges on the efficient construction of the diaminopyrimidine core.
Several synthetic strategies have been reported, with the most common approaches being:
-
Linear Synthesis from Acyclic Precursors: This is the most widely adopted and versatile method. It involves the initial formation of a pyrimidine ring from acyclic starting materials, followed by functional group interconversions to install the desired amino groups.
-
Modification of Pre-existing Pyrimidine Scaffolds: This approach utilizes commercially available or readily synthesized pyrimidine derivatives that are then chemically modified to yield the target compound.
This guide will focus on a robust and well-documented linear synthesis pathway that offers a balance of efficiency, scalability, and access to readily available starting materials.
The Predominant Synthetic Pathway: A Three-Step Approach
The most reliable and frequently cited synthesis of this compound is a three-step process starting from guanidine and ethyl acetoacetate. This pathway is advantageous due to the low cost of the starting materials and the relatively straightforward nature of the chemical transformations.
The overall transformation can be visualized as follows:
Caption: A three-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol
The initial step involves the base-catalyzed cyclocondensation reaction between guanidine and ethyl acetoacetate. This reaction is a classic example of pyrimidine ring formation from a three-carbon component (ethyl acetoacetate) and a nitrogen-containing component (guanidine).
Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine nitrogen onto the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The basic conditions are crucial for the deprotonation of guanidine, enhancing its nucleophilicity.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent).
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.
Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
The hydroxyl group of the pyrimidin-4-ol intermediate is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Mechanism: The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 2-amino-4-chloro-6-methylpyrimidine.
Experimental Protocol:
-
Reaction Setup: In a fume hood, carefully add 2-Amino-6-methylpyrimidin-4-ol to an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Quenching: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.
-
Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography. A yield of 85% has been reported for a similar chlorination.[1]
Step 3: Synthesis of this compound
The final step is the amination of the 4-chloro-pyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where ammonia displaces the chloride ion.
Mechanism: The amino group of ammonia acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring. The chloride ion is subsequently eliminated, and a proton is lost from the attacking nitrogen to yield the final product. Due to the deactivating effect of the pyrimidine ring nitrogens, harsh reaction conditions (high temperature and pressure) are often required.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-amino-4-chloro-6-methylpyrimidine and alcoholic ammonia is heated in a sealed steel bomb at high temperatures (e.g., 180°C) for several hours.[2]
-
Isolation: After cooling, the reaction vessel is carefully opened in a well-ventilated fume hood. The reaction mixture is filtered, and the filtrate is evaporated to dryness.[2]
-
Purification: The solid residue is dissolved in hot water, and upon cooling, a strong base like potassium hydroxide is added to precipitate the product. The product is then filtered and can be recrystallized from a suitable solvent like acetone.[2] A yield of approximately 61% (5.5g from 9.0g of starting material) has been reported for this step.[2]
Alternative Synthetic Approaches
While the three-step pathway is the most common, other methods have been explored for the synthesis of this compound and its derivatives.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Three-Step Pathway | Guanidine, Ethyl Acetoacetate | NaOEt, POCl₃, Alcoholic NH₃, High T/P | Well-established, scalable, uses inexpensive starting materials | Requires handling of hazardous reagents (POCl₃), high pressure/temperature for amination |
| Biginelli Reaction | Aldehyde, β-Ketoester, Guanidine | Acid catalyst, often microwave irradiation | One-pot, multicomponent reaction, rapid under microwave conditions | Typically produces dihydropyrimidines requiring a subsequent oxidation step |
| From 2,4-Diamino-6-hydroxypyrimidine | Guanidine, Ethyl Cyanoacetate | POCl₃ for chlorination | Access to a different set of precursors | May require additional steps for the introduction of the methyl group |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: The reported melting point is around 183°C.[2]
-
NMR Spectroscopy:
-
¹H NMR: Expected signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.
-
¹³C NMR: Expected signals for the methyl carbon, the aromatic carbons of the pyrimidine ring, including those bearing the amino groups.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
UV Spectroscopy: Can be compared to literature data for confirmation of the pyrimidine chromophore.[2]
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
High-Pressure Reactions: The amination step is conducted in a sealed vessel at high temperature and pressure. A properly rated and maintained steel bomb or autoclave must be used, and the reaction should be conducted behind a blast shield.
-
Sodium Metal: Reacts violently with water and alcohols. It should be handled under an inert atmosphere.
-
Ammonia: A corrosive and toxic gas. Alcoholic ammonia solutions should be handled in a fume hood.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of new therapeutic agents. The three-step pathway, starting from guanidine and ethyl acetoacetate, offers a reliable and scalable route to this important building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery and development programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-2,4-pyrimidinediamine
Introduction
6-Methyl-2,4-pyrimidinediamine (CAS No. 1791-73-7) is a substituted pyrimidine that is of significant interest to researchers and drug development professionals.[1][2] The pyrimidine scaffold is a fundamental core in a vast array of biologically active molecules, including several approved drugs.[3] Understanding the physicochemical properties of this compound is paramount for its potential applications in medicinal chemistry, offering insights into its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
This compound is a solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₄ | [4] |
| Molecular Weight | 124.15 g/mol | [4] |
| CAS Number | 1791-73-7 | [1][4] |
| Melting Point | 196 - 198 °C | [4] |
| pKa (predicted) | 7.81 ± 0.10 | [5] |
| Physical Form | Solid | [4] |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively documented, pyrimidine derivatives generally exhibit moderate solubility in water and higher solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[6][7] The presence of two amino groups suggests that the solubility of this compound will be pH-dependent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the established shake-flask method for determining the thermodynamic solubility of a compound.
Caption: Workflow for the determination of thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Acidity and Basicity (pKa)
The ionization constant (pKa) is a crucial parameter that influences the solubility, absorption, and receptor-binding of a drug molecule. As a pyrimidine derivative with two amino groups, this compound is expected to exhibit basic properties. The predicted pKa of 7.81 suggests that this compound will be significantly protonated at physiological pH.[5]
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Caption: Workflow for pKa determination using potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water. If solubility is an issue, a co-solvent system may be employed.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., hydrochloric acid) of known concentration.
-
Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small, precise increments.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.
Spectroscopic Profile
The spectroscopic profile of a molecule is essential for its identification and structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyrimidine and its derivatives are known to absorb ultraviolet radiation due to the presence of the aromatic ring and its substituents. The wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern and the pH of the solution.[8] For minoxidil, a related piperidinyl-pyrimidine derivative, UV maxima are observed at 230, 262, and 284 nm.[9] It is anticipated that this compound will exhibit a similar UV absorption profile. The addition of electron-donating amino groups is likely to cause a bathochromic (red) shift in the λmax compared to the parent pyrimidine molecule.[10]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 2-aminopyrimidine derivatives, characteristic bands are expected in the following regions:[11][12]
-
N-H stretching: 3500-3100 cm⁻¹ (from the amino groups)
-
C-H stretching: 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic methyl group)
-
C=N and C=C stretching: 1650-1450 cm⁻¹ (pyrimidine ring vibrations)
-
N-H bending: 1650-1550 cm⁻¹
-
C-N stretching: 1350-1200 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups. The chemical shifts will be influenced by the electron-donating effects of the amino groups and the methyl group. Based on related 2-aminopyrimidine structures, the amino protons are expected to appear as a broad singlet in the range of 5.0-5.3 ppm.[13]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. A database search indicates the availability of a ¹³C NMR spectrum for 2,4-Diamino-6-methylpyrimidine, which can be a valuable reference for spectral interpretation.[14] The chemical shifts of the pyrimidine ring carbons are typically found in the aromatic region of the spectrum.
General Protocol for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a compound.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The provided data and experimental protocols are intended to assist researchers and drug development professionals in their work with this and related pyrimidine derivatives. A thorough characterization of these properties is a critical step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. ijirset.com [ijirset.com]
- 12. ijera.com [ijera.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to 6-Methyl-2,4-pyrimidinediamine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides an in-depth analysis of 6-Methyl-2,4-pyrimidinediamine, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will explore its fundamental chemical properties, established synthesis protocols, and its role as a critical scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Core Chemical Identity
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The pyrimidine backbone is a core component of nucleobases in DNA and RNA, making its derivatives a fertile ground for discovering molecules that can interact with biological systems.[1] The placement of two amine groups and a methyl group on this scaffold imparts specific chemical properties that make it a valuable starting point for chemical synthesis and drug design.
The definitive identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1791-73-7 | [2] |
| Molecular Formula | C₅H₈N₄ | [3] |
| Molecular Weight | 124.15 g/mol | [3] |
| InChI Key | HERHQNVDSHUKAK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=CC(=NC(=N1)N)N | Derived from structure |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanism
The synthesis of this compound is readily achievable and is often initiated from commercially available pyrimidine derivatives. A well-established and efficient method involves the ammonolysis of a halogenated pyrimidine precursor.
Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine
This protocol is adapted from a procedure originally described by Gabriel and Coleman and represents a robust method for laboratory-scale synthesis.[4]
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)
-
Alcoholic ammonia (Saturated solution of ammonia in ethanol or methanol)
-
Potassium hydroxide (KOH)
-
Acetone
-
Deionized water
-
High-pressure steel reaction vessel (bomb)
Procedure:
-
Reaction Setup: In a high-pressure steel reaction vessel, combine 9.0 grams of 2-amino-4-chloro-6-methylpyrimidine with 225 mL of alcoholic ammonia.[4]
-
Heating: Seal the vessel securely and heat the mixture to 180°C for 6 hours. The elevated temperature and pressure are crucial for driving the nucleophilic aromatic substitution of the chloro group by ammonia.
-
Isolation: After cooling the vessel to room temperature, carefully vent any residual pressure. Filter the resulting mixture to remove any solid byproducts.
-
Concentration: Evaporate the filtrate to dryness using a rotary evaporator. This will yield a solid residue containing the product and reaction salts.
-
Purification: Dissolve the solid residue in 60 mL of hot water. After cooling the solution to room temperature, add 40 grams of potassium hydroxide to precipitate the product. The addition of KOH increases the ionic strength of the solution and deprotonates any ammonium salts, significantly decreasing the solubility of the organic product.
-
Final Crystallization: Filter the precipitated product and recrystallize from acetone to yield pure this compound.[4] The expected melting point is 183°C.[4]
Synthesis Workflow
The causality behind this synthesis lies in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the electron-withdrawing chloro substituent. Ammonia acts as the nucleophile, displacing the chloride ion.
References
The Ascendant Therapeutic Potential of 6-Methyl-2,4-pyrimidinediamine Derivatives: A Technical Guide to Their Biological Activity
Abstract
The 6-methyl-2,4-pyrimidinediamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a primary focus on their well-established anticancer properties and emerging applications in other disease areas. We will delve into the molecular mechanisms of action, dissect key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic utility of this compound derivatives in their research and development endeavors.
Introduction: The Versatility of the Pyrimidine Core
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids, playing a crucial role in the very blueprint of life.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The this compound core, a specific iteration of this versatile scaffold, has garnered significant attention for its potent and often selective modulation of key biological targets implicated in various pathologies.
This guide will focus predominantly on the anticancer applications of these derivatives, particularly their role as kinase and histone deacetylase (HDAC) inhibitors, while also touching upon other documented biological activities.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively documented biological activity of this compound derivatives is their potent anticancer efficacy. These compounds exert their antitumor effects through various mechanisms, most notably through the inhibition of critical enzymes that drive cancer cell proliferation, survival, and metastasis.
Dual Inhibition of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs)
A significant breakthrough in the development of 2,4-pyrimidinediamine derivatives has been the discovery of compounds that dually inhibit both Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[5][6] This dual-inhibition strategy is a prime example of a synergistic approach to cancer therapy, targeting two distinct but interconnected pathways crucial for tumor progression.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplifications, or mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[7][8] Aberrant ALK signaling activates a cascade of downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[9][10][11]
Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][12] By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to transcriptional repression of key tumor suppressor genes.[13] Overexpression of certain HDACs is a common feature in many cancers and is associated with uncontrolled cell growth and resistance to apoptosis.[14]
The simultaneous inhibition of ALK and HDACs by a single this compound derivative offers a powerful therapeutic advantage. It not only shuts down a key oncogenic signaling pathway but also reactivates the expression of tumor suppressor genes, leading to a more profound and durable antitumor response.[5][6]
The anticancer activity of dual ALK/HDAC inhibiting this compound derivatives is primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. By inhibiting ALK, these compounds block the pro-survival signals that are essential for the viability of ALK-addicted cancer cells. Concurrently, HDAC inhibition leads to the re-expression of pro-apoptotic proteins and cell cycle inhibitors like p21 and p53, further pushing the cancer cells towards self-destruction.[12][15]
Broader Kinase Inhibition Profile
Beyond ALK, various 2,4-pyrimidinediamine derivatives have been shown to inhibit a range of other protein kinases that are critical for tumor growth and angiogenesis. These include members of the Epidermal Growth Factor Receptor (EGFR) family and Vascular Endothelial Growth Factor Receptors (VEGFRs).[16] This multi-targeted kinase inhibitory profile can contribute to a broader spectrum of anticancer activity against different tumor types.
Other Potential Biological Activities
While the primary focus of research has been on their anticancer properties, the versatile 2,4-pyrimidinediamine scaffold has shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17][18]
-
Antiviral Activity: The pyrimidine core is a constituent of several antiviral drugs, and some novel 6-substituted pyrimidine derivatives have shown inhibitory activity against a range of viruses, including herpesviruses and retroviruses.[4][19]
-
Antimicrobial Activity: Some 2,4-diaminopyrimidine derivatives have exhibited antibacterial activity by inhibiting bacterial dihydrofolate reductase, an enzyme essential for bacterial survival.[20][21]
Further exploration of this compound derivatives in these areas could unveil new therapeutic opportunities.
Structure-Activity Relationships (SAR): Designing Potent and Selective Inhibitors
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyrimidine core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
-
Substitutions at the 2- and 4-amino positions: The anilino or related nitrogen-containing groups at these positions are critical for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.[22] Modifications to these groups can significantly impact potency and selectivity.
-
The 6-methyl group: While the core topic is 6-methyl derivatives, it's important to note that substitutions at the 6-position can influence activity. For instance, in some pyrido[2,3-d]pyrimidin-7-ones, a 6-(2,6-dichlorophenyl) group was found to be important for Abl kinase inhibition.[22]
-
Linker and Cap Groups in HDAC Inhibitors: For dual ALK/HDAC inhibitors, the design incorporates a linker and a zinc-binding "cap" group, typically a hydroxamic acid, which is essential for interacting with the active site of HDAC enzymes. The length and composition of the linker can influence the potency against different HDAC isoforms.[23]
A systematic exploration of the chemical space around the this compound scaffold is essential for optimizing the pharmacological profile of these compounds.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and specific molecular targets.
Table 1: Antiproliferative Activity of Representative 2,4-Pyrimidinediamine Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 12a | A549 | Lung Carcinoma | 0.01 | [6] |
| MDA-MB-231 | Breast Carcinoma | 0.001 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 0.0003 | [6] | |
| SK-N-BE(2) | Neuroblastoma | 0.0003 | [6] | |
| H2228 | Lung Carcinoma | 0.011 | [6] | |
| 10f | ALK-addicted cancer cells | Various | Low micromolar | [24] |
Table 2: Inhibitory Activity against ALK and HDAC Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 12a | ALK (wild-type) | Potent (data not specified) | [6] |
| HDAC1 | Potent (data not specified) | [6] | |
| 10f | ALK | 2.1 | [24] |
| HDAC1 | 7.9 | [24] | |
| ALK (L1196M mutant) | 1.7 | [24] | |
| ALK (G1202R mutant) | 0.4 | [24] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (ALK)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in this order: kinase buffer, the this compound derivative at various concentrations, the specific substrate for ALK, and recombinant ALK enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.
Protocol:
-
Reaction Mixture: In a 96-well plate, combine the HDAC assay buffer, a fluorogenic HDAC substrate, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the recombinant HDAC enzyme (e.g., HDAC1) to each well to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal. Incubate for an additional 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
Western Blotting for Phospho-ALK and Acetyl-Histone H3
This technique is used to detect changes in the phosphorylation status of ALK and the acetylation level of histones in cells treated with the test compound.
Protocol:
-
Cell Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ALK (p-ALK) and acetyl-histone H3 (Ac-H3) overnight at 4°C. Also, probe for total ALK and total histone H3 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ALK and Ac-H3.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.
Figure 1: Simplified ALK signaling pathway and its inhibition by this compound derivatives.
References
- 1. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. massivebio.com [massivebio.com]
- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Role of 6-Methyl-2,4-pyrimidinediamine in Oncology: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells
Abstract
The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the potential mechanism of action of 6-Methyl-2,4-pyrimidinediamine in cancer cells. While direct studies on this specific molecule are nascent, this document synthesizes evidence from structurally related 2,4-pyrimidinediamine derivatives to postulate its biological activity. We will delve into its likely impact on critical cellular processes such as cell cycle progression and apoptosis, and explore its potential molecular targets, including protein kinases and metabolic enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this class of compounds.
Introduction: The 2,4-Pyrimidinediamine Scaffold in Cancer Therapy
The 2,4-pyrimidinediamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to interact with a wide array of biological targets. In the context of cancer, derivatives of this scaffold have demonstrated significant antiproliferative activity across various cancer cell lines, including those of the lung, breast, and liver.[1][2] The small size and synthetic tractability of molecules like this compound make them attractive candidates for drug discovery programs.
Cellular Effects of 2,4-Pyrimidinediamine Derivatives in Cancer
Experimental evidence from studies on various 2,4-pyrimidinediamine derivatives consistently points to two primary cellular outcomes upon treatment of cancer cells: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several 2,4-pyrimidinediamine derivatives have been shown to effectively trigger this process in cancer cells.[1][3][4][5][6] This is often observed through standard assays that detect morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and the activation of caspases.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. The ability to halt the cell cycle is a key characteristic of many anticancer agents. Derivatives of 2,4-pyrimidinediamine have been reported to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[1][3][4][5][6] The specific phase of arrest can vary depending on the exact chemical structure of the derivative and the cancer cell type.
Postulated Molecular Mechanisms of Action
Based on the activities of structurally analogous compounds, the anticancer effects of this compound are likely mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival. Two prominent mechanisms are proposed: inhibition of protein kinases and interference with folate metabolism.
Inhibition of Protein Kinases
Many cancers are driven by the aberrant activity of protein kinases. The 2,4-pyrimidinediamine scaffold has been successfully employed to design potent kinase inhibitors.
-
Anaplastic Lymphoma Kinase (ALK): Some 2,4-pyrimidinediamine derivatives have been identified as dual inhibitors of ALK and histone deacetylases (HDACs).[1][3][4][5][6] ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer. Inhibition of ALK blocks downstream signaling pathways crucial for cell growth and survival.
-
Other Kinases: The versatile nature of the pyrimidine core suggests that it could be tailored to inhibit other kinases implicated in cancer, such as those involved in cell cycle regulation (Cyclin-Dependent Kinases - CDKs) or signal transduction (e.g., EGFR, VEGFR).
Below is a diagram illustrating the potential impact of this compound on a generic kinase signaling pathway.
Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Inhibition of Dihydrofolate Reductase (DHFR)
Another well-established mechanism for pyrimidine-based anticancer drugs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. A closely related compound, 2,4-diamino-5-methyl-6-(substituted benzyl)pyrido[2,3-d]pyrimidine, has been shown to be a potent inhibitor of mammalian DHFR.[7][8] By inhibiting DHFR, this compound could deplete the cellular pool of nucleotides, leading to the cessation of DNA replication and cell division.
The following diagram illustrates the role of DHFR in nucleotide synthesis and its inhibition.
Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by this compound.
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of the compound.
-
MTT/XTT Assay: Measures cell viability based on the metabolic activity of the cells.
-
Trypan Blue Exclusion Assay: A simple method to distinguish between live and dead cells.
-
Clonogenic Assay: Assesses the long-term proliferative capacity of cells after treatment.
Table 1: Representative Data from a Hypothetical Cell Viability Assay
| Cancer Cell Line | This compound IC50 (µM) |
| A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 22.5 |
| HepG2 (Liver) | 18.9 |
Apoptosis Assays
To confirm the induction of apoptosis, the following assays are recommended:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
Western Blotting for Apoptotic Markers: Detects the cleavage of PARP and the expression levels of Bcl-2 family proteins.
Cell Cycle Analysis
To determine the effect on cell cycle progression, flow cytometric analysis of PI-stained cells is the standard method. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target-Based Assays
To identify the direct molecular targets, the following approaches can be taken:
-
Kinase Inhibition Assays: In vitro assays using purified kinases to determine the inhibitory activity of the compound.
-
DHFR Enzyme Activity Assay: A spectrophotometric assay to measure the enzymatic activity of DHFR in the presence of the compound.
-
Western Blotting for Signaling Pathway Modulation: Analysis of the phosphorylation status of key proteins in signaling pathways downstream of potential kinase targets (e.g., p-ALK, p-AKT).
The workflow for investigating the mechanism of action is depicted below.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While direct experimental data for this compound is limited, the wealth of information on the broader class of 2,4-pyrimidinediamine derivatives provides a strong foundation for postulating its mechanism of action in cancer cells. The induction of apoptosis and cell cycle arrest are likely the primary cellular consequences of its activity, potentially driven by the inhibition of key protein kinases such as ALK or metabolic enzymes like DHFR.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. The synthesis and evaluation of a focused library of analogs will also be crucial in establishing a clear structure-activity relationship and optimizing the therapeutic potential of this promising scaffold. The insights gained will be invaluable for the rational design of next-generation anticancer agents based on the this compound core.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-diamino-6-methylpyrimidine
This guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of 2,4-diamino-6-methylpyrimidine, a key heterocyclic compound that has served as a foundational scaffold in medicinal chemistry. We will delve into its synthesis, from early 20th-century methods to modern approaches, and explore its significant therapeutic applications, with a particular focus on its role as a dihydrofolate reductase inhibitor and its potential in treating Chagas disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.
The Genesis of a Scaffold: Discovery and Early Synthesis
The story of 2,4-diamino-6-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.
The first documented synthesis of 2,4-diamino-6-methylpyrimidine is attributed to a modified procedure by Gabriel and Coleman in 1901[1]. This early method involved the reaction of 2-amino-4-chloro-6-methylpyrimidine with alcoholic ammonia under high temperature and pressure[1]. This foundational synthesis laid the groundwork for future exploration of this compound and its derivatives.
A more general and widely adopted approach to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with a guanidine. In the case of 2,4-diamino-6-methylpyrimidine, this would involve the reaction of ethyl acetoacetate with guanidine. This method, a variation of the principal pyrimidine synthesis, provides a more direct route to the 2,4-diaminopyrimidine core.
Foundational Synthesis Protocol: Modified Gabriel and Coleman Method
The following protocol is based on the early synthesis of 2,4-diamino-6-methylpyrimidine[1].
Materials:
-
2-amino-4-chloro-6-methylpyrimidine
-
Alcoholic ammonia
-
Steel bomb reactor
-
Hot water
-
Potassium hydroxide
-
Acetone
Procedure:
-
A mixture of 9.0 g of 2-amino-4-chloro-6-methylpyrimidine and 225 ml of alcoholic ammonia is heated in a steel bomb at 180°C for 6 hours[1].
-
The reaction mixture is then filtered, and the filtrate is evaporated to dryness[1].
-
The solid residue is dissolved in 60 ml of hot water[1].
-
The solution is cooled to room temperature, and 40 g of potassium hydroxide is added to precipitate the product[1].
-
The precipitated 2,4-diamino-6-methylpyrimidine is filtered and recrystallized from acetone[1].
Expected Yield: 5.5 g[1]. Melting Point: 183°C[1].
Therapeutic Significance: A Scaffold for Drug Discovery
The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide range of therapeutic agents based on this structure.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the most significant applications of 2,4-diaminopyrimidine derivatives is as inhibitors of dihydrofolate reductase (DHFR)[2][3]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, 2,4-diaminopyrimidine-based drugs disrupt DNA synthesis, leading to cell death. This mechanism is the basis for their use as antifolate agents in the treatment of cancer and bacterial infections.
The 2,4-diamino moiety is a key pharmacophore that mimics the binding of the natural substrate, DHF, to the active site of the DHFR enzyme. The selectivity of these inhibitors for bacterial or mammalian DHFR can be modulated by substitutions on the pyrimidine ring and other parts of the molecule.
A Promising Lead in the Fight Against Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have significant limitations, creating an urgent need for new therapeutic agents.
In a high-throughput screening campaign against the intracellular form of T. cruzi, a series of 2,4-diamino-6-methylpyrimidines was identified as having potent activity[4][5]. Further investigation revealed that these compounds likely act through a mechanism of action that is different from the common antifungal target, sterol 14α-demethylase (CYP51)[4][5]. This is significant as it suggests a novel way to combat the parasite.
The discovery of the anti-trypanosomal activity of the 2,4-diamino-6-methylpyrimidine scaffold has opened up a new avenue for the development of much-needed drugs for Chagas disease. The drug discovery cascade for such a project typically involves a series of in vitro and in vivo assays to assess the potency, selectivity, and pharmacokinetic properties of the compounds.
Modern Synthetic Strategies and Derivatives
While the foundational synthesis methods are robust, modern organic chemistry has provided a variety of more efficient and versatile routes to 2,4-diaminopyrimidine derivatives. These methods often allow for greater control over substitution patterns, facilitating the generation of diverse compound libraries for drug discovery.
Modern approaches often start from readily available precursors like 2,4-diamino-6-hydroxypyrimidine or 2,4-diamino-6-chloropyrimidine[6]. For example, 2,4-diamino-6-hydroxypyrimidine can be converted to the more reactive 2,4-diamino-6-chloropyrimidine by treatment with phosphorus oxychloride[6]. This chloro-derivative can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.
The development of new synthetic methodologies continues to expand the chemical space accessible from the 2,4-diaminopyrimidine scaffold, enabling the fine-tuning of pharmacological properties and the exploration of new therapeutic applications.
Quantitative Data and Structure-Activity Relationships
The therapeutic potential of 2,4-diaminopyrimidine derivatives is highly dependent on their substitution patterns. The following table summarizes the inhibitory activity of a selection of 2,4-diaminopyrimidine analogs against DHFR, highlighting the impact of different substituents.
| Compound | R5-Substituent | R6-Substituent | Target Organism | IC50 (nM) |
| Trimethoprim | 3,4,5-trimethoxybenzyl | H | E. coli | 5 |
| Pyrimethamine | 4-chlorophenyl | ethyl | P. falciparum | 0.5-2.5 |
| A derivative | 3,4-dichlorophenyl | methyl | Walker 256 carcinoma | - |
| Another derivative | 1-adamantyl | methyl | Walker 256 carcinoma | - |
Conclusion and Future Perspectives
From its early synthesis in the beginning of the 20th century, 2,4-diamino-6-methylpyrimidine has evolved into a cornerstone of medicinal chemistry. Its simple yet versatile structure has provided the foundation for the development of a multitude of therapeutic agents, most notably as inhibitors of dihydrofolate reductase. The recent discovery of its potent activity against Trypanosoma cruzi has opened up exciting new avenues for the development of drugs for the neglected Chagas disease.
Future research in this area will likely focus on several key aspects:
-
Elucidation of the precise mechanism of action against T. cruzi to guide rational drug design.
-
Exploration of novel synthetic methodologies to access a wider range of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Investigation of other potential therapeutic applications of the 2,4-diamino-6-methylpyrimidine scaffold against a variety of diseases.
The enduring legacy of 2,4-diamino-6-methylpyrimidine serves as a testament to the power of fundamental chemical discoveries in driving innovation in medicine and improving human health.
References
- 1. prepchem.com [prepchem.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Methyl-2,4-pyrimidinediamine
This guide provides a comprehensive exploration of the potential therapeutic targets of 6-methyl-2,4-pyrimidinediamine, a heterocyclic compound belonging to the versatile pyrimidine class of molecules. While direct research on this specific molecule is limited, the extensive biological activities of structurally similar 2,4-pyrimidinediamine derivatives provide a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this and related compounds.
Introduction: The Prominence of the Pyrimidine Scaffold
Pyrimidines are fundamental building blocks of nucleic acids (cytosine, thymine, and uracil) and are integral to numerous biological processes.[1][2] Their structural versatility and ability to interact with a wide array of biological targets have made them a privileged scaffold in medicinal chemistry.[2] Pyrimidine-based drugs have found applications as anti-infectives, anticancer agents, and treatments for immunological and neurological disorders.[2] The 2,4-diaminopyrimidine motif, in particular, is a recurring feature in many bioactive molecules, suggesting that this compound holds significant, yet untapped, therapeutic potential.
Postulated Therapeutic Targets and Mechanisms of Action
Based on the established pharmacology of related compounds, we can infer several high-probability therapeutic targets for this compound. The following sections delve into these potential targets, the rationale for their consideration, and the experimental workflows required for their validation.
Dihydrofolate Reductase (DHFR): A Classic Target for Antiproliferative and Antimicrobial Activity
Rationale: The 2,4-diaminopyrimidine core is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it an effective target for anticancer and antimicrobial therapies.[5] Prominent examples of 2,4-diaminopyrimidine DHFR inhibitors include the antibacterial drug Trimethoprim and the antimalarial drug Pyrimethamine.[4]
Hypothesis: this compound may act as a competitive inhibitor of DHFR, with the 2,4-diamino groups mimicking the binding of the natural substrate, dihydrofolate. The 6-methyl group could potentially influence binding affinity and selectivity for microbial or cancer cell DHFR over the human enzyme.
Experimental Workflow for DHFR Inhibition Assay
Caption: Workflow for determining DHFR inhibitory activity.
Protein Kinases: Modulating Cellular Signaling Pathways
Rationale: The pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine structure can serve as a scaffold for designing inhibitors that target the ATP-binding pocket of kinases. For instance, some pyridopyrimidine derivatives have been shown to inhibit MEK, a key component of the MAPK/ERK pathway.[3] Furthermore, novel aminopyrimidine derivatives have been developed as dual-target inhibitors of BRD4 and PLK1.[5]
Hypothesis: this compound could function as a scaffold for the development of inhibitors targeting various protein kinases. The specific kinases inhibited would depend on the overall three-dimensional structure of the compound and its ability to form favorable interactions within the ATP-binding cleft.
Experimental Protocol: Kinase Inhibition Profiling
-
Primary Screening: A broad panel of recombinant kinases (e.g., a panel of 96 or more kinases) is used to assess the inhibitory activity of this compound at a fixed concentration (e.g., 10 µM).
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) in the primary screen are identified as "hits."
-
Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing a range of concentrations of the compound to determine the IC50 value.
-
Mechanism of Action Studies: Further studies, such as ATP competition assays, are conducted to determine if the inhibition is ATP-competitive.
Ion Channels: Potential for Neurological and Cardiovascular Applications
Rationale: A notable example of a 2,4-pyrimidinediamine derivative with ion channel activity is Minoxidil (6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide). Minoxidil is a potent vasodilator that functions by opening ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[6] This action leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation. Additionally, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one have demonstrated anticonvulsant activity, suggesting a potential interaction with ion channels in the central nervous system.[7]
Hypothesis: this compound may modulate the activity of certain ion channels, potentially K-ATP channels or other channels involved in neuronal excitability. This could open up therapeutic avenues in cardiovascular diseases (e.g., hypertension) or neurological disorders (e.g., epilepsy).
Experimental Workflow for Ion Channel Screening
Caption: Workflow for assessing ion channel modulation.
Antiparasitic Targets: A Niche for Infectious Disease Therapy
Rationale: A high-throughput screening campaign identified a series of 2,4-diamino-6-methylpyrimidines as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[8][9] Importantly, this activity was shown to be independent of the common antifungal target, TcCYP51, suggesting a novel mechanism of action.[8][9] The study highlighted the cytocidal nature of these compounds against the intracellular amastigote form of the parasite.[8][9]
Hypothesis: this compound may possess antiparasitic activity against T. cruzi or other protozoan parasites. The target is likely a parasite-specific enzyme or protein that is essential for its survival.
Experimental Protocol: In Vitro Anti-Trypanosomal Assay
-
Cell Culture: Host cells (e.g., Vero cells) are infected with T. cruzi trypomastigotes. The parasites differentiate into the intracellular amastigote form.
-
Compound Treatment: Infected cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours). Benznidazole can be used as a positive control.
-
Parasite Viability Assessment: The viability of the intracellular amastigotes is assessed. This can be done by lysing the host cells and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase for engineered parasite strains) or by microscopic counting of the parasites.
-
Host Cell Cytotoxicity: In parallel, the cytotoxicity of the compound on uninfected host cells is determined to assess selectivity.
-
Data Analysis: The EC50 (half-maximal effective concentration) against the parasite and the CC50 (half-maximal cytotoxic concentration) against the host cells are calculated to determine the selectivity index (CC50/EC50).
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, target potencies for this compound based on the activities of related compounds. These values serve as a benchmark for initiating an investigation into this molecule.
| Potential Target | Assay Type | Hypothetical IC50/EC50 | Reference Compound |
| E. coli DHFR | Enzyme Inhibition | 0.5 - 5 µM | Trimethoprim |
| Human DHFR | Enzyme Inhibition | > 50 µM | Trimethoprim |
| MEK1 Kinase | Kinase Inhibition | 1 - 10 µM | PD-0325901 |
| K-ATP Channel | Electrophysiology | 5 - 20 µM (EC50) | Minoxidil |
| T. cruzi Amastigotes | Whole-cell Assay | 2 - 15 µM | Benznidazole |
Conclusion and Future Directions
This compound represents a molecule of significant interest for therapeutic development due to its structural similarity to a number of well-characterized bioactive compounds. The most promising avenues for investigation lie in its potential as a DHFR inhibitor for anticancer and antimicrobial applications, a kinase inhibitor for oncology, a modulator of ion channels for cardiovascular and neurological disorders, and an antiparasitic agent.
The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the specific therapeutic targets of this compound. A systematic approach, beginning with broad screening across different target classes followed by more detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of this promising pyrimidine derivative.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of 6-Methyl-2,4-pyrimidinediamine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methyl-2,4-pyrimidinediamine (CAS No. 3993-78-0), a key heterocyclic building block in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. By integrating established theoretical principles with detailed, field-proven experimental protocols and data interpretation, this guide serves as an authoritative resource for the unambiguous characterization of this compound, ensuring scientific integrity and supporting its application in rigorous research settings.
Molecular Structure and Spectroscopic Significance
This compound, with the molecular formula C₅H₈N₄, possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The pyrimidine core, substituted with two amino groups and a methyl group, provides multiple active sites for analysis by various spectroscopic techniques. Accurate interpretation of its spectra is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in synthetic transformations.
The structural features—aromatic protons, amine protons, a methyl group, and a heteroaromatic ring system—are all readily distinguishable through the combination of NMR, IR, and MS, which together provide a holistic and definitive structural confirmation.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton; deshielded protons (near electronegative atoms) appear at higher ppm values.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals. Furthermore, the acidic protons of the amine groups are observable as broad singlets, whereas they would rapidly exchange and potentially disappear in solvents like D₂O.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 2 seconds to ensure accurate integration, and a spectral width covering 0-12 ppm.
Data Analysis and Interpretation: The ¹H NMR spectrum of this compound in DMSO-d₆ displays four distinct signals, consistent with its four unique proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 6.33 | Singlet (broad) | 2H | C4-NH₂ | Protons on the amino group at position 4. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| 5.75 | Singlet (broad) | 2H | C2-NH₂ | Protons on the amino group at position 2. The chemical shift differs from the C4-NH₂ due to the different electronic environment within the pyrimidine ring. |
| 5.61 | Singlet | 1H | C5-H | The sole aromatic proton on the pyrimidine ring. It appears as a sharp singlet as it has no adjacent protons to couple with. Its upfield position relative to benzene is due to the electron-donating effect of the two amino groups. |
| 1.98 | Singlet | 3H | C6-CH₃ | The three equivalent protons of the methyl group. This signal is a sharp singlet, indicating no adjacent proton neighbors. |
Note: The specific chemical shifts are based on reported literature values.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal (unless there is accidental equivalence). The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.
Data Analysis and Interpretation: The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ shows five distinct signals, corresponding to the five unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 166.0 | C 6 | Quaternary carbon attached to the methyl group and two ring nitrogens. It is significantly deshielded due to the influence of the adjacent nitrogens. |
| 163.5 | C 4 | Carbon atom bonded to an amino group and two ring nitrogens. Its chemical shift is influenced by the strong electron-donating amino group. |
| 162.7 | C 2 | Carbon atom bonded to an amino group and situated between two ring nitrogens, leading to a highly deshielded environment. |
| 95.9 | C 5 | The only methine (CH) carbon in the ring. It is significantly shielded by the strong electron-donating effects of the two para- and ortho-positioned amino groups. |
| 23.5 | CH₃ | The methyl carbon, appearing in the typical aliphatic region of the spectrum. |
Note: The specific chemical shifts are based on reported literature values.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its associated functional group. This makes IR an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Analysis and Interpretation: While an experimental spectrum for the title compound is not readily available in public databases, the expected key absorptions can be reliably predicted based on its structure and comparison with similar pyrimidine derivatives. [see: 1, 5]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two or more strong, sharp to medium bands. Asymmetric and symmetric stretching. |
| 3100 - 3000 | C-H Stretch | Aromatic (C5-H) | Weak to medium intensity band. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) | Weak to medium intensity bands. |
| 1650 - 1580 | C=N & C=C Stretch | Pyrimidine Ring | Multiple strong to medium bands, characteristic of heteroaromatic ring stretching. |
| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) | Medium to strong scissoring vibration. |
| ~1450 | C-H Bend | Aliphatic (CH₃) | Asymmetric bending, medium intensity. |
| ~1375 | C-H Bend | Aliphatic (CH₃) | Symmetric (umbrella) bending, medium intensity. |
The most characteristic region would be the N-H stretching region (>3300 cm⁻¹), where the presence of two sharp bands would be strong evidence for the primary amine groups. The complex pattern in the 1650-1400 cm⁻¹ "fingerprint" region would be highly characteristic of the substituted pyrimidine ring system.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion (M⁺·), which gives the molecular weight, and a series of fragment ions, which provide structural clues.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons (standard for EI).
-
Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Data Analysis and Interpretation: The molecular weight of this compound (C₅H₈N₄) is 124.15 g/mol .[1]
-
Molecular Ion (M⁺·): A prominent peak is expected at m/z = 124 . The presence of an even number of nitrogen atoms (four) is consistent with the Nitrogen Rule , which predicts an even nominal molecular weight.
-
Key Fragmentation Pathways: The fragmentation of the pyrimidine ring is complex. However, some logical fragmentation pathways can be proposed:
-
Loss of HCN (m/z 97): A common fragmentation pathway for pyrimidines is the elimination of a molecule of hydrogen cyanide from the ring.
-
Loss of Methyl Radical (m/z 109): Cleavage of the methyl group would result in a stable cation at [M-15]⁺.
-
Ring Opening and Fission: The pyrimidine ring can undergo retro-Diels-Alder type reactions or other complex rearrangements, leading to smaller charged fragments.
-
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Integrated Spectroscopic Workflow and Conclusion
The definitive structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all spectroscopic data. The workflow below illustrates this logic.
References
solubility and stability of 6-Methyl-2,4-pyrimidinediamine
An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-2,4-pyrimidinediamine
Abstract
This compound, a substituted pyrimidine derivative, serves as a crucial scaffold in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents.[1][2] Its physicochemical properties, particularly aqueous solubility and chemical stability, are paramount to its efficacy, bioavailability, and formulation viability. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the solubility and stability of this compound. We delve into the molecular determinants influencing these properties, present validated, step-by-step protocols for their empirical determination, and offer insights into mitigating potential liabilities in a drug development context.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocycle in numerous biological molecules, including the nucleobases cytosine and thymine.[3] This structural heritage makes pyrimidine derivatives a rich source of pharmacologically active compounds. This compound (also known as 2,4-Diamino-6-methylpyrimidine) is a key intermediate and structural motif in various drug discovery programs.[4][5] Understanding its behavior in solution (solubility) and its resilience to degradation (stability) is a non-negotiable prerequisite for advancing any candidate through the development pipeline. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, safety, and therapeutic effect.
Physicochemical Properties
A foundational understanding begins with the molecule's intrinsic properties, which dictate its behavior.
| Property | Value | Source |
| IUPAC Name | 6-methylpyrimidin-4-amine | PubChem[6] |
| Synonyms | 2,4-Diamino-6-methylpyrimidine, 4-Amino-6-methylpyrimidine | PubChem[6] |
| Molecular Formula | C₅H₇N₃ | PubChem[6] |
| Molecular Weight | 109.13 g/mol | PubChem[6] |
| pKa (predicted) | Data not explicitly available; requires experimental determination. The two amino groups and ring nitrogens suggest multiple pKa values. | |
| logP (predicted) | Data not explicitly available; requires experimental determination. |
Solubility Profile: From Theory to Practice
The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is the most critical parameter. The structure of this compound, with two primary amine groups and two ring nitrogens, provides hydrogen bond donor and acceptor sites, suggesting potential for aqueous solubility.[3] However, the aromatic ring and methyl group contribute to its hydrophobicity, creating a delicate balance.[7]
Factors Influencing Solubility
-
pH and Ionization: The amino groups and ring nitrogens are basic and will be protonated at acidic pH. This ionization dramatically increases the molecule's polarity and its interaction with water, thereby enhancing solubility.[3] Conversely, at higher pH, the molecule will be in its neutral, less soluble form. Determining the pKa is essential to predict the pH-solubility profile.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[8] This relationship can be quantified using the van't Hoff equation.
-
Solvent Polarity: The compound is expected to be more soluble in polar organic solvents like ethanol, methanol, and DMSO than in non-polar solvents like hexane.[3][9]
-
Crystal Packing (Polymorphism): The energy required to break the crystal lattice of a solid contributes significantly to its solubility. Different crystalline forms (polymorphs) can exhibit vastly different solubilities.
Experimental Determination of Solubility
It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically DMSO) added to an aqueous buffer. It is a high-throughput method used for early-stage discovery.[10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming but accurate measure, essential for later-stage development.[10]
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of a compound's solubility.
Caption: A logical workflow for determining kinetic and thermodynamic solubility.
Protocol 1: Thermodynamic Solubility Determination via HPLC-UV
This protocol establishes the equilibrium solubility, a critical parameter for preclinical and formulation development.[10]
1. Rationale: This method measures the concentration of the compound in a saturated solution after it has reached equilibrium, providing the most accurate representation of its solubility. HPLC-UV is chosen for its robustness and quantitative accuracy.
2. Materials:
- This compound (solid powder)
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC-grade acetonitrile and water
- Trifluoroacetic acid (TFA)
- 2 mL glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C)
- 0.22 µm syringe filters (e.g., PVDF)
- Validated HPLC-UV system
3. Methodology:
- Standard Curve Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Serially dilute this stock with 50:50 acetonitrile:water to create standards ranging from 1 µg/mL to 200 µg/mL.
- Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). A visual excess of solid should be present.
- Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[10] Self-Validation Check: Analyze samples at 24h and 48h. The concentrations should be within 10% of each other to confirm equilibrium.
- Phase Separation: Allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant.
- Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.[10] Causality Note: This step is critical. Unfiltered solids will artificially inflate the measured solubility.
- Quantification: Dilute the filtrate as necessary with 50:50 acetonitrile:water to fall within the range of the standard curve. Analyze the standards and samples by HPLC-UV.
- Calculation: Determine the concentration of the compound in the filtrate using the linear regression from the standard curve. This value is the thermodynamic solubility.
Stability Profile: Ensuring Molecular Integrity
Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] The pyrimidine ring can be susceptible to degradation, making this a critical area of investigation.[12]
Potential Degradation Pathways
-
Hydrolysis: The amino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, potentially leading to the formation of oxo-substituted pyrimidines like 2-amino-6-methylpyrimidin-4-one.[13][14] The rate of hydrolysis is typically pH-dependent.
-
Oxidation: While the pyrimidine ring itself is relatively electron-deficient, substituted pyrimidines can be prone to oxidation, especially in the presence of oxidizing agents or trace metals.[11][15]
-
Photodegradation: Pyrimidine bases are known to be photosensitive, capable of undergoing dimerization or decomposition upon exposure to UV light.[16][17] This is a critical consideration for drug substances and products.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[18]
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Simulates degradation in the stomach and identifies acid-labile bonds.[13] |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C | Identifies base-labile bonds.[11] |
| Oxidation | 3-30% H₂O₂, Room Temp | Probes susceptibility to oxidative degradation. |
| Thermal Stress | 60-80°C (solution), >80°C (solid) | Assesses intrinsic thermal stability.[19] |
| Photostability | ICH Q1B conditions (UV/Vis light) | Determines light sensitivity of the compound.[16] |
Workflow for Forced Degradation Study
This diagram illustrates the systematic process for conducting a forced degradation study.
Caption: Workflow for a forced degradation study to assess stability.
Protocol 2: Stability-Indicating HPLC Method Development using Forced Degradation
1. Rationale: The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products, thus being "stability-indicating." This is achieved by analyzing samples subjected to forced degradation.
2. Materials:
- This compound
- Reagents for stress conditions (HCl, NaOH, H₂O₂)
- HPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector
- LC-MS system (for degradant identification)
- C18 reverse-phase HPLC column
3. Methodology:
- Prepare Stress Samples: Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). For each stress condition (acid, base, oxidation, thermal), mix the compound solution with the stressor. Store a control sample under normal conditions.
- Example: For acid hydrolysis, mix 1 mL of compound stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl) and heat at 80°C.
- Incubation: Incubate the samples for a defined period (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
- Sample Quenching: After incubation, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
- Initial HPLC Analysis: Analyze all samples (including the control) on a generic reverse-phase HPLC gradient method (e.g., 5-95% acetonitrile with 0.1% formic acid over 20 minutes).
- Method Optimization:
- Resolution: Examine the chromatograms. Are all degradant peaks baseline-resolved from the parent peak and from each other? If not, optimize the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH.
- Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming no co-elution.
- Validation: Once the method demonstrates specificity for the parent compound in the presence of its degradants, it is considered stability-indicating and can be used for formal stability studies.
- Degradant Identification (Optional but Recommended): Analyze the stressed samples by LC-MS to obtain the mass of the degradation products, which provides crucial information for elucidating their structures.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For this compound, its potential for pH-dependent solubility and susceptibility to hydrolytic and photolytic degradation are key liabilities to address. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data. By understanding and quantifying these fundamental properties early, scientists can make informed decisions, mitigate risks, and accelerate the progression of new pyrimidine-based therapeutics from the laboratory to the clinic.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pyrimidine - Wikipedia [en.wikipedia.org]
- 16. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil | MDPI [mdpi.com]
- 17. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]
Foreword: The Pyrimidine Scaffold and the Imperative for Computational Modeling
An In-Depth Technical Guide to the In Silico Modeling of 6-Methyl-2,4-pyrimidinediamine Interactions
The 2,4-pyrimidinediamine core is a privileged scaffold in medicinal chemistry, a structural motif consistently found in molecules that exhibit profound biological activity. The addition of a methyl group at the 6-position creates this compound, a foundational structure for a multitude of targeted therapeutic agents. Derivatives of this core have been investigated as inhibitors of dihydrofolate reductase (DHFR)[1], dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors for cancer therapy[2], and as potential treatments for Chagas' disease[3][4].
Given its proven versatility, the rational, predictive, and efficient exploration of the chemical space around this scaffold is paramount. This is where in silico modeling becomes an indispensable tool in modern drug discovery.[5][6][7] Computational techniques allow us to build, test, and refine hypotheses in a virtual environment, dramatically accelerating the design-make-test-analyze cycle. By simulating molecular interactions at an atomic level, we can predict binding affinity, identify key interaction points, and assess the drug-like properties of novel derivatives long before they are ever synthesized in a lab.
This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound and its analogues. It is structured not as a rigid protocol, but as a logical workflow, mirroring the thought process of a computational drug designer. We will move from broad, exploratory methods to identify potential biological targets, to high-throughput screening, and finally to rigorous, dynamic simulations that offer a nuanced understanding of the protein-ligand interaction.
Part 1: Target Identification - Asking the Right Question, "Where Does It Bind?"
Before we can analyze a molecular interaction, we must first identify the most probable protein targets. For a novel or underexplored scaffold, we employ two complementary strategies: interrogating what is known about similar molecules (ligand-based) and exploring the vast landscape of known protein structures (structure-based).
Ligand-Based Approaches: Learning from Analogs
The core principle here is that structurally similar molecules often have similar biological activities. We leverage this by searching vast chemical databases for compounds that share the 2,4-pyrimidinediamine core and have documented biological data.
Pharmacophore Modeling is a powerful ligand-based method that distills the essential 3D arrangement of chemical features required for biological activity.[8] A pharmacophore model is not a specific molecule, but a template of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.[9][10][11] For kinase inhibitors, a common target class for pyrimidine derivatives, a typical pharmacophore involves hydrogen bond interactions with the hinge region of the ATP binding site.[9][10]
The workflow for identifying potential targets using these methods is a crucial first step in the discovery pipeline.
Caption: Workflow for Target Identification and Prioritization.
Structure-Based Approaches: Target Fishing
In parallel, we can take our ligand of interest and screen it against a large collection of 3D protein structures—a technique often called reverse docking or target fishing .[5][12] This computational experiment "fishes" for proteins that have a binding site complementary to our molecule. A high-ranking score suggests a potential interaction that warrants further investigation. Publicly available servers and in-house systems can perform these screens against the entire Protein Data Bank (PDB).[7][13]
The output of these combined approaches is a prioritized list of potential protein targets, providing a clear and rational starting point for more focused computational analysis.
Part 2: Virtual Screening & Docking - Finding the Right Key for the Lock
With one or more high-priority targets identified, the next phase is often to explore how modifications to the this compound scaffold affect binding. Molecular docking is the workhorse technique for this, allowing for the rapid, high-throughput evaluation of virtual compound libraries.[14][15]
Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically reported as a binding energy or score.[16]
Experimental Protocol: Molecular Docking Workflow
The fidelity of a docking experiment is critically dependent on meticulous preparation of both the protein and the ligands.
-
Protein Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16] If multiple structures are available, select one with high resolution and, ideally, a co-crystallized ligand similar to the pyrimidine scaffold.
-
Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents from the PDB file. The co-crystallized ligand is often retained temporarily to define the binding site.[16]
-
Protonation & Repair: Add hydrogen atoms, as they are typically absent in crystal structures. Correct for missing side chains or loops using modeling software like the Molecular Operating Environment (MOE) or Schrödinger's Protein Preparation Wizard.
-
Charge Assignment: Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). Software like AutoDock Tools can be used for this step.[17]
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of this compound derivatives using software like ChemDraw.
-
3D Conversion & Optimization: Convert the 2D structures to 3D and perform an initial energy minimization to obtain a low-energy conformation.[16]
-
Charge & Torsion Definition: Assign partial charges and define rotatable bonds. This is crucial for allowing the ligand to flexibly adapt to the binding site during the docking simulation.[17]
-
-
Simulation & Analysis:
-
Grid Definition: Define a 3D grid box that encompasses the entire binding site. The location of the co-crystallized ligand is the most reliable guide for centering this box.[16]
-
Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand poses within the grid box.[16]
-
Pose Evaluation: Analyze the results. The primary output is a set of predicted binding poses ranked by a scoring function (e.g., binding energy in kcal/mol). The most favorable poses are those with the lowest binding energy.
-
Interaction Analysis: Critically examine the top-ranked poses. Look for key interactions—hydrogen bonds, hydrophobic contacts, pi-stacking—with important active site residues. For example, in many kinases, hydrogen bonds with the "hinge" region are essential for potent inhibition.[17]
-
Caption: A typical molecular docking workflow.
Data Presentation: Interpreting Docking Results
Summarizing docking results in a clear, tabular format is essential for comparing derivatives and establishing structure-activity relationships (SAR).
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Chalcone-Pyrimidines | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14[17] |
| Pyrido[2,3-d]pyrimidine | COVID-19 Mpro | -8.5 | Not Specified[16] |
| Pyrimidine-Quinoline | DHFR | -6.60 | Not Specified[16] |
| Pyrazolo[3,4-d]pyrimidine | PI3-K/mTOR | -10.7 | Not Specified[16] |
This table is a representative summary based on published data for various pyrimidine derivatives and should be used for illustrative purposes.
Part 3: Molecular Dynamics - From a Static Photo to a Dynamic Movie
Molecular docking provides a valuable but static snapshot of a potential protein-ligand interaction.[18] In reality, biological systems are dynamic. Proteins are constantly in motion, and the stability of a ligand's binding pose over time is a critical determinant of its efficacy. Molecular Dynamics (MD) simulations bridge this gap by modeling the atom-by-atom movement of the entire solvated protein-ligand complex over time (from nanoseconds to microseconds).[19][20]
MD simulations provide invaluable insights into:
-
Binding Stability: Does the ligand remain in its docked pose, or does it drift away?
-
Conformational Changes: Does the protein or ligand adopt different shapes upon binding?[18]
-
The Role of Water: Explicit water molecules are modeled, revealing their crucial role in mediating interactions.
-
Binding Free Energy: More rigorous calculations (e.g., MM/PBSA) can provide a more accurate estimate of binding affinity than docking scores alone.[19]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Building:
-
Starting Coordinates: Use the top-ranked pose from the molecular docking experiment as the initial coordinates for the protein-ligand complex.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of the atoms. This is a critical choice that dictates the accuracy of the simulation.[21]
-
Ligand Parametrization: Generate force field parameters for the pyrimidine derivative, as standard force fields do not typically include parameters for drug-like molecules. This is a non-trivial step often requiring quantum mechanics calculations.
-
Solvation: Place the complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.[22]
-
-
Simulation Execution:
-
Energy Minimization: Perform a minimization of the entire system to remove any bad contacts or steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric levels. This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).[22] This step ensures the system is stable before the production run.
-
Production MD: Run the simulation for the desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.
-
-
Trajectory Analysis:
-
Stability Metrics: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess overall stability. A stable RMSD indicates the system has reached equilibrium.
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible or rigid regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) over the course of the simulation to see how persistent they are.
-
References
- 1. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
A Technical Guide to the Preliminary Cytotoxicity Screening of 6-Methyl-2,4-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anticancer effects.[1][2][3] This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 6-Methyl-2,4-pyrimidinediamine, a pyrimidine derivative with therapeutic potential. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to robustly assess the compound's cytotoxic effects against various cancer cell lines. The guide emphasizes the rationale behind experimental design, features multiple validated assay methodologies for cross-verification of results, and provides insights into data interpretation and potential mechanisms of action.
Introduction: The Rationale for Cytotoxicity Screening
The evaluation of a novel compound's cytotoxic potential is a critical initial step in the drug discovery pipeline.[4][5] It provides essential data on the concentration-dependent toxicity of a substance in cultured cells, which is fundamental for screening compound libraries and identifying promising candidates for further development.[4] this compound belongs to the broader class of pyrimidine derivatives, many of which have demonstrated significant biological activities, including anti-proliferative effects against cancer cells.[1][6][7][8] Therefore, a systematic and rigorous preliminary cytotoxicity screening is warranted to determine its potential as an anticancer agent.
This guide will detail a multi-faceted approach to this preliminary screening, employing a panel of well-characterized human cancer cell lines and utilizing three distinct, yet complementary, cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. This strategy ensures a comprehensive initial assessment of the compound's cytotoxic profile.
Strategic Selection of Cancer Cell Lines
The choice of cell lines is paramount for a meaningful cytotoxicity screen. A well-selected panel can provide initial insights into the potential tumor selectivity of the test compound. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different cancer types, serves as a gold standard for anticancer drug screening.[9][10] For a preliminary screen, a representative subset of these or similar well-characterized cell lines is recommended.
Recommended Cell Lines for Initial Screening:
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
-
A549 (Lung Carcinoma): A widely utilized cell line for studying lung cancer.
-
HCT-116 (Colon Carcinoma): A well-characterized model for colorectal cancer.
-
HepG2 (Hepatocellular Carcinoma): A suitable model for liver cancer studies.
-
A normal (non-cancerous) cell line should also be included to assess the selectivity of the compound's cytotoxic effects.[11][12]
The selection should be guided by the specific research objectives and the desire to screen against a diverse range of cancer types.[11]
Core Methodologies for Cytotoxicity Assessment
To ensure the robustness of the preliminary screening, it is advisable to employ multiple cytotoxicity assays that measure different cellular parameters. This approach helps to minimize the risk of false-positive or false-negative results that can arise from assay-specific artifacts.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13][14][15][16] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[13][14][16] The amount of formazan produced is proportional to the number of viable cells.[16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15][17]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.[13]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the quantification of cellular protein content.[18][19] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[20]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[21]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20][21]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[21]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.[21]
-
Solubilization: Air-dry the plates and then add 50 to 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes and measure the absorbance at 510 nm.[21]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[22] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell death.[22][23][24]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and SRB assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.[23][25]
Data Analysis and Interpretation
The primary endpoint of a preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a compound that reduces a measured biological response (e.g., cell viability) by 50%.[4]
Calculating the IC50 Value:
-
Data Normalization: Convert the raw absorbance data into percentage inhibition relative to the untreated control.
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[26][27][28][29] The IC50 value is then derived from this curve.
Data Presentation:
Summarize the calculated IC50 values in a clear and concise table for easy comparison across different cell lines and assays.
| Cell Line | Assay | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | MTT | ||
| SRB | |||
| LDH | |||
| A549 | MTT | ||
| SRB | |||
| LDH | |||
| HCT-116 | MTT | ||
| SRB | |||
| LDH | |||
| HepG2 | MTT | ||
| SRB | |||
| LDH | |||
| Normal Cell Line | MTT | ||
| SRB | |||
| LDH |
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting. The following diagram illustrates the key stages of the cytotoxicity screening process.
Caption: High-level workflow for in vitro cytotoxicity screening.
Potential Mechanisms of Action: A Look Ahead
While preliminary screening focuses on determining cytotoxicity, the results can provide clues about the compound's potential mechanism of action. Pyrimidine derivatives are known to target various key signaling pathways involved in cancer cell proliferation and survival.[6][7][30] For instance, some pyrimidine analogs act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[6][30]
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of the RTK signaling pathway.
Further mechanistic studies, such as kinase inhibition assays or cell cycle analysis, would be required to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
This technical guide outlines a robust and comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cancer cell lines and utilizing multiple, mechanistically distinct assays, researchers can obtain reliable and reproducible data to inform the next steps in the drug development process. Positive results from this initial screen, characterized by potent and selective cytotoxicity against cancer cells, would justify advancing the compound to more detailed mechanistic studies and eventually, to preclinical in vivo models.
References
- 1. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. jrasb.com [jrasb.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 9. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. atcc.org [atcc.org]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. tribioscience.com [tribioscience.com]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. clyte.tech [clyte.tech]
- 28. Star Republic: Guide for Biologists [sciencegateway.org]
- 29. youtube.com [youtube.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 6-Methyl-2,4-pyrimidinediamine Derivatives: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 6-methyl-2,4-pyrimidinediamine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. These compounds are integral to the development of therapeutics for a range of conditions, including cancer and infectious diseases like Chagas' disease.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodologies and the underlying chemical principles that govern these syntheses.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[3][4] Its ability to mimic the hydrogen bonding patterns of purines and pyrimidines allows for potent interactions with various biological targets, including kinases and dihydrofolate reductase. The strategic placement of a methyl group at the 6-position can enhance binding affinity and metabolic stability. This guide will focus on the versatile synthesis of derivatives of the this compound core, enabling the exploration of structure-activity relationships (SAR) for novel drug candidates.
Synthetic Strategy Overview
The synthesis of substituted this compound derivatives typically follows a convergent approach, beginning with the construction of a key intermediate, which is then elaborated through various cross-coupling or nucleophilic substitution reactions. The most common and versatile starting material for this purpose is 2,4-dichloro-6-methylpyrimidine . The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective substitution.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound derivatives.
This guide will provide detailed protocols for each of these key stages.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The synthesis of the pivotal intermediate, 2,4-dichloro-6-methylpyrimidine, can be achieved from readily available starting materials. This protocol involves the cyclization of ethyl acetoacetate with urea to form 6-methyluracil, followed by chlorination.
Step 1: Synthesis of 6-Methyluracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl acetoacetate, followed by urea.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. During this time, a precipitate of the sodium salt of 6-methyluracil will form.
-
Work-up: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the 6-methyluracil.
-
Purification: The crude 6-methyluracil can be purified by recrystallization from hot water.
Step 2: Chlorination of 6-Methyluracil
-
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 6-methyluracil in a round-bottom flask equipped with a reflux condenser. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is then cautiously poured onto crushed ice with stirring.
-
Extraction: The aqueous mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2,4-dichloro-6-methylpyrimidine can be purified by vacuum distillation or column chromatography.
Protocol 1.2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
This intermediate is valuable for the synthesis of derivatives with a primary amino group at the 2-position. It can be prepared from 2-amino-4-hydroxy-6-methylpyrimidine (the tautomer of 6-methylisocytosine).
-
Reaction Setup: Mix 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) in a round-bottom flask fitted with a reflux condenser.[6]
-
Reflux: Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution) to a pH of 8.[6]
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be recrystallized from 50% ethanol to yield pure 2-amino-4-chloro-6-methylpyrimidine.[6]
Protocol 1.3: Synthesis of this compound
The parent this compound can be synthesized from 2-amino-4-chloro-6-methylpyrimidine.
-
Reaction Setup: In a sealed pressure vessel (steel bomb), heat a mixture of 2-amino-4-chloro-6-methylpyrimidine and alcoholic ammonia.[7]
-
Heating: Heat the vessel to 180°C for 6 hours.[7]
-
Work-up: After cooling, filter the reaction mixture and evaporate the filtrate to dryness.
-
Isolation: Dissolve the solid residue in hot water, cool to room temperature, and add potassium hydroxide to precipitate the product.[7]
-
Purification: Collect the precipitate by filtration and recrystallize from acetone.[7]
Part 2: Synthesis of N2,N4-Disubstituted Derivatives
The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloro-6-methylpyrimidine is the cornerstone of regioselective synthesis. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for a stepwise functionalization.
Caption: Stepwise functionalization of 2,4-dichloro-6-methylpyrimidine.
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods, like the Ullmann condensation, have become indispensable for the synthesis of a diverse library of N-substituted derivatives.
Methodology Comparison: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Temperature | Milder (25-120°C) | High (often >150°C for traditional methods) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Strong inorganic (e.g., K₂CO₃) |
| Substrate Scope | Broad, including electron-rich aryl halides | Favors electron-poor aryl halides |
| Cost | Higher (precious metal catalyst) | Lower (abundant metal catalyst) |
The choice between these methods often depends on the substrate's electronic properties, functional group tolerance, and cost considerations. The Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions.[8][9]
Protocol 2.1: Sequential Buchwald-Hartwig Amination
This protocol describes the sequential, regioselective amination of 2,4-dichloro-6-methylpyrimidine.
Step 1: Monosubstitution at the C4 Position
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine 2,4-dichloro-6-methylpyrimidine (1 equivalent), the desired amine (1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).[10]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the 4-amino-2-chloro-6-methylpyrimidine derivative.
Step 2: Substitution at the C2 Position
-
Reaction Setup: The purified 4-amino-2-chloro-6-methylpyrimidine from the previous step is subjected to a second Buchwald-Hartwig amination with a different amine using similar conditions as described above. The choice of ligand and base may need to be optimized for the second coupling.
-
Reaction and Work-up: Follow the same procedure as in Step 1.
-
Purification: The final N2,N4-disubstituted-6-methyl-2,4-pyrimidinediamine is purified by column chromatography or recrystallization.
Protocol 2.2: Ullmann Condensation for Amination
The Ullmann reaction provides a cost-effective alternative, particularly for electron-deficient pyrimidines.
-
Reaction Setup: Combine the chloropyrimidine derivative, the amine, a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or an N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄) in a high-boiling polar solvent (e.g., DMSO or DMF).[10]
-
Reaction: Heat the mixture to a high temperature (typically 100-150°C) and monitor the reaction.
-
Work-up and Purification: The work-up and purification procedures are similar to those for the Buchwald-Hartwig amination.
Part 3: Purification and Characterization
The purification of this compound derivatives often requires chromatographic techniques due to the potential for isomeric byproducts.
Purification Techniques
-
Flash Column Chromatography: This is the most common method for purifying these compounds. A silica gel stationary phase is typically used with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: For solid compounds, recrystallization can be an effective final purification step. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water.[11]
-
Preparative HPLC: For challenging separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.[11]
Characterization
The structure and purity of the synthesized derivatives should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compounds and intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Melting Point: A sharp melting point is an indicator of purity for solid compounds.
Part 4: Troubleshooting and Causality
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | - Optimize reaction time and temperature: Ensure the reaction goes to completion. - Check reagent purity: Impurities in starting materials or solvents can inhibit the catalyst. - Degas solvent thoroughly: Oxygen can deactivate the palladium catalyst in Buchwald-Hartwig reactions.[7] - Screen different ligands and bases: The choice of ligand and base is crucial for catalyst efficiency and can vary significantly with the substrate.[9] |
| Poor Regioselectivity | Similar reactivity of C2 and C4 positions under the chosen conditions. | - Lower the reaction temperature: This can often enhance the inherent selectivity for the C4 position in SNAr reactions. - Use a palladium catalyst for C4 selectivity: Pd-catalyzed aminations often show high regioselectivity for the C4 position.[12] - Consider a non-catalyzed SNAr for C2 selectivity with certain nucleophiles: Highly nucleophilic amines may react at the C2 position under non-catalyzed conditions.[13] |
| Formation of Byproducts | Hydrolysis of the chloropyrimidine, homocoupling of the amine, or other side reactions. | - Ensure anhydrous conditions: Water can lead to the formation of hydroxypyrimidines. - Control stoichiometry: Use a slight excess of the amine to minimize homocoupling. - Analyze byproducts by LC-MS: Identifying the byproducts can provide insight into the unwanted reaction pathways. |
| Difficulty in Purification | Similar polarity of the product and impurities or byproducts. | - Screen a wider range of solvent systems for column chromatography. - Consider a different chromatographic technique: If silica gel is ineffective, try alumina or reverse-phase chromatography. - Attempt derivatization: Sometimes, protecting a polar functional group can facilitate purification, followed by a deprotection step. |
Conclusion
The synthesis of this compound derivatives is a dynamic area of research with significant potential for the discovery of new therapeutic agents. By understanding the underlying principles of regioselectivity and employing modern synthetic methodologies such as the Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of these valuable compounds. This guide provides a solid foundation of protocols and expert insights to aid in the successful synthesis, purification, and characterization of this important class of molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Evaluating 6-Methyl-2,4-pyrimidinediamine as a Foundational Scaffold for Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors
Abstract
Anaplastic Lymphoma Kinase (ALK) is a clinically validated, high-value target in oncology, particularly for non-small cell lung cancer (NSCLC).[1] The development of potent and selective tyrosine kinase inhibitors (TKIs) has transformed patient outcomes.[2] A key strategy in modern drug discovery is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families. The 2,4-pyrimidinediamine core is one such scaffold that has demonstrated utility in the design of kinase inhibitors.[1] This document provides a comprehensive scientific framework and detailed experimental protocols for evaluating 6-Methyl-2,4-pyrimidinediamine as a starting fragment or core scaffold for the development of novel ALK inhibitors. We detail a logical, multi-step assay cascade, from initial biochemical validation to cellular target engagement and phenotypic response, designed to rigorously assess the potential of candidate molecules derived from this scaffold.
Introduction: ALK as a Therapeutic Target
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[3][4] Under normal physiological conditions, its activity is tightly regulated. However, chromosomal rearrangements, such as the EML4-ALK fusion in NSCLC, lead to constitutive kinase activation.[1][5] This aberrant signaling drives oncogenesis by activating multiple downstream pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT, which collectively promote cell proliferation, survival, and metastasis.[5][6]
The clinical success of ATP-competitive ALK inhibitors like Crizotinib, Alectinib, and Lorlatinib validates the strategy of targeting the ALK kinase domain.[7][8] However, the emergence of acquired resistance, often through secondary mutations in the kinase domain, necessitates a continuing search for new generations of inhibitors with novel binding modes or improved potency against resistant variants.[9]
Scaffold-based drug design offers an efficient path to novel chemical matter.[10] The 2,4-pyrimidinediamine moiety is a proven pharmacophore for kinase inhibition, and derivatives have been successfully developed as dual ALK and HDAC inhibitors.[1] This guide focuses on its simpler analog, this compound, as a foundational building block for fragment-based or scaffold-based inhibitor design.
ALK Signaling Pathway Overview
Constitutively active ALK fusion proteins auto-phosphorylate, creating docking sites for adaptor proteins that trigger downstream signaling cascades. A simplified representation of these key pathways is essential for understanding how to measure target inhibition.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 9. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the 2,4-Diamino-6-methylpyrimidine Series as a Novel Therapeutic Avenue for Chagas' Disease
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Methyl-2,4-pyrimidinediamine in Chagas' disease research.
Introduction: The Unmet Need in Chagas' Disease Therapy
Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi, remains a major public health issue, affecting millions globally, primarily in Latin America.[1][2][3] The disease progresses from an often asymptomatic acute phase to a chronic phase that can lead to severe cardiac and digestive complications decades later.[2] Current treatments, benznidazole and nifurtimox, were developed over half a century ago and have significant limitations, including adverse side effects and reduced efficacy in the chronic stage.[1][2][4][3][5] This landscape underscores the urgent need for novel, safer, and more effective therapeutic agents.[1][2][4][3][5]
Phenotypic screening against the clinically relevant intracellular amastigote form of T. cruzi has emerged as a powerful strategy for identifying new chemical scaffolds.[6][7] This approach led to the identification of a promising series of 2,4-diamino-6-methylpyrimidines, which exhibit potent, cytocidal activity against the parasite through a mechanism distinct from the common anti-target, TcCYP51.[1][2][4][3][5] This document provides a comprehensive guide to the application of this compound class in Chagas' disease research, detailing its characterization, a putative mechanism of action, and robust protocols for its evaluation.
Compound Series Profile: 2,4-Diamino-6-methylpyrimidines
A high-throughput screening campaign against T. cruzi amastigotes residing within Vero host cells identified the 2,4-diamino-6-methylpyrimidine scaffold as a promising starting point for drug development.[1][2][4][3][5] The initial hit demonstrated a pEC₅₀ of 6.9 against the parasite with a 40-fold selectivity window over the host cells.[3] Subsequent medicinal chemistry efforts focused on optimizing this series to improve potency, selectivity, and metabolic stability, key parameters for progression towards in vivo studies.[2]
One of the critical findings was that this series does not inhibit the T. cruzi C14 α-demethylase (TcCYP51), the target of azole antifungals that have failed in clinical trials for Chagas' disease.[1][2] Furthermore, the compounds were found to be cytocidal, meaning they actively kill the parasite rather than merely inhibiting its growth (cytostatic), which is a highly desirable characteristic for an effective therapeutic.[1][2][3]
The following table summarizes the in vitro activity and properties of key analogues from the initial optimization campaign, as reported by Thomas et al. (2018). This data provides a baseline for further structure-activity relationship (SAR) studies.
| Compound ID | Structure | T. cruzi pEC₅₀ | Vero pEC₅₀ | Selectivity (Vero/Tc) | Kinetic Solubility (μM) | Mouse Liver Microsome Clᵢₙₜ (mL/min/g) |
| 1 | (Structure of initial hit) | 6.9 | 5.3 | 40 | 1 | >10 |
| 4a | (Structure of analogue 4a) | 6.7 | 5.5 | 16 | 21 | 2.6 |
| 4b | (Structure of analogue 4b) | 6.9 | 5.2 | 50 | 25 | 2.5 |
| 8b | (Structure of analogue 8b) | 6.6 | 5.0 | 40 | 2 | 8.8 |
Data sourced from Thomas MG, et al. Bioorg Med Chem Lett. 2018.[2]
Putative Mechanism of Action: Targeting Kinetoplast DNA
While the precise molecular target of the 2,4-diamino-6-methylpyrimidine series in T. cruzi is unknown, the chemical structure provides clues. The core scaffold contains a diamidine-like motif. Aromatic diamidines, such as pentamidine, are known to have activity against various kinetoplastid parasites.[8] Research on the mechanism of these compounds in Leishmania has shown that they preferentially accumulate in the parasite's mitochondrion and bind to the kinetoplast DNA (kDNA).[8] This binding is thought to inhibit kDNA replication, a process essential for parasite survival and proliferation, likely by interfering with enzymes like topoisomerase IB.[8]
Given the structural similarities and the known activity of related compounds, it is hypothesized that this compound derivatives exert their cytocidal effect by targeting T. cruzi kDNA, leading to a catastrophic failure of mitochondrial function and cell division. This proposed mechanism aligns with the observed potent and rapid killing of the parasite.
Experimental Workflow for Compound Evaluation
A robust and logical screening cascade is essential for the efficient evaluation of new chemical entities. The workflow begins with high-throughput screening for efficacy against the intracellular parasite, followed by assessment of host cell toxicity to determine selectivity, and finally, evaluation in a relevant animal model.
Detailed Application Protocols
Protocol 1: In Vitro High-Throughput Anti-Amastigote Assay
This protocol describes a high-content imaging-based assay to determine the 50% effective concentration (EC₅₀) of compounds against intracellular T. cruzi amastigotes. It is adapted from established high-throughput screening methods.[7][9][10]
Materials and Reagents:
-
Trypanosoma cruzi strain expressing a fluorescent reporter (e.g., tdTomato or Luciferase).[1]
-
Vero cells (or other suitable host cell line, e.g., C2C12 myoblasts).[9]
-
Host Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM, 2% FBS, 1% Penicillin-Streptomycin.
-
Test Compound (e.g., this compound derivative) and Benznidazole (positive control), dissolved in DMSO.
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI or Hoechst nuclear stain (e.g., 5 µg/mL).[9]
-
Black, clear-bottom 96-well or 384-well imaging plates.
Step-by-Step Methodology:
-
Host Cell Seeding:
-
Culture Vero cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in Host Cell Culture Medium.
-
Seed 4 x 10³ cells per well into a 96-well imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Parasite Infection:
-
Harvest infective trypomastigotes from a feeder cell culture.
-
Infect the Vero cell monolayer at a Multiplicity of Infection (MOI) of 10:1 (parasites:host cell).
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Gently wash each well twice with PBS to remove non-internalized parasites.
-
Add fresh Assay Medium and incubate for 48 hours to allow trypomastigotes to transform into amastigotes and begin replication.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and benznidazole in Assay Medium. A typical starting concentration is 50 µM.
-
Include a vehicle control (e.g., 0.5% DMSO).
-
Remove the medium from the infected cells and add the compound dilutions.
-
Incubate for an additional 72 hours at 37°C, 5% CO₂.[9]
-
-
Fixing and Staining:
-
Carefully aspirate the medium.
-
Fix the cells by adding 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes (optional, but can improve nuclear stain penetration).
-
Wash twice with PBS.
-
Add the nuclear stain solution (DAPI or Hoechst) and incubate for 15 minutes in the dark.
-
-
Imaging and Analysis:
-
Wash wells with PBS and leave a final volume of 100 µL PBS for imaging.
-
Acquire images using a high-content imaging system, capturing both the fluorescent parasite channel and the nuclear stain channel.
-
Use automated image analysis software to:
-
Count the number of host cell nuclei.
-
Count the number of parasite nuclei (or quantify total parasite fluorescence) per cell.
-
-
Calculate the infection index (average number of amastigotes per host cell).
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of benznidazole (100% inhibition).
-
Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: In Vitro Host Cell Cytotoxicity Assay (MTT Method)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound on the host cell line to assess its selectivity.
Materials and Reagents:
-
Vero cells.
-
Host Cell Culture Medium (as in Protocol 1).
-
Test Compound and a known cytotoxic agent (e.g., Doxorubicin) as a positive control, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
Clear, flat-bottom 96-well plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 5 x 10³ Vero cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the dilutions to the cells and incubate for the same duration as the efficacy assay (e.g., 72 hours). Include vehicle controls (0.5% DMSO) and positive controls.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ value.
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the parasite.
-
Protocol 3: In Vivo Efficacy in an Acute Mouse Model of Chagas' Disease
This protocol outlines a general procedure for assessing the in vivo efficacy of a lead compound in a mouse model of acute T. cruzi infection using bioluminescence imaging.[12][13]
Materials and Reagents:
-
BALB/c mice (female, 6-8 weeks old).
-
Trypanosoma cruzi strain expressing firefly luciferase (e.g., Brazil strain).[1]
-
Test compound formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80).
-
Benznidazole as a positive control.
-
D-luciferin substrate for in vivo imaging.
-
In vivo imaging system (IVIS) or equivalent.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Infection:
-
Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream trypomastigotes of the luciferase-expressing T. cruzi strain.[14]
-
-
Treatment Initiation:
-
Monitor the infection by bioluminescence imaging starting around day 4 post-infection.
-
Once a stable and rising bioluminescent signal is confirmed (typically day 6-7), randomize mice into treatment groups (e.g., Vehicle, Test Compound at various doses, Benznidazole at 100 mg/kg).
-
-
Compound Administration:
-
Efficacy Monitoring:
-
Perform whole-body bioluminescence imaging on all mice at regular intervals (e.g., before treatment, mid-treatment, end of treatment, and post-treatment).
-
For imaging, administer D-luciferin (i.p.) and image the mice under isoflurane anesthesia after a 10-minute substrate distribution period.
-
Quantify the total photon flux (photons/second) from a defined region of interest for each mouse.
-
-
Data Analysis:
-
Plot the mean total photon flux for each group over time.
-
Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group at the end of treatment.
-
Monitor mice for signs of toxicity (weight loss, changes in behavior) throughout the study.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the treatment effect.
-
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease. - WCAIR [wcair.dundee.ac.uk]
- 6. High throughput screening for anti-Trypanosoma cruzi drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of 6-Methyl-2,4-pyrimidinediamine
Introduction
Pyrimidine analogs represent a foundational class of therapeutic agents, particularly in oncology, where they primarily function as antimetabolites.[1] By mimicking endogenous pyrimidines, these compounds can disrupt the synthesis of nucleic acids, thereby inducing cytotoxicity in rapidly proliferating cancer cells.[1][2] The compound 6-Methyl-2,4-pyrimidinediamine belongs to this versatile chemical class, which has shown broad therapeutic potential, from anticancer to anti-infective applications.[3][4][5]
This guide provides a comprehensive experimental framework for the preclinical evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logically structured, multi-stage approach to rigorously assess the compound's efficacy. The protocols herein move from foundational in vitro characterization to more complex in vivo tumor models, establishing a self-validating system to guide critical " go/no-go " decisions in the drug development pipeline.[6][7]
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of testing is designed to characterize the direct biological effects of this compound on cancer cells. The objectives are to determine its cytotoxic potency, primary mechanism of cell death, and its impact on key cancer cell behaviors such as migration.
Experimental Workflow: In Vitro Assessment
The following diagram outlines the logical progression of in vitro experiments.
References
- 1. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ppd.com [ppd.com]
A Cellular Biologist's Guide to Characterizing the In Vitro Effects of 6-Methyl-2,4-pyrimidinediamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of 6-Methyl-2,4-pyrimidinediamine. Compounds containing the 2,4-pyrimidinediamine scaffold have been investigated for a range of biological activities, including potential anti-proliferative effects[1]. This document outlines a logical progression of cell-based assays, from initial cytotoxicity screening to more complex mechanistic and functional characterizations. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate controls and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data.
| Foundational Procedures: Cell Culture and Compound Preparation
The bedrock of any in vitro pharmacological study is the health and consistency of the cell models used. Adherence to best practices in cell culture is non-negotiable for data integrity.
| Rationale for Cell Line Selection
The choice of cell line is dictated by the research question. For an initial broad screening of an anti-proliferative compound, a panel of well-characterized cancer cell lines from different tissue origins is recommended.
-
Adherent Lines:
-
A549 (Lung Carcinoma): A robust and widely used line for general cytotoxicity studies.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive line, useful for studies in hormone-dependent cancers.
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.
-
-
Suspension Line:
-
Jurkat (T-cell Leukemia): To assess effects on non-adherent hematopoietic cancer cells.
-
Expert Insight: Always source cell lines from reputable cell banks like ATCC to ensure identity and prevent the use of misidentified or contaminated cells. Maintain a record of passage numbers for all experiments, as high-passage-number cells can exhibit altered phenotypes and drug responses[2].
| General Culture and Maintenance Protocol
This protocol provides a general guideline; always refer to the supplier's specific recommendations for your chosen cell line.[3]
-
Environment: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Media: Use the recommended basal medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Passaging Adherent Cells: Subculture cells when they reach 80-90% confluency.[2] a. Aspirate the old medium. b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate for 2-5 minutes, or until cells detach.[2] d. Neutralize the trypsin with fresh, serum-containing medium and gently pipette to create a single-cell suspension. e. Transfer a fraction of the cell suspension to a new flask with fresh medium.
-
Cryopreservation: For long-term storage, freeze cells in a mixture of 80-90% complete growth medium and 10-20% cryoprotectant-grade DMSO at a controlled rate of -1°C per minute.[5]
| Preparation of this compound Stock Solution
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of sterile DMSO. Ensure complete dissolution, using a brief sonication if necessary.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments (including vehicle control) and should not exceed 0.5%, as higher concentrations can be cytotoxic.
| Primary Screening: Cytotoxicity and Proliferation Assays
The first step in characterizing the compound is to determine its effect on cell viability and proliferation. These are distinct endpoints: viability assays measure overall metabolic health, while proliferation assays directly measure DNA synthesis.
Experimental Workflow: Primary Screening
Caption: Workflow for primary screening of this compound.
| Protocol: Cell Viability Assessment (XTT Assay)
The XTT assay measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][7] This provides a quantitative measure of cell viability. The water-soluble nature of the XTT formazan product eliminates the solubilization step required for the older MTT assay, streamlining the protocol.[6][7]
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this solution to each well.[6]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background noise.[6]
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
| Protocol: Cell Proliferation Assessment (EdU Assay)
The EdU (5-ethynyl-2'-deoxyuridine) assay directly measures DNA synthesis. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.[8][9] It is detected via a "click" chemistry reaction with a fluorescent azide, which is more gentle and specific than the harsh DNA denaturation required for BrdU antibody detection.[8][10][11]
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the XTT protocol (Section 2.1).
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to each well at a final concentration of 10 µM and incubate.
-
Fixation & Permeabilization: a. Carefully remove the medium and wash cells once with PBS. b. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: a. Wash twice with PBS. b. Prepare the Click-iT® reaction cocktail containing the fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's protocol. c. Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash once, then counterstain with a DNA dye like Hoechst 33342 to label all cell nuclei.
-
Data Acquisition: Image the plate using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the number of EdU-positive (proliferating) nuclei and the total number of nuclei (Hoechst positive). Calculate the percentage of proliferation for each concentration: (% Proliferation) = (# EdU-positive cells / # Total cells) * 100. Determine the IC50 value as described previously.
| Data Presentation: IC50 Values
Summarize the calculated IC50 values in a clear, tabular format.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) ± SD |
| A549 | Viability (XTT) | 48h | 15.2 ± 1.8 |
| MCF-7 | Viability (XTT) | 48h | 21.7 ± 2.5 |
| Jurkat | Viability (XTT) | 48h | 9.8 ± 1.1 |
| A549 | Proliferation (EdU) | 48h | 11.5 ± 1.3 |
| Mechanistic Insights: Apoptosis and Cell Cycle Analysis
If the compound reduces cell number, the next logical step is to determine how. Does it induce programmed cell death (apoptosis), or does it halt the cell division cycle?
| Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12][15]
-
Cell Seeding & Treatment: Seed 0.5-1.0 x 10⁶ cells in 6-well plates. After 24 hours, treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
For suspension cells, collect the entire culture.
-
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[15]
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL). c. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. d. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. Excite with a 488 nm laser and collect FITC fluorescence (e.g., 530/30 nm filter) and PI fluorescence (e.g., >670 nm filter).
-
Analysis: Use appropriate compensation controls (unstained, PI only, Annexin V only). Gate the cell population and visualize on a dot plot (Annexin V-FITC vs. PI).
Visualization of Apoptosis Assay Results
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
| Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[17][18] Therefore, the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.
-
Cell Seeding & Treatment: Follow step 1 as described in the Apoptosis protocol (Section 3.1).
-
Cell Harvesting: Harvest cells as described in step 2 of the Apoptosis protocol.
-
Fixation: a. Wash the cell pellet once with cold PBS. b. Resuspend the pellet in ~500 µL of PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20] This step is critical to prevent cell clumping. d. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.
-
Staining: a. Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol.[19][20] b. Wash the pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is crucial to degrade RNA, which PI can also bind.[16][17] d. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze by flow cytometry using a linear scale for the PI signal.[20] Collect data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
| Data Presentation: Cell Cycle Distribution
| Treatment | Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 55.1 ± 3.2 | 29.5 ± 2.1 | 15.4 ± 1.9 |
| Compound X | 10 | 54.2 ± 2.9 | 28.9 ± 2.5 | 16.9 ± 2.3 |
| Compound X | 20 | 25.3 ± 2.1 | 15.1 ± 1.8 | 59.6 ± 3.5 |
This hypothetical data suggests a G2/M phase arrest at the 20 µM concentration.
| Advanced Characterization: Signaling Pathway Analysis
To understand the molecular mechanism of action, Western blotting can be used to probe key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hypothesized Signaling Pathway Involvement
Caption: Potential signaling pathways affected by an anti-proliferative agent.
| Protocol: Western Blotting for Phospho-ERK and Phospho-Akt
This protocol provides a general workflow to assess the phosphorylation status of key signaling proteins like ERK and Akt, which are central to proliferation and survival pathways, respectively.[21][22]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt).[24]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[21]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in activation.
| References
-
Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Retrieved from --INVALID-LINK--
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from --INVALID-LINK--
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from --INVALID-LINK--
-
Maheswari, U., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 79. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Western blot protocol. Retrieved from --INVALID-LINK--
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from --INVALID-LINK--
-
ATCC. (n.d.). ATCC Primary Cell Culture Guide. Retrieved from --INVALID-LINK--
-
Novus Biologicals. (n.d.). PROTOCOL: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from --INVALID-LINK--
-
QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from --INVALID-LINK--
-
ATCC. (n.d.). ATCC Culture Guides. Retrieved from --INVALID-LINK--
-
University of Iowa. (n.d.). The Annexin V Apoptosis Assay. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). EdU Cell Proliferation Assay. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). MTT assay. Retrieved from --INVALID-LINK--
-
ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Retrieved from --INVALID-LINK--
-
Biotium. (n.d.). XTT Cell Viability Assay Kit. Retrieved from --INVALID-LINK--
-
Guntur, A. R., et al. (2014). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. In Bone Morphogenetic Proteins (pp. 205-214). Humana Press. Retrieved from --INVALID-LINK--
-
Merck Millipore. (n.d.). Cell Proliferation EdU Assay for DNA Synthesis Detection. Retrieved from --INVALID-LINK--
-
Marshall, J. (2018). Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. Journal of visualized experiments : JoVE, (131), 56942. Retrieved from --INVALID-LINK--
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Retrieved from --INVALID-LINK--
-
ATCC. (2021). Culturing Cells. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from --INVALID-LINK--
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from --INVALID-LINK--
-
Proteintech Group. (n.d.). Cell culture protocol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cell Migration & Invasion Assays. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Transwell migration assay vs Scratch assay. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). Cell Migration vs. Invasion: Differences Revealed by Scratch Assays and Transwell Experiments. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Cell culture and maintenance protocol. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Retrieved from --INVALID-LINK--
-
Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in cell and developmental biology, 7, 107. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Cell Culture Protocols. Retrieved from --INVALID-LINK--
-
NCI-Frederick. (n.d.). Basic Cell Culture Protocols. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-methylpyrimidine-2,4-diamine. Retrieved from --INVALID-LINK--
-
Cross, M. C., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & medicinal chemistry letters, 28(17), 2843–2847. Retrieved from --INVALID-LINK--
-
Cross, M. C., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & medicinal chemistry letters, 28(17), 2843–2847. Retrieved from --INVALID-LINK--
-
Genter, M. B., et al. (1987). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Toxicology and applied pharmacology, 87(3), 461–471. Retrieved from --INVALID-LINK--
-
PharmaCompass. (n.d.). 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Retrieved from --INVALID-LINK--
-
National Toxicology Program. (n.d.). MonoMac6 In Vitro Pyrogen Test Method: ICCVAM Recommended Protocol. Retrieved from --INVALID-LINK--
-
Rigel Pharmaceuticals, Inc. (2005). 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents. Retrieved from --INVALID-LINK--
References
- 1. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. atcc.org [atcc.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotium.com [biotium.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - IN [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
Application Note: Enhancing Aqueous Solubility of 6-Methyl-2,4-pyrimidinediamine Through Strategic Derivatization
Abstract
6-Methyl-2,4-pyrimidinediamine is a key heterocyclic scaffold in medicinal chemistry, frequently utilized as a building block for targeted therapeutics, particularly kinase inhibitors. A significant impediment to its clinical development and formulation is its inherently poor aqueous solubility. This application note provides a detailed guide on strategic derivatization techniques to overcome this limitation. We explore the rationale and methodologies for several proven approaches, including N-acylation, N-phosphonooxymethyl prodrug synthesis, glycosylation, and PEGylation. Detailed, step-by-step protocols for two high-impact methods are provided, alongside a standardized procedure for solubility assessment. The causality behind experimental choices is explained to empower researchers to adapt these techniques for their specific applications.
Introduction: The Solubility Challenge
More than 40% of new chemical entities (NCEs) emerging from drug discovery programs are poorly soluble in water.[1] This characteristic presents a major hurdle, often leading to low and erratic oral bioavailability, which can terminate the development of otherwise promising drug candidates.[2][3][4] this compound, while a privileged structure in drug design, often falls into this category. Its planar, aromatic structure contributes to strong crystal lattice energy, which in turn limits its dissolution in aqueous media.
Chemical modification through derivatization is a powerful and widely adopted strategy to address this fundamental problem.[1][5] By covalently modifying the parent molecule, it is possible to introduce new functional groups that disrupt crystal packing and/or increase favorable interactions with water, thereby enhancing solubility. The two primary amino groups at the C2 and C4 positions of the pyrimidine ring are ideal handles for such chemical modifications, offering reactive sites for a variety of transformations.
This guide focuses on converting the poorly soluble parent compound into derivatives with significantly improved physicochemical properties, effectively creating new chemical entities or bioreversible prodrugs.
Derivatization Strategies: A Mechanistic Overview
The choice of derivatization strategy depends on the desired outcome: creating a permanently modified, more soluble new chemical entity or a prodrug that reverts to the active parent compound in vivo. Here, we discuss four robust strategies applicable to this compound.
N-Acylation: Introducing Polarity
-
Causality & Rationale: Acylating one or both of the primary amino groups can introduce moieties with enhanced polarity.[6] While simple alkyl amides may not significantly improve solubility, attaching an acyl group that contains a hydrophilic tail—such as a short chain terminating in a hydroxyl (-OH), carboxylic acid (-COOH), or a basic amine—can dramatically improve aqueous solubility. This approach is versatile and allows for fine-tuning of properties based on the choice of the acylating agent.[7][8]
N-Phosphonooxymethyl Prodrugs: A Clinically Validated Approach
-
Causality & Rationale: This strategy introduces a highly ionizable phosphate group, leading to a substantial increase in water solubility (often several orders of magnitude).[9] The N-phosphonooxymethyl group forms a quaternary amine prodrug that is designed for bioreversion.[10][11] In vivo, endogenous enzymes such as alkaline phosphatase catalyze the hydrolysis of the phosphate ester.[9][10] This is followed by the spontaneous breakdown of the unstable N-hydroxymethyl intermediate, releasing the parent amine drug.[6] This is a premier strategy for developing parenteral formulations of amine-containing drugs.
Glycosylation: Leveraging Nature's Solubilizers
-
Causality & Rationale: The covalent attachment of carbohydrate moieties (glycosylation) is an effective method to enhance the solubility and stability of small molecules.[12] Sugars are highly hydrophilic due to their multiple hydroxyl groups, which readily form hydrogen bonds with water. This "hydrophilic shield" can disrupt intermolecular forces that favor crystallization and reduce the propensity for aggregation, thereby improving solubility.[12][13]
PEGylation: The Polymer Advantage
-
Causality & Rationale: PEGylation is the process of attaching polyethylene glycol (PEG), a non-toxic, hydrophilic polymer, to a molecule.[14][15] This technique is a cornerstone of drug delivery, proven to enhance water solubility, reduce aggregation, and often improve pharmacokinetic profiles by increasing the hydrodynamic radius of the molecule.[][17][18] Both permanent and releasable PEG linkers can be used, depending on whether the PEG-drug conjugate or the parent molecule is the desired active species.[][17]
Experimental Protocols & Workflows
The following sections provide detailed, actionable protocols for two of the most effective strategies. These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Workflow Overview
The overall process involves selecting a derivatization strategy, synthesizing the derivative, purifying it, confirming its structure, and finally, quantifying the improvement in solubility.
Caption: General workflow from parent compound to solubility analysis.
Protocol 1: Synthesis of an N-Phosphonooxymethyl Prodrug
This protocol describes a two-step synthesis to create a highly soluble phosphate prodrug of this compound.
Reaction Scheme:
Caption: Two-step synthesis of the N-phosphonooxymethyl prodrug.
Materials & Reagents:
-
This compound
-
Di-tert-butyl chloromethyl phosphate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
Step 1: Synthesis of the Protected Quaternary Intermediate
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous ACN.
-
Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl chloromethyl phosphate (1.1 eq) in anhydrous ACN. Note: The reaction is a nucleophilic substitution where the amine attacks the chloromethyl group.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the protected quaternary intermediate.
Step 2: Deprotection to Yield the Final Prodrug
-
Dissolve the purified intermediate from Step 1 in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq) dropwise. Note: TFA cleaves the acid-labile tert-butyl protecting groups.[19]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the solution in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the final product as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified or converted to a different salt form (e.g., sodium salt) if desired.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Acylation with a Hydrophilic Moiety
This protocol details the synthesis of an N-acylated derivative using 4-hydroxybutyric acid to enhance solubility.
Reaction Scheme:
Caption: One-pot amide coupling to form a hydroxy-functionalized derivative.
Materials & Reagents:
-
This compound
-
4-Hydroxybutyric acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution, brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybutyric acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Note: EDCI and HOBt activate the carboxylic acid to facilitate amide bond formation.[7][20]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Add this compound (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in DCM) to yield the desired N-acylated derivative.
Characterization:
-
Confirm the structure using ¹H NMR and HRMS. Assess regioselectivity if mono-acylation occurs.
Protocol 3: Aqueous Solubility Assessment (Shake-Flask Method)
This is a standard protocol to quantitatively measure and compare the solubility of the parent compound and its derivatives.
Procedure:
-
Add an excess amount of the test compound (parent or derivative) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The solid should be clearly visible.
-
Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the same compound.
-
The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Summary of Strategies and Expected Outcomes
The following table summarizes the discussed derivatization techniques and their potential impact.
| Derivatization Strategy | Derivative Type | Key Advantage | Potential Challenges |
| N-Acylation | Amide / Carbamate | Tunable properties; straightforward synthesis. | Risk of low chemical/enzymatic stability for some linkers; may alter pharmacology.[6] |
| N-Phosphonooxymethyl | Quaternary Phosphate | Massive (1000x+) increase in solubility; clinically proven prodrug approach.[9] | Multi-step synthesis; potential for formulation stability issues if pH is not controlled.[9] |
| Glycosylation | Glycoconjugate | Significant solubility enhancement; can improve metabolic stability.[12] | Complex, multi-step synthesis; potential for complex product mixtures. |
| PEGylation | PEG-conjugate | Drastic solubility increase; improved pharmacokinetics.[14][18] | May cause steric hindrance, reducing biological activity; increases molecular weight significantly.[17] |
Conclusion
Poor aqueous solubility remains a critical barrier in drug development. For this compound, a scaffold of high therapeutic interest, derivatization of its primary amino groups offers a robust solution to this challenge. Strategies such as N-acylation with polar tails and the synthesis of N-phosphonooxymethyl prodrugs are highly effective, reproducible, and can be readily implemented in a standard medicinal chemistry laboratory. By transforming a poorly soluble compound into a derivative with favorable physicochemical properties, researchers can unlock its full therapeutic potential, enabling progression into advanced preclinical and clinical studies.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. chemrealm.com [chemrealm.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Prodrugs for Amines [mdpi.com]
- 7. A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. | Semantic Scholar [semanticscholar.org]
- 12. Glycans to improve efficacy and solubility of protein aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved water solubility of myofibrillar protein through enzymatic deamidation and glycosylation: Insights into molecular behavior of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2,4-pyrimidinediamine Analogues as Kinase Inhibitors
Introduction: The Therapeutic Potential of 6-Methyl-2,4-pyrimidinediamine Analogues as Kinase Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of potent and selective kinase inhibitors.[1] Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are critical regulators of most cellular processes.[2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[2][3]
Analogues of this compound have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), p21-Activated Kinase 4 (PAK4), and Focal Adhesion Kinase (FAK).[4][5][6][7] The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase. The 2,4-diaminopyrimidine core mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the backbone of the kinase hinge region, thereby blocking enzymatic activity.[1]
High-Throughput Screening (HTS) is an essential technology in drug discovery for rapidly evaluating large chemical libraries to identify novel kinase inhibitors.[2] This document provides detailed application notes and protocols for state-of-the-art HTS assays tailored for the discovery and characterization of this compound analogues targeting protein kinases.
Guiding Principle: Selecting the Right HTS Assay
The choice of an HTS assay is dictated by the specific research goal, whether it's primary screening of large libraries, determining inhibitor potency (IC50), or understanding the mechanism of action.[8] For kinase inhibitor screening, assays can be broadly categorized as biochemical (measuring direct enzyme activity) or cell-based (measuring a downstream cellular event).[9] This guide will focus on robust, homogeneous (no-wash) biochemical assays amenable to automation and miniaturization, which are ideal for primary HTS campaigns.[10]
We will detail three industry-standard HTS technologies:
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™): A universal assay that quantifies kinase activity by measuring the amount of ADP produced.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): A versatile TR-FRET-based immunoassay to detect phosphorylated substrates.[11]
-
AlphaLISA®/AlphaScreen®: A bead-based proximity assay that can be configured to detect kinase-substrate interactions or product formation with high sensitivity.[12][13]
The following workflow diagram illustrates the general process for an HTS campaign targeting kinase inhibitors.
Caption: General workflow for a high-throughput screening campaign for kinase inhibitors.
Section 1: Luminescence-Based Kinase Assay (ADP-Glo™)
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal platform applicable to virtually any kinase.[14] It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by a luciferase to generate a light signal. The luminescence is directly proportional to the kinase activity.[15] This format is highly robust and shows less interference from library compounds compared to other luciferase-based systems.[16]
Caption: Principle of the ADP-Glo™ Luminescence Kinase Assay.
Protocol: HTS Using ADP-Glo™
This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.
-
Kinase Enzyme: Dilute the target kinase (e.g., JNK2, CDK9) in kinase buffer to a 2X final concentration.
-
Substrate/ATP Mix: Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Compound Plates: Prepare serial dilutions of the this compound analogues in 100% DMSO. Then, dilute into kinase buffer to a 4X final concentration with a final DMSO concentration ≤1%.
2. Kinase Reaction:
-
Add 5 µL of 2X Kinase Enzyme solution to all wells.
-
Add 2.5 µL of 4X compound solution to the sample wells.
-
Add 2.5 µL of 4X vehicle control (e.g., buffer with DMSO) to control wells (Maximum and Minimum signal).
-
To initiate the reaction, add 5 µL of 2X Substrate/ATP mix to all wells except the minimum signal (no enzyme) controls. Add 5 µL of kinase buffer to these wells instead.
-
Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
3. Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader (e.g., EnVision® Multilabel Plate Reader).
Data Analysis and Quality Control
A critical parameter for validating an HTS assay is the Z'-factor, which measures the statistical separation between the positive (no inhibition) and negative (full inhibition) controls.[17][18]
Z'-Factor Calculation: The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., DMSO vehicle, high signal).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor, low signal).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Poor assay, requires optimization |
| Table 1: Interpretation of Z'-Factor values for assay quality assessment.[18] |
IC50 Determination: For "hit" compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[19] The IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a non-linear regression model (e.g., four-parameter logistic fit).[20]
Section 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Principle of the Assay
HTRF® is a TR-FRET technology that combines time-resolved fluorescence with fluorescence resonance energy transfer. In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. The product is then detected by a europium cryptate (Eu³⁺)-labeled anti-phospho-specific antibody (donor) and streptavidin-coupled XL665 (acceptor). When the donor and acceptor are brought into proximity by binding to the phosphorylated biotinylated substrate, FRET occurs upon excitation at 320 nm. The time-resolved signal at 665 nm is measured, which is proportional to the amount of phosphorylated substrate.
Caption: Schematic of the HTRF® kinase assay principle.
Protocol: HTS Using HTRF®
This protocol is a general guideline for a 384-well low-volume plate.
1. Reagent Preparation:
-
Kinase and Substrate: Prepare 4X solutions of the target kinase and its corresponding biotinylated peptide substrate in the appropriate enzymatic buffer.
-
ATP Solution: Prepare a 4X solution of ATP in enzymatic buffer.
-
Compound Plates: Prepare 4X compound dilutions as described in the ADP-Glo™ protocol.
-
Detection Reagents: Prepare the HTRF® detection reagents (Eu³⁺-Ab and SA-XL665) in the detection buffer provided by the manufacturer.
2. Kinase Reaction:
-
Add 2.5 µL of 4X compound solution or vehicle control.
-
Add 2.5 µL of 4X kinase solution.
-
Add 2.5 µL of 4X biotinylated substrate solution.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate at room temperature for the optimized duration (e.g., 30-90 minutes).
3. Detection:
-
Add 10 µL of the premixed HTRF® detection reagents to each well. This also stops the reaction as the buffer typically contains EDTA.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis
The HTRF® ratio is calculated as (Emission_665nm / Emission_620nm) * 10,000. Percent inhibition is then calculated relative to high and low controls. Z'-factor and IC50 values are determined as described previously.
Section 3: AlphaLISA®/AlphaScreen® Kinase Assay
Principle of the Assay
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash assay platform.[10] For a kinase assay, a biotinylated peptide substrate is typically used. Upon phosphorylation by the target kinase, an anti-phospho-specific antibody conjugated to an AlphaLISA® Acceptor bead binds to the product. Streptavidin-coated Donor beads bind to the biotin moiety of the substrate. When the Donor and Acceptor beads are brought into proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[13] The intensity of the light emission is proportional to the level of substrate phosphorylation.
Caption: Principle of the AlphaLISA® assay for kinase activity.
Protocol: HTS Using AlphaLISA®
This protocol is a general template for a 384-well format.
1. Reagent Preparation:
-
Assay Buffer: Prepare 1X AlphaLISA® immunoassay buffer.
-
Kinase/Substrate/ATP Mix: Prepare a 2X mix of kinase, biotinylated substrate, and ATP in the assay buffer.
-
Compound Plates: Prepare 5X compound dilutions as described previously.
-
Detection Mix: Prepare a 5X mix of AlphaLISA® Acceptor beads conjugated with the anti-phospho antibody and Streptavidin-coated Donor beads in the assay buffer. This step should be performed in subdued light.
2. Kinase Reaction:
-
Add 2 µL of 5X compound solution or vehicle control to the wells.
-
Add 8 µL of the 2X Kinase/Substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for the optimized duration (e.g., 60 minutes).
3. Detection:
-
Add 10 µL of the 5X Acceptor/Donor bead mix to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnSight™ or VICTOR™ Nivo™).
Data Analysis
The raw AlphaLISA® counts are used to calculate percent inhibition relative to controls. Z'-factor and IC50 values are determined as previously described.
Summary of Assay Parameters
| Parameter | ADP-Glo™ (Luminescence) | HTRF® (TR-FRET) | AlphaLISA® (Proximity) |
| Principle | ADP Detection | Immuno-detection of Phospho-product | Immuno-detection of Phospho-product |
| Format | Homogeneous, 2-step | Homogeneous, 1-step detection | Homogeneous, 1-step detection |
| Substrate | Any (peptide, protein, lipid) | Biotinylated peptide/protein | Biotinylated peptide/protein |
| Universality | High (any kinase) | High (requires specific Ab) | High (requires specific Ab) |
| Sensitivity | High | High | Very High |
| Throughput | High to Ultra-High | High to Ultra-High | High to Ultra-High |
| Interference | Low (glow-luminescence) | Low (time-resolved) | Low (narrow emission peak) |
| Table 2: Comparison of HTS assay technologies for screening this compound analogues. |
Conclusion and Future Directions
The HTS assays detailed in this guide—ADP-Glo™, HTRF®, and AlphaLISA®—provide robust, scalable, and sensitive platforms for the identification and characterization of novel kinase inhibitors from libraries of this compound analogues. The selection of a specific platform will depend on target kinase, available reagents, and instrumentation. Following primary screening and hit confirmation, promising compounds should be further profiled in secondary assays, including selectivity panels against a broad range of kinases and cell-based assays to confirm on-target activity in a physiological context. These methodologies form a solid foundation for a successful drug discovery campaign targeting this important class of kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for … [ouci.dntb.gov.ua]
- 8. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 2,4-diaminopyrimidine derivatives as potent growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sjomr.org.in [sjomr.org.in]
- 17. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Methodology for Evaluating 6-Methyl-2,4-pyrimidinediamine as a Potential Histone Deacetylase (HDAC) Inhibitor
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1] The aberrant activity of HDACs has been implicated in the pathophysiology of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[2][3] The discovery and validation of novel HDAC inhibitors are therefore of significant interest in drug development.[4]
This document provides a comprehensive methodological framework for the evaluation of 6-Methyl-2,4-pyrimidinediamine, a small molecule with a pyrimidine scaffold that is present in some known kinase and HDAC inhibitors, as a potential HDAC inhibitor.[5][6] While the direct HDAC inhibitory activity of this specific compound is not established in the public domain, its structural motifs warrant investigation. The protocols herein are designed to guide researchers through a systematic evaluation process, from initial in vitro enzymatic assays to cell-based functional assessments.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular and cellular biology techniques. The causality behind experimental choices is explained to provide a deeper understanding of the evaluation cascade.
Experimental Workflow: A Multi-tiered Approach
A logical and cost-effective evaluation of a potential HDAC inhibitor should follow a tiered approach, starting with broad, high-throughput screening and progressing to more specific and complex biological assays. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: Figure 1. Tiered experimental workflow for evaluating a potential HDAC inhibitor.
Tier 1: In Vitro Biochemical Screening
The initial step is to determine if this compound directly interacts with and inhibits HDAC enzymes in a cell-free system. This is a crucial first pass to eliminate inactive compounds.
Primary Screening: Pan-HDAC Activity Assay
A pan-HDAC assay is utilized to assess the inhibitory activity against a mixture of HDAC enzymes, providing a broad view of potential activity. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.[1][7][8]
Principle: The assay employs a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzymes, the acetyl group is removed. A developer solution, often containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.[9] An inhibitor will prevent this process, leading to a decrease in fluorescence.
Protocol: Fluorometric Pan-HDAC Activity Assay
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute the pan-HDAC enzyme cocktail (commercially available) in HDAC Assay Buffer to the recommended concentration.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute to the working concentration in HDAC Assay Buffer.
-
Prepare the developer solution containing a protease (e.g., trypsin) in HDAC Assay Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a positive control inhibitor, such as Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).[10][11]
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of HDAC Assay Buffer to all wells.
-
Add 5 µL of the test compound (this compound) at various concentrations to the sample wells.
-
Add 5 µL of DMSO to the "no inhibitor" control wells.
-
Add 5 µL of the positive control inhibitor (e.g., TSA) to the positive control wells.
-
Add 50 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blank wells. Add 50 µL of HDAC Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Start the reaction by adding 5 µL of the HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to all wells.
-
Incubate at room temperature for 15-20 minutes.
-
Read the fluorescence on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))
-
IC50 Determination
If this compound shows significant inhibition in the primary screen (e.g., >50% at a single concentration), the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).
Protocol: Dose-Response Analysis
-
Perform the Fluorometric Pan-HDAC Activity Assay as described above, but with a serial dilution of this compound. A 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect. |
Tier 2: Cell-Based Assays
Positive results from in vitro assays are promising, but it is essential to determine if the compound can penetrate cell membranes and engage its target in a cellular context.
Cellular Target Engagement: Histone Hyperacetylation Assay
This assay measures the accumulation of acetylated histones in cells treated with the test compound, providing direct evidence of HDAC inhibition within a cellular environment.
Principle: This assay is often performed in a 96-well format and utilizes an ELISA-like approach. Cells are cultured, treated with the inhibitor, and then lysed. The acetylated histones from the cell lysate are captured by an antibody coated on the plate and detected with a second, labeled antibody. The resulting signal is proportional to the level of histone acetylation.[12]
Protocol: Cellular Histone Acetylation Assay
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa or HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (TSA).
-
-
Assay Procedure (using a commercial kit, e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit):
-
Follow the manufacturer's protocol. Generally, this involves:
-
Fixing and permeabilizing the cells.
-
Incubating with a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Washing to remove unbound primary antibody.
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Washing to remove unbound secondary antibody.
-
Adding a colorimetric or fluorometric substrate and measuring the signal on a microplate reader.
-
-
-
Data Analysis:
-
Normalize the signal to the cell number if significant cytotoxicity is observed.
-
Express the results as a fold-change in histone acetylation relative to the vehicle control.
-
Cytotoxicity Assessment: Cell Viability Assay
It is crucial to distinguish between a compound's intended inhibitory effect and general cytotoxicity. A cell viability assay should be performed in parallel with the cellular activity assays.[13][14]
Principle: There are numerous cell viability assays based on different cellular functions. A common method is the resazurin reduction assay (also known as the AlamarBlue assay). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.[15]
Protocol: Resazurin Reduction Assay
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with a dose range of this compound, as in the histone acetylation assay.
-
-
Assay Procedure:
-
After the treatment period, add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) by plotting the percent viability against the log of the compound concentration.
-
| Assay | Principle | Endpoint |
| Cellular Histone Acetylation | ELISA-based detection of acetylated histones | Fold-change in acetylation |
| Resazurin Reduction | Metabolic reduction of resazurin by viable cells | Percent cell viability |
Tier 3: Mechanistic & Selectivity Studies
Compounds that demonstrate potent in vitro activity and on-target cellular effects warrant further investigation to confirm their mechanism of action and to profile their selectivity against different HDAC isoforms.
Mechanism Validation: Western Blot for Acetylated Histones
Western blotting provides a more direct and visual confirmation of histone hyperacetylation and can also be used to assess the acetylation of specific histone lysine residues.[10][16][17]
Caption: Figure 2. Mechanism of HDAC inhibition.
Protocol: Western Blot Analysis
-
Sample Preparation:
-
Culture and treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like TSA) to preserve the acetylation state during sample processing.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe a parallel blot or strip and re-probe the same blot with an antibody against a loading control, such as total Histone H3 or β-actin.[18]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Selectivity Profiling: HDAC Isoform-Specific Assays
Determining the selectivity of a compound for different HDAC isoforms is critical, as isoform-selective inhibitors may offer improved therapeutic windows and reduced side effects.[3]
Protocol: HDAC Isoform Profiling
-
This is typically performed using a panel of commercially available recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.).
-
The fluorometric assay described in Tier 1 can be adapted for individual isoforms.
-
The IC50 value for this compound is determined for each isoform.
-
The selectivity is expressed as a ratio of IC50 values (e.g., IC50 for HDAC6 / IC50 for HDAC1).
Conclusion
This application note provides a systematic and robust methodology for the comprehensive evaluation of this compound as a potential HDAC inhibitor. By following this tiered approach, researchers can efficiently determine the in vitro potency, cellular activity, and preliminary mechanism of action of this and other candidate compounds. The combination of biochemical, cell-based, and mechanistic assays ensures a high degree of scientific rigor and provides the foundational data necessary for further preclinical development.
References
- 1. biocompare.com [biocompare.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9464073B2 - Pyrimidine hydroxy amide compounds as HDAC6 selective inhibitors - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pyrimidinedione-mediated selective histone deacetylase 6 inhibitors with antitumor activity in colorectal cancer HCT116 cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epigentek.com [epigentek.com]
- 12. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. epigentek.com [epigentek.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selecting and Utilizing Animal Models for In Vivo Efficacy Testing of 6-Methyl-2,4-pyrimidinediamine
Prepared by: Senior Application Scientist, Drug Discovery & In Vivo Pharmacology
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for the in vivo evaluation of 6-Methyl-2,4-pyrimidinediamine. While this specific molecule lacks extensive public data, its core structure, 2,4-pyrimidinediamine, is the backbone of potent biologically active compounds, most notably Minoxidil, a widely used treatment for alopecia. This structural analogy strongly suggests that a primary therapeutic application for investigation is hair growth promotion. This document, therefore, focuses on established and validated rodent models of hair loss, including models for general hair growth (anagen induction), androgenetic alopecia (AGA), and alopecia areata (AA). We provide the scientific rationale for model selection, detailed step-by-step protocols for study execution, and key endpoint analyses to ensure robust and reproducible data generation.
| Scientific Rationale for Model Selection
The successful in vivo evaluation of a test compound hinges on selecting an animal model that recapitulates key aspects of the human condition it is intended to treat. For a compound like this compound, with a potential application in hair restoration, the choice of model depends on the specific type of hair loss being targeted.
1.1 | Causality in Model Selection: General Hair Growth vs. Pathological Alopecia
It is critical to distinguish between models that assess general hair cycle modulation and those that mimic specific disease pathologies.
-
Anagen Induction Models (e.g., C57BL/6 Mice): These are fundamental models used to determine if a compound can stimulate the transition of hair follicles from the resting (telogen) phase to the active growth (anagen) phase.[1][2] They are ideal for initial screening and mechanism of action studies but do not replicate the hormonal or autoimmune drivers of common alopecias. The C57BL/6 mouse is particularly advantageous because its skin darkens visibly as follicles enter the pigmented anagen phase, providing a clear, non-invasive biomarker of activity.[2][3]
-
Androgenetic Alopecia (AGA) Models: AGA, or pattern baldness, is driven by the androgen dihydrotestosterone (DHT).[4][5] Therefore, a relevant animal model must incorporate this hormonal component. The testosterone-induced alopecia model in mice is a widely accepted surrogate that mimics the androgen-dependent delay in hair regrowth seen in human AGA.[3][4] This model is essential for testing compounds intended to treat this most common form of hair loss.
-
Alopecia Areata (AA) Models: AA is an autoimmune disease where T-lymphocytes attack the hair follicle.[6][7] Investigating a compound for this indication requires a model with a similar autoimmune etiology. The C3H/HeJ mouse strain spontaneously develops an AA-like condition and is the most extensively used model for studying disease pathogenesis and evaluating immunomodulatory therapies.[6][7][8][9]
For the initial investigation of this compound, we recommend starting with the C57BL/6 anagen induction model due to its simplicity and clear endpoints. Positive results would then warrant further investigation in the more complex and specific AGA or AA models.
| Recommended Animal Models & Key Characteristics
The following table summarizes the recommended rodent models, their key features, and primary applications.
| Animal Model | Strain | Key Characteristics & Rationale | Primary Application | References |
| Anagen Induction Model | C57BL/6 Mouse | Black mice whose skin darkens during the anagen phase, providing a visual indicator of hair follicle activation. Hair cycles are well-characterized and can be synchronized via depilation. | Screening for general hair growth-promoting activity. | [1][2][3] |
| Androgenetic Alopecia (AGA) Model | C57BL/6 Mouse (Testosterone-Treated) | Administration of testosterone induces a delay in hair regrowth after depilation, mimicking the effects of androgens on the hair cycle in human AGA. | Efficacy testing for compounds targeting hormone-driven hair loss. | [3][4][5] |
| Alopecia Areata (AA) Model | C3H/HeJ Mouse | Spontaneously develops patchy hair loss with a lymphocytic infiltrate around hair follicles, closely resembling the autoimmune pathology of human AA. | Efficacy testing for compounds with potential immunomodulatory effects. | [6][7][8][10] |
| Experimental Workflows and Protocols
A standardized workflow is crucial for reproducibility. The following diagram outlines the general experimental process for evaluating a topical compound in a hair growth model.
Caption: General Experimental Workflow for In Vivo Hair Growth Studies.
Protocol 3.1: Anagen Induction in C57BL/6 Mice
This protocol is designed to assess the potential of this compound to stimulate hair growth.
Materials:
-
Male C57BL/6 mice, 7 weeks of age (hair follicles are synchronized in the telogen phase at this age).
-
Electric animal clippers.
-
Depilatory wax or cream.
-
This compound solution in a suitable vehicle (e.g., ethanol:propylene glycol:water).
-
Vehicle control solution.
-
Positive control: 5% Minoxidil solution.
-
Digital camera with a standardized setup for photography.
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days under standard housing conditions.
-
Hair Removal: Anesthetize the mice. Shave a defined area (e.g., 2 cm x 3 cm) on the dorsal skin. Apply depilatory wax or cream to the shaved area to remove remaining hair and synchronize follicles in the telogen phase. The skin should appear pink.
-
Grouping: Randomly assign mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (5% Minoxidil)
-
Group 3: Test Article (e.g., 1% this compound)
-
Group 4: Test Article (e.g., 3% this compound)
-
-
Treatment: Beginning 24 hours after depilation, apply a fixed volume (e.g., 100 µL) of the assigned treatment solution to the depilated skin area once daily for 21 days.
-
Monitoring and Data Collection:
-
Gross Observation: Photograph the dorsal skin of each mouse every 3-4 days under consistent lighting.
-
Skin Color Change: Record the change in skin color from pink (telogen) to gray/black (anagen).[3] A scoring system can be used.
-
Terminal Analysis (Day 21): Euthanize mice. Collect the treated skin area. One part can be used for measuring hair length and weight, while the other is fixed in formalin for histology.
-
-
Endpoint Analysis:
-
Hair Growth Index: Score photographs based on the percentage of the treated area covered by new hair.
-
Histology: Perform H&E staining on skin cross-sections. Quantify the number of anagen and telogen follicles to determine the anagen/telogen ratio. Measure hair follicle depth and diameter.
-
Protocol 3.2: Testosterone-Induced Androgenetic Alopecia (AGA) Model
This protocol creates an AGA-like state to test the efficacy of the compound in a hormonally-driven hair loss context.[3]
Materials:
-
Same as Protocol 3.1.
-
Testosterone enanthate solution in sesame oil.
Procedure:
-
Acclimatization & Induction: Acclimate male C57BL/6 mice (7 weeks old) for 7 days. For the following 2 weeks, inject testosterone enanthate (e.g., 20 mg/kg) intraperitoneally three times per week to establish an androgenic state.[3]
-
Hair Removal: After the 2-week testosterone loading period, perform hair removal on the dorsal skin as described in Protocol 3.1.
-
Grouping: Randomize mice into treatment groups. Continue testosterone injections throughout the treatment period to maintain the AGA-like state.
-
Group 1: Vehicle Control + Testosterone
-
Group 2: Positive Control (5% Minoxidil) + Testosterone
-
Group 3: Test Article (e.g., 3% this compound) + Testosterone
-
-
Treatment and Monitoring: Follow steps 4 and 5 from Protocol 3.1. The treatment period may be extended to 28 days to observe effects in this suppressed-growth model.
-
Endpoint Analysis: Perform the same endpoint analyses as in Protocol 3.1. The primary outcome is the ability of the test compound to overcome the testosterone-induced delay in hair regrowth compared to the vehicle control.
| Proposed Mechanism of Action & Justification
The structural similarity of this compound to Minoxidil suggests a potential overlap in the mechanism of action. Minoxidil is known to be a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicle.[11] It also has direct effects on dermal papilla cells, promoting their survival and prolonging the anagen phase.[11] An investigational study should explore these pathways.
Caption: Proposed Mechanisms of Action for Hair Growth Promotion.
| Conclusion
The in vivo assessment of this compound for hair growth promotion can be effectively conducted using a staged approach. Initial screening in the C57BL/6 anagen induction model provides a robust and visually quantifiable measure of bioactivity. Positive findings should be followed by efficacy testing in disease-relevant models, such as the testosterone-induced AGA model, to validate the compound's potential for treating specific hair loss pathologies. The protocols and rationale provided herein offer a validated framework for generating reliable preclinical data to support further development.
| References
-
Hair loss and regeneration performed on animal models - PMC. (n.d.). PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
-
McElwee, K. J., & Hoffmann, R. (2002). Alopecia areata - animal models. Clinical and Experimental Dermatology, 27(5), 410–417.
-
Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia. European Journal of Dermatology, 11(4), 321–325.
-
McElwee, K. J., & Hoffmann, R. (2002). Alopecia areata) animal models. Clinical and Experimental Dermatology, 27(5), 410-417. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sundberg, J. P., et al. (2015). Animal Models for Alopecia Areata: What and Where? Journal of Investigative Dermatology Symposium Proceedings, 17(2), 23–26.
-
Sundberg, J. P., et al. (2015). Animal Models for Alopecia Areata: What and Where? Journal of Investigative Dermatology Symposium Proceedings, 17(2), 23-26. Retrieved January 6, 2026, from --INVALID-LINK--
-
Crabtree, J. S., et al. (2010). Mouse Model of Androgenetic Alopecia. Endocrinology, 151(5), 2373–2380.
-
Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373-80.
-
Leirós, G. J., et al. (2022). Emergent Power of Human Cellular vs Mouse Models in Translational Hair Research. Stem Cells Translational Medicine, 11(8), 795–809.
-
Sundberg, J. P., Wang, E. H. C., & McElwee, K. (2024). Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and Mechanism Studies. Current Protocols, 4(8), e1113.
-
Orăsan, M. S., & Coneac, A. (2018). Evaluation of Animal Models Suitable for Hair Research and Regeneration. In Experimental Animal Models of Human Diseases. IntechOpen.
-
Leirós, G. J., et al. (2022). Emergent Power of Human Cellular vs Mouse Models in Translational Hair Research. Stem Cells Translational Medicine, 11(8), 795-809. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fu, X., et al. (2024). Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose. Frontiers in Pharmacology, 15, 1389945.
-
Orăsan, M. S., & Coneac, A. (2018). Evaluation of Animal Models Suitable for Hair Research and Regeneration. OUCI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pan, Z., et al. (2022). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529.
-
Pan, Z., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529.
-
Pan, Z., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529.
-
Pan, Z., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--
-
Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 826-32.
-
Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025–3030.
-
Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030.
-
Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' Disease. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 6, 2026, from --INVALID-LINK--
-
El-Gohary, N. S., & Shaaban, M. I. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 333-359.
-
Kumar, S., & Singh, B. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved January 6, 2026, from --INVALID-LINK--
-
Wang, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1486.
-
2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. (2005). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 213-221.
-
Al-wsabya, S. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5854.
References
- 1. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alopecia areata - animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Animal Models for Alopecia Areata: What and Where? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models for Alopecia Areata: What and Where? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and " by John P Sundberg, Eddy H C Wang et al. [mouseion.jax.org]
- 11. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for the Preclinical Formulation of 6-Methyl-2,4-pyrimidinediamine
Introduction
6-Methyl-2,4-pyrimidinediamine is a heterocyclic amine belonging to the pyrimidine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2] The successful preclinical evaluation of new chemical entities (NCEs) like this compound is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in animal models.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical studies. It outlines a systematic approach to characterize the physicochemical properties of the compound and provides detailed protocols for the preparation and analysis of various formulation types.
Physicochemical Characterization: The Foundation of Formulation Development
A thorough understanding of the physicochemical properties of this compound is paramount for rational formulation design. The following parameters should be experimentally determined.
Key Physicochemical Properties of this compound
| Property | Value/Information | Significance in Formulation |
| Molecular Formula | C₅H₈N₄ | Fundamental for all calculations. |
| Molecular Weight | 124.14 g/mol | Essential for concentration and dosage calculations. |
| Appearance | Light brown to brown solid | Provides a qualitative measure of purity and handling characteristics. |
| Predicted pKa | 7.81 ± 0.10 | Indicates the compound is a weak base; solubility will be pH-dependent. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Highlights potential stability issues with light and oxygen. |
| Stability | Stable at normal temperatures and pressures. | Provides a baseline for stability assessments. |
Note: The pKa value is predicted and should be experimentally confirmed.
Experimental Protocols for Physicochemical Characterization
A logical workflow for characterizing a new compound for formulation is essential.
Caption: Preformulation workflow for this compound.
Protocol 1: Aqueous and Organic Solvent Solubility Determination
The solubility of this compound will dictate the feasibility of simple solution formulations.
Objective: To quantitatively determine the solubility of this compound in water and a panel of common preclinical formulation solvents.
Materials:
-
This compound
-
Purified water (Milli-Q or equivalent)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15
-
Cremophor® EL
-
Tween® 80
-
Vials, shaker, centrifuge, analytical balance
-
Validated HPLC method (see Protocol 3)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of this compound in the diluted supernatant using the validated HPLC method.
-
Calculate the solubility in mg/mL for each solvent.
Protocol 2: pH-Solubility Profiling
Given its predicted basic pKa, understanding the pH-dependent solubility is crucial for developing oral and intravenous formulations.
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Vials, shaker, centrifuge, pH meter
-
Validated HPLC method
Procedure:
-
Follow the procedure outlined in Protocol 1, using the different pH buffer solutions as the solvents.
-
Measure the pH of the saturated solutions to confirm the final pH.
-
Quantify the concentration of the dissolved compound by HPLC.
-
Plot the solubility (log scale) against the final pH to generate a pH-solubility profile.
Analytical Method Development for Quantification
A robust and validated analytical method is essential for all stages of formulation development and for the analysis of samples from preclinical studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for this compound.
Protocol 3: RP-HPLC Method for Quantification of this compound
Objective: To develop and validate an RP-HPLC method for the accurate quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Note: This is a starting point and the method should be optimized and validated for linearity, accuracy, precision, and specificity according to ICH guidelines. A similar HPLC method has been described for the analysis of 2,4-diaminopyrimidine.[5]
Formulation Strategies and Protocols
Based on the physicochemical data obtained, an appropriate formulation strategy can be selected. For a weakly basic compound with potentially poor aqueous solubility, the following approaches should be considered.
Strategy 1: pH-Adjusted Aqueous Solutions
For intravenous and potentially oral administration, leveraging the pH-dependent solubility is a primary strategy.
Protocol 4: Preparation of a pH-Adjusted Aqueous Solution
Objective: To prepare a clear, stable solution of this compound for intravenous or oral administration.
Materials:
-
This compound
-
Sterile Water for Injection (for IV) or purified water (for oral)
-
0.1 N Hydrochloric acid (HCl) or other pharmaceutically acceptable acid (e.g., citric acid, tartaric acid)
-
0.1 N Sodium hydroxide (NaOH) for pH adjustment if needed
-
Sterile filters (0.22 µm) for IV formulations
Procedure:
-
Weigh the required amount of this compound.
-
Add a portion of the water and stir.
-
Slowly add 0.1 N HCl dropwise while stirring until the compound completely dissolves.
-
Adjust the final pH to a physiologically acceptable range (typically pH 3-5 for IV to avoid precipitation upon injection into the bloodstream at pH 7.4).
-
Add the remaining water to reach the final desired volume.
-
For intravenous formulations, sterilize the solution by filtration through a 0.22 µm filter.
-
Visually inspect the final solution for any precipitation or particulates.
-
Confirm the concentration of the final solution using the validated HPLC method.
Strategy 2: Co-solvent Systems
If adequate solubility cannot be achieved through pH modification alone, or if a higher concentration is required, a co-solvent system can be employed.
Protocol 5: Preparation of a Co-solvent Formulation
Objective: To prepare a solution of this compound using a mixture of water and a water-miscible organic solvent.
Materials:
-
This compound
-
PEG 400, Propylene glycol, or Ethanol
-
Purified water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the selected co-solvent (e.g., PEG 400). Gentle warming or sonication may be used to aid dissolution.
-
Slowly add water dropwise while stirring to the desired final co-solvent/water ratio (e.g., 40% PEG 400 in water).
-
Visually inspect the final solution for clarity.
-
Confirm the concentration of the final solution by HPLC.
Causality Behind Experimental Choices: The choice of co-solvent and its concentration is a balance between achieving the desired drug solubility and minimizing potential toxicity of the vehicle itself. PEG 400 is a common and generally well-tolerated co-solvent in preclinical studies.
Strategy 3: Oral Suspensions
For high-dose toxicology studies, a suspension may be necessary if the required dose cannot be achieved in a solution.
Protocol 6: Preparation of an Oral Suspension
Objective: To prepare a uniform and stable suspension of this compound for oral gavage.
Materials:
-
This compound (micronized, if necessary to improve dissolution)
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in water, 0.5% methylcellulose in water)
-
Wetting agent (e.g., 0.1% w/v Tween® 80 or Polysorbate 80)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the suspending vehicle by dissolving the suspending agent in water.
-
Create a paste of the drug powder with a small amount of the vehicle containing the wetting agent. This step is crucial to ensure proper dispersion and prevent clumping.
-
Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to achieve the final desired volume.
-
Ensure the suspension is uniform before each dose administration by thorough mixing.
-
The stability of the suspension should be evaluated to ensure dose uniformity over the study period.
Stability and Excipient Compatibility
The chemical stability of the formulation is critical to ensure that the test animal receives the intended dose of the active compound.
Protocol 7: Formulation Stability Assessment
Objective: To evaluate the chemical and physical stability of the prepared formulations under relevant storage conditions.
Procedure:
-
Prepare the formulation as described in the protocols above.
-
Divide the formulation into aliquots and store them at different conditions (e.g., refrigerated, room temperature, and accelerated conditions like 40°C).
-
At specified time points (e.g., 0, 24, 48 hours, 1 week), analyze the aliquots for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: Measure the pH of aqueous formulations.
-
Drug Content: Quantify the concentration of this compound using the validated HPLC method.
-
Related Substances: Monitor for the appearance of degradation products by HPLC.
-
Excipient Compatibility: For solid dosage form development, binary mixtures of the drug with commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) should be prepared and stored under accelerated conditions (e.g., 40°C/75% RH) to identify any potential incompatibilities.[6]
Conclusion
The successful formulation of this compound for preclinical studies requires a systematic approach that begins with a thorough physicochemical characterization. The protocols provided in this guide offer a framework for determining key properties such as solubility and stability, and for developing and evaluating various formulation types, including pH-adjusted solutions, co-solvent systems, and oral suspensions. By understanding the interplay between the compound's properties and the formulation components, researchers can develop robust and reliable formulations that will enable the generation of high-quality data in preclinical safety and efficacy studies, ultimately facilitating the advancement of promising new drug candidates.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. admescope.com [admescope.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Determining the Metabolic Stability of 6-Methyl-2,4-pyrimidinediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[5] Therefore, early assessment of metabolic stability is a cornerstone of modern drug design, enabling chemists to optimize molecular structures for improved in vivo performance.[2][6]
This guide provides a detailed framework for assessing the metabolic stability of 6-Methyl-2,4-pyrimidinediamine, a substituted pyrimidine. The pyrimidine scaffold is a common motif in medicinal chemistry, and understanding its metabolic liabilities is crucial for the development of safe and effective therapeutics. This document will detail the theoretical underpinnings and provide step-by-step protocols for key in vitro assays, including liver microsomal and hepatocyte stability assays. Furthermore, it will cover the essential analytical techniques for quantifying the parent compound and identifying its metabolites, thereby offering a comprehensive workflow for researchers in the field.
Understanding the Metabolic Landscape of Pyrimidines
The metabolism of xenobiotics, including drugs, is primarily carried out by a suite of enzymes located predominantly in the liver.[7] These enzymatic processes are broadly categorized into Phase I and Phase II reactions. Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[8] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[8]
For pyrimidine-containing compounds, metabolism can occur at various sites on the heterocyclic ring and its substituents. Potential metabolic pathways for this compound could include:
-
Oxidation of the methyl group: The methyl group at the 6-position is a potential site for hydroxylation mediated by CYP enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Hydroxylation of the pyrimidine ring: The aromatic ring itself can undergo oxidation at various positions.
-
N-dealkylation or oxidation of the amine groups: The amino groups at the 2 and 4 positions could be subject to metabolic modifications.
-
Conjugation reactions: The amino groups or any hydroxylated metabolites could undergo Phase II conjugation reactions.
Given these possibilities, a multi-faceted approach is necessary to thoroughly characterize the metabolic stability of this compound.
In Vitro Assays: The Workhorses of Metabolic Stability Screening
In vitro metabolic stability assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to rank compounds and predict their in vivo clearance.[9][10] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[5][8][11] These assays are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[12][13]
Rationale: By incubating this compound with liver microsomes in the presence of the necessary cofactor NADPH, we can measure the rate of its disappearance over time.[13] This rate provides an estimate of the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the compound.[6][12]
Experimental Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 100 µM) in the same solvent.[14]
-
Liver Microsomes: Thaw pooled human liver microsomes (or microsomes from other species of interest) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13][15]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14] This system ensures a sustained supply of NADPH during the incubation.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound working solution to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[11] The internal standard is a compound with similar analytical properties to the test compound and is used to correct for variations in sample processing and analysis.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
-
Table 1: Typical Incubation Conditions for Liver Microsomal Stability Assay
| Parameter | Recommended Value | Rationale |
| Test Compound Concentration | 1 µM | Low concentration to be in the linear range of enzyme kinetics. |
| Microsomal Protein Concentration | 0.5 mg/mL | Sufficient enzyme activity for most compounds. |
| Incubation Temperature | 37°C | Physiological temperature for optimal enzyme activity.[1] |
| pH | 7.4 | Mimics physiological pH. |
| Incubation Time | Up to 60 minutes | Sufficient for most compounds; can be extended for more stable compounds. |
| Cofactor | NADPH Regenerating System | Ensures sustained Phase I enzyme activity. |
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their cofactors.[9][12][19] This makes them a more physiologically relevant in vitro model compared to microsomes, as they can capture the interplay between different metabolic pathways and the influence of cellular uptake.[20]
Rationale: Incubating this compound with a suspension of cryopreserved or fresh hepatocytes allows for a more comprehensive assessment of its metabolic fate.[18] This assay is particularly useful for compounds that are suspected to undergo significant Phase II metabolism or for which cellular transport may be a rate-limiting step in their clearance.
Experimental Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare as described for the microsomal assay.
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes (or hepatocytes from other species) in a 37°C water bath.[21] Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics).[22] Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.[22]
-
-
Incubation:
-
In a 24- or 48-well plate, add the hepatocyte suspension.
-
Add the test compound working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking to keep the cells in suspension.[18]
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and stop the reaction by adding a cold organic solvent with an internal standard.[18][22] For compounds with low turnover, longer incubation times may be necessary.[23]
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal assay (vortex, centrifuge, and transfer supernatant for LC-MS/MS analysis).
-
-
Data Analysis:
-
Quantify the parent compound and calculate the half-life and intrinsic clearance as described for the microsomal assay. The CLint value is typically expressed as µL/min/10^6 cells.[24]
-
Table 2: Typical Incubation Conditions for Hepatocyte Stability Assay
| Parameter | Recommended Value | Rationale |
| Test Compound Concentration | 1 µM | Minimizes potential saturation of metabolic pathways and transporters. |
| Hepatocyte Density | 0.5-1.0 x 10^6 viable cells/mL | Provides sufficient metabolic activity while maintaining cell health. |
| Incubation Temperature | 37°C | Physiological temperature. |
| Atmosphere | 5% CO2, 95% humidity | Maintains physiological pH and prevents evaporation. |
| Incubation Time | Up to 120 minutes or longer | Allows for the assessment of a wider range of metabolic rates. |
Analytical Methodology: The Power of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[25][26] Its high sensitivity, selectivity, and speed make it ideal for metabolic stability assays.[27]
Principle of Operation:
-
Liquid Chromatography (LC): The sample is injected into an LC system where the test compound is separated from other components of the matrix based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column.[25]
-
Mass Spectrometry (MS): The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI).[28] The first mass analyzer (Q1) selects the precursor ion (the ionized parent compound). This ion is then fragmented in a collision cell (Q2). The resulting fragment ions are then separated in the second mass analyzer (Q3) and detected.[25]
This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the compound of interest.[11]
Metabolite Identification: Unveiling the Metabolic Pathways
Beyond quantifying the disappearance of the parent compound, identifying the metabolites formed is crucial for understanding the metabolic liabilities of this compound.[29] This information can guide medicinal chemists in modifying the structure to block metabolic "soft spots" and improve the compound's stability.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, coupled with LC, is a powerful tool for metabolite identification.[16][30] By comparing the full-scan mass spectra of samples from the metabolic stability assays with control samples, potential metabolites can be identified based on their accurate mass and characteristic isotopic patterns. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the potential metabolite ions and elucidate their structures.[25] For pyrimidine derivatives, common metabolic transformations include oxidation and N-dealkylation.[31]
In Vivo Considerations and Extrapolation
While in vitro assays are invaluable for screening, in vivo studies in animal models are necessary to confirm the metabolic profile and pharmacokinetic properties of a lead candidate.[32] Data from in vitro assays, such as the intrinsic clearance, can be used to predict in vivo hepatic clearance and half-life through a process called in vitro-in vivo extrapolation (IVIVE).[3][24] However, it is important to note that IVIVE can be challenging, and discrepancies between predicted and observed in vivo data can arise due to factors not fully captured in in vitro systems, such as extrahepatic metabolism and the complex interplay of transporters and metabolizing enzymes.[3]
Conclusion: A Strategic Approach to Metabolic Stability Assessment
Determining the metabolic stability of this compound is a critical step in its development as a potential therapeutic agent. A systematic approach, beginning with high-throughput in vitro assays like liver microsomal and hepatocyte stability studies, provides essential data on the compound's intrinsic clearance and metabolic pathways. The strategic use of advanced analytical techniques such as LC-MS/MS for both quantification and metabolite identification is fundamental to this process. The insights gained from these studies are instrumental in guiding the optimization of the chemical structure to achieve a desirable pharmacokinetic profile, ultimately increasing the probability of success in later stages of drug development.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism - Wikipedia [en.wikipedia.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. youtube.com [youtube.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijpras.com [ijpras.com]
- 28. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 29. fda.gov [fda.gov]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 31. jstage.jst.go.jp [jstage.jst.go.jp]
- 32. bspublications.net [bspublications.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2,4-pyrimidinediamine
Welcome to the comprehensive technical support guide for the synthesis of 6-Methyl-2,4-pyrimidinediamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Achieving high yield and purity is crucial for downstream applications. This guide provides practical, field-tested advice to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low Overall Yield
-
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to identify the root cause is essential.
-
Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. This can be due to:
-
Insufficient Reaction Time or Temperature: Pyrimidine ring formation can be slow. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the recommended reaction time, consider extending it or cautiously increasing the temperature.
-
Poor Quality Reagents: The purity of starting materials like guanidine or 2-amino-4-chloro-6-methyl pyrimidine is paramount. Impurities can interfere with the reaction, leading to side products and reduced yield. Always use reagents from a reputable source and consider purification if necessary.[1][2]
-
Suboptimal pH: The pH of the reaction medium can significantly influence the reactivity of the nucleophiles and the stability of intermediates. Ensure the pH is maintained within the optimal range for the specific reaction pathway. For condensations involving guanidine, a basic medium is typically required to ensure the free base form is present.[3]
-
-
Side Reactions: The formation of unwanted byproducts is another major contributor to low yields. Common side reactions include:
-
Polymerization: Under harsh acidic or basic conditions, starting materials or intermediates can polymerize. Using milder reaction conditions or a more controlled addition of reagents can mitigate this.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur, especially at elevated temperatures. Ensure all solvents and reagents are anhydrous where specified.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and crystallization steps.
-
Inadequate Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the diamine product. Being a basic compound, adjusting the pH to the alkaline range will ensure it is in its free base form and more soluble in organic solvents.
-
Precipitation/Crystallization Issues: If the product is isolated by precipitation or crystallization, factors like solvent choice, cooling rate, and final temperature can impact the recovery. A slow cooling process generally yields purer crystals and better recovery.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows significant impurities in NMR/LC-MS analysis. What are the likely side products and how can I remove them?
-
Answer: Impurity profiles can vary depending on the synthetic route. Here are some common impurities and purification strategies:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Refer to the solutions for "Low Overall Yield" to drive the reaction to completion.
-
Isomeric Byproducts: Depending on the precursors, the formation of isomeric pyrimidines is possible. Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, solvents like acetone or ethanol-water mixtures can be effective.[4]
-
Column Chromatography: For difficult separations or to remove trace impurities, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane) can effectively separate the desired product from impurities.
-
-
Issue 3: Reaction Stalls or Fails to Initiate
-
Question: My reaction does not seem to be progressing, with TLC analysis showing only starting materials even after several hours. What should I check?
-
Answer: A stalled reaction can be frustrating. Here's a checklist of potential culprits:
-
Catalyst Inactivity: If the reaction requires a catalyst (e.g., an acid or base), its activity is crucial.[1] Ensure the catalyst has not degraded and is used in the correct amount.
-
Incorrect Reagent Stoichiometry: Double-check the molar ratios of your reactants. An excess or deficit of one reactant can halt the reaction.
-
Presence of Inhibitors: Trace impurities in the starting materials or solvent can act as reaction inhibitors. Using high-purity reagents and solvents is essential.
-
Temperature Control: Ensure the reaction is being maintained at the specified temperature. A deviation can significantly impact the reaction rate.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Many of the reagents used in pyrimidine synthesis are hazardous. For instance, phosphorus oxychloride (POCl₃), sometimes used to synthesize the chloropyrimidine precursor, is highly corrosive and reacts violently with water.[5] Reactions at elevated pressures in sealed vessels also require appropriate safety equipment and procedures. Always consult the Safety Data Sheets (SDS) for all reagents and perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Q3: How can I best monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. For more quantitative analysis, HPLC is recommended.
-
-
Q4: What are the optimal storage conditions for this compound?
-
A4: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.
-
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine
This protocol is adapted from a modified procedure of Gabriel and Coleman.[4]
-
Reaction Setup: In a steel bomb or a high-pressure reactor, combine 2-amino-4-chloro-6-methyl pyrimidine (1 equivalent) with a solution of alcoholic ammonia (approximately 25 volumes).
-
Reaction: Seal the reactor and heat the mixture to 180°C for 6 hours.
-
Workup:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove any solid byproducts.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the solid residue in a minimal amount of hot water.
-
Cool the solution to room temperature.
-
Add potassium hydroxide (a concentrated aqueous solution) to precipitate the product.
-
-
Purification:
-
Filter the precipitated product.
-
Recrystallize the crude product from acetone to obtain pure this compound.[4]
-
| Parameter | Value |
| Starting Material | 2-amino-4-chloro-6-methyl pyrimidine |
| Reagent | Alcoholic Ammonia |
| Temperature | 180°C |
| Time | 6 hours |
| Purification | Recrystallization from Acetone |
Protocol 2: Synthesis via Condensation with Guanidine
This is a general procedure for pyrimidine synthesis from guanidine and a β-dicarbonyl compound, which can be adapted for this compound.[3]
-
Preparation of Guanidine Free Base: In a suitable flask, dissolve guanidine hydrochloride or nitrate in an alcohol (e.g., ethanol or methanol). Add a stoichiometric equivalent of a strong base like sodium ethoxide or sodium methoxide to generate the guanidine free base. A precipitate of sodium chloride will form.
-
Reaction:
-
Filter off the sodium chloride.
-
To the filtrate containing the guanidine free base, add the appropriate β-ketoester (e.g., ethyl acetoacetate) (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture.
-
If a precipitate forms, filter it. This may be the desired product or an intermediate.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Adjust the pH of the residue to precipitate the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent.
-
| Parameter | Value |
| Starting Materials | Guanidine salt, β-ketoester |
| Base | Sodium ethoxide/methoxide |
| Solvent | Ethanol/Methanol |
| Condition | Reflux |
| Purification | Recrystallization |
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway from 2-Amino-4-chloro-6-methylpyrimidine
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Methyl-2,4-pyrimidinediamine
Welcome to the technical support guide for 6-Methyl-2,4-pyrimidinediamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of compound solubility in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of medicinal chemistry and proven laboratory techniques for pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with solid this compound. What is the recommended first-line solvent for creating a stock solution?
A1: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is strongly recommended. Dimethyl sulfoxide (DMSO) is the industry-standard choice for dissolving a broad spectrum of compounds for biological assays due to its powerful solubilizing properties for both polar and nonpolar molecules.[1] It is advisable to prepare a high-concentration stock solution, for example, at 10 mM, which can then be serially diluted for your experiments.
Q2: My this compound is not fully dissolving even in 100% DMSO. What are the next steps?
A2: If you encounter solubility issues even with pure DMSO, this indicates that the compound may have high crystal lattice energy. Several physical methods can be employed to aid dissolution. These should be attempted in the following order:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Sonication: Utilize a bath sonicator for 10-15 minute intervals. The ultrasonic waves provide energy to break up solid particles and facilitate the dissolution process.[1]
-
Gentle Warming: Gently warm the solution in a water bath set to 37°C. This can increase the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.[1] However, exercise caution, as prolonged heating can potentially degrade the compound. Always verify the compound's stability at elevated temperatures if possible.
It is also critical to ensure your DMSO is anhydrous. DMSO is highly hygroscopic and absorbed water can significantly decrease its solubilizing capacity for many organic compounds.[1]
Q3: My compound dissolves perfectly in the DMSO stock, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I resolve this?
A3: This is a very common and expected phenomenon known as "aqueous precipitation." It occurs when a compound that is stable in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The key is to manage the transition from organic to aqueous solvent systems carefully.
A highly effective strategy is to perform an intermediate serial dilution series in 100% DMSO before the final dilution into your aqueous assay buffer.[1] This method ensures that when you make the final dilution, the concentration of the compound is already closer to its aqueous solubility limit, reducing the thermodynamic shock that causes precipitation.
For a detailed workflow, please see the "Protocol for Preparing Working Solutions and Minimizing Precipitation" in the Troubleshooting Guides section below.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The cytotoxicity of DMSO is cell-line dependent and also varies with the duration of exposure.[2] As a general rule, most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects.[3][4] However, more sensitive cells, such as primary cells or stem cells, may show signs of toxicity at concentrations above 0.1%.[3][5]
It is best practice to:
-
Always keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%.[6]
-
Maintain a consistent final DMSO concentration across all experimental conditions, including untreated controls. This "vehicle control" is essential to ensure that any observed effects are due to your compound and not the solvent.[1]
| Cell Type | General DMSO Tolerance Limit | Recommended Maximum |
| Robust/Immortalized Cancer Lines | ≤ 1%[6] | 0.5% |
| Primary Cells | < 0.5%[3] | 0.1% |
| Stem Cells | Highly Sensitive[5] | ≤ 0.1% |
Q5: Can I leverage pH to improve the solubility of this compound in my aqueous buffer?
A5: Yes, this is an excellent strategy based on the chemical structure of the compound. This compound contains two amine groups, which are basic. The predicted pKa for the conjugate acid of this compound is approximately 7.81.[7] This means the compound will become protonated and carry a positive charge in acidic conditions (pH < 7.81). This charged, or ionized, form is significantly more soluble in aqueous solutions.
Therefore, lowering the pH of your assay buffer (if your biological system can tolerate it) is an effective way to increase the solubility of this compound.[8] For instance, using a buffer at pH 6.8 or 7.0 would result in a higher proportion of the more soluble, protonated form of the compound compared to a buffer at pH 7.4.
Q6: I've seen cyclodextrins mentioned as solubility enhancers. How do they work and are they suitable for this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble, hydrophobic molecules (or the hydrophobic parts of molecules) within this cavity, effectively shielding them from the aqueous environment.[9][10] This "host-guest" complex is then water-soluble due to the cyclodextrin's hydrophilic outer surface.[11]
This method is highly suitable for compounds like this compound. Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have greatly increased aqueous solubility and are commonly used in cell culture applications.[12] By forming an inclusion complex with HP-β-CD, you can significantly increase the apparent aqueous solubility of your compound.
For a step-by-step guide, refer to the "Protocol for Solubility Enhancement using HP-β-Cyclodextrin" below.
Troubleshooting Guides & Experimental Protocols
Workflow for Overcoming Solubility Issues
This diagram outlines the logical progression for troubleshooting solubility, from initial stock preparation to advanced formulation strategies.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for creating a master stock solution.
-
Preparation: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[1]
-
Troubleshooting: If the solid is not completely dissolved, sonicate the tube in a water bath for 10-15 minutes. If necessary, follow with gentle warming to 37°C.[1]
-
Confirmation: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store in tightly sealed containers at -20°C or -80°C.[1][4]
Protocol 2: Preparing Working Solutions and Minimizing Precipitation
This protocol is designed to prevent the compound from crashing out of solution when diluted into aqueous media.
-
Create Intermediate Dilution Plate: Prepare an intermediate dilution plate or series of tubes.
-
Serial Dilution in DMSO: Using your 10 mM stock in 100% DMSO, perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 20 µM). This creates daughter plates with varying compound concentrations but a constant 100% DMSO solvent.[1]
-
Final Dilution into Assay Medium: Directly transfer a small, fixed volume from the intermediate DMSO plate wells to your final assay plate containing the cell culture medium. For example, adding 1 µL from the DMSO plate to 1000 µL of medium results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Mixing: Mix thoroughly by gentle pipetting or plate shaking.
-
Vehicle Control: Prepare a vehicle control by performing the identical dilution steps using 100% DMSO instead of the compound stock solution.
Caption: Serial dilution workflow to maintain low final DMSO concentration.
Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin
This protocol provides a method for preparing an aqueous stock solution using a solubility enhancer.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-Cyclodextrin in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration known to be non-toxic to your cells (e.g., 1-10 mM).
-
Complexation: Slowly add the solid this compound powder directly to the HP-β-Cyclodextrin solution while vortexing.
-
Equilibration: Allow the mixture to stir at room temperature for 1-24 hours to ensure maximal complex formation. Sonication can be used to expedite this process.
-
Sterilization & Clarification: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility. The clear filtrate is your aqueous stock solution.
-
Concentration Determination: It is crucial to determine the actual concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or mass spectrometry) before use in experiments.
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Pyrimidinediamine, 6-methyl- (9CI) CAS#: 1791-73-7 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 6-Methyl-2,4-pyrimidinediamine
Welcome to the technical support center for the derivatization of 6-methyl-2,4-pyrimidinediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this important scaffold.
I. Fundamental Principles of this compound Derivatization
The derivatization of this compound primarily involves the nucleophilic substitution at the amino groups (N2 and N4). Understanding the electronic properties of the pyrimidine ring is crucial for predicting reactivity and potential side reactions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two amino groups at the C2 and C4 positions are the primary sites for derivatization.
The relative nucleophilicity of the N2 and N4 amino groups can be influenced by the electronic effects of the pyrimidine ring nitrogens and the C6-methyl group. The C6-methyl group is an electron-donating group, which can slightly increase the electron density of the ring and the exocyclic amino groups, potentially affecting their reactivity compared to unsubstituted 2,4-diaminopyrimidine.
II. Frequently Asked Questions (FAQs)
Q1: Which amino group (N2 or N4) is more reactive towards acylation/alkylation?
The relative reactivity of the N2 and N4 amino groups in 2,4-diaminopyrimidine systems can be subtle and is influenced by several factors, including the reaction conditions and the nature of the electrophile. In some condensed 2,4-diaminopyrimidine systems, hydrolysis with strong acid preferentially occurs at the C4-amino group, suggesting it might be more susceptible to attack under certain conditions.[1] However, the electronic environment of each amino group is distinct, and steric hindrance from the C6-methyl group could also play a role in directing the reaction. For complex derivatizations, it is often necessary to experimentally determine the regioselectivity or employ protecting group strategies.
Q2: What are the most common side reactions to watch out for?
Common side reactions include:
-
Di-substitution: Reaction at both the N2 and N4 amino groups when mono-substitution is desired.
-
Intramolecular cyclization: If the derivatizing agent contains a second reactive group, it could lead to the formation of a new ring.
-
Hydrolysis: The amino groups of the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding pyrimidinone.[1]
-
Byproduct formation from reagents: For example, in peptide couplings using carbodiimides like EDCI, the formation of N-acylurea byproducts can complicate purification.
Q3: How do I choose the right solvent for my derivatization reaction?
The choice of solvent is critical and depends on the specific reaction.
-
Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices as they can dissolve the polar pyrimidinediamine starting material and many common reagents. DMF is a common solvent used in peptide coupling reactions involving pyrimidine derivatives.[2]
-
Ethers like Tetrahydrofuran (THF) and 1,4-dioxane are frequently used in palladium-catalyzed reactions such as Buchwald-Hartwig amination.
-
Alcohols like ethanol can be used, but they are protic and can potentially react with highly reactive electrophiles.
It is important to ensure your starting material and reagents are soluble in the chosen solvent at the reaction temperature.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate activation of the electrophile. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. If using a coupling agent like EDCI/HOBT, ensure it is fresh and used in the correct stoichiometry. |
| Poor Solubility | The starting material or reagents may not be fully dissolved in the solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Choose a solvent in which all components are soluble at the reaction temperature. Gentle heating or sonication may help improve solubility. |
| Decomposition of Starting Material or Product | The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, causing degradation. | Use milder reaction conditions. For example, if using a strong base, consider a weaker, non-nucleophilic base like Diisopropylethylamine (DIPEA).[2] If the product is sensitive, ensure a gentle work-up procedure. |
| Catalyst Inactivity (for catalyzed reactions) | In palladium-catalyzed reactions, the catalyst may be inactive due to oxidation or poisoning. | Use fresh catalyst and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] The choice of ligand is also crucial for catalyst activity in Buchwald-Hartwig aminations.[3][4] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Di-substitution at N2 and N4 | Both amino groups are reacting with the electrophile when only mono-substitution is desired. | Use a stoichiometric amount of the electrophile (1 equivalent or slightly less). Running the reaction at a lower temperature can sometimes improve selectivity. Consider using a protecting group strategy to block one of the amino groups.[5][6] |
| Reaction at Ring Nitrogens | The nitrogen atoms within the pyrimidine ring can also be nucleophilic and may react with very strong electrophiles. | This is less common with acylation and alkylation but can be a concern with potent alkylating agents. Using less reactive electrophiles or milder conditions can mitigate this. |
| Lack of Regioselectivity in Buchwald-Hartwig Amination | In palladium-catalyzed amination of di- or poly-halopyrimidines, the reaction may occur at multiple positions if the reactivities are similar. | The regioselectivity of Buchwald-Hartwig amination on substituted pyrimidines is highly dependent on the catalyst system (palladium precursor and ligand) and the electronic and steric environment of the leaving groups.[7][8] Careful optimization of the ligand and reaction conditions is necessary to achieve high regioselectivity. |
Problem 3: Difficult Purification of the Final Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Polar Nature of the Product | The introduction of certain functional groups can make the product highly polar and difficult to separate from polar byproducts or starting materials. | Column chromatography on silica gel is a common purification method.[2] A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Reverse-phase chromatography may be necessary for very polar compounds. |
| Presence of N-acylurea Byproduct | In reactions using carbodiimide coupling agents (e.g., EDCI), the formation of N-acylurea can complicate purification. | Most N-acylureas are less polar than the desired product and can often be removed by column chromatography. In some cases, an acidic wash of the organic layer during work-up can help remove this byproduct. |
| Product is an Oil or Gummy Solid | The product may not crystallize easily. | If the product is an oil, try triturating with a non-polar solvent (e.g., hexane or ether) to induce crystallization. If it remains an oil, purification by column chromatography is the best option. |
IV. Experimental Protocols & Workflows
General Protocol for N-Acylation using EDCI/HOBT
This protocol is a starting point for the acylation of this compound with a carboxylic acid.
-
Dissolve the carboxylic acid (1.0 eq) and HOBT (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Add EDCI (1.1 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Decision Tree for Addressing Poor Selectivity
Caption: Decision tree for addressing poor selectivity.
V. References
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 5970-5981. --INVALID-LINK--
-
Snieckus, V., & Demchuk, O. M. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(04), 0321. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. --INVALID-LINK--
-
Chen, Y.-A., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2916. --INVALID-LINK--
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. --INVALID-LINK--
-
Kundu, S., et al. (2022). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 28(29), e202200231. --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--
-
Liz, R., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the Chemical Society, Perkin Transactions 2, (1), 108-113. --INVALID-LINK--
-
Meirelles, M. A. (2021). 2,4-diaminopyrimidine through double PMB deprotection? ResearchGate. --INVALID-LINK--
-
World Intellectual Property Organization. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1. --INVALID-LINK--
-
Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. --INVALID-LINK--
-
Chatelain, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956–959. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. --INVALID-LINK--
-
Atria, J. L., et al. (2007). Interactions of metal ions with a 2,4-diaminopyrimidine derivative (trimethoprim). Antibacterial studies. Journal of Inorganic Biochemistry, 101(3), 449-456. --INVALID-LINK--
-
Cody, V., et al. (1984). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry, 27(9), 1101–1107. --INVALID-LINK--
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512–2529. --INVALID-LINK--
-
Pietta, P. G., et al. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 352(12), 1679-1681. --INVALID-LINK--
References
- 1. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Degradation of 6-Methyl-2,4-pyrimidinediamine
Welcome to the technical support guide for 6-Methyl-2,4-pyrimidinediamine (CAS 1791-73-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a pyrimidine derivative with amine functional groups, its stability is paramount for reproducible and reliable experimental outcomes.[1][2] This guide provides field-proven insights into proper storage, handling, and troubleshooting of potential degradation issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
The primary goal is to protect the compound from atmospheric oxygen, moisture, light, and heat. Amines, particularly aromatic and heterocyclic amines, are susceptible to atmospheric oxidation, which can cause discoloration and the formation of impurities. Pyrimidine derivatives can also be sensitive to environmental factors.[3][4]
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation. Amine groups are prone to oxidation, a primary degradation pathway.[5][6] |
| Moisture | Store in a desiccator | Minimizes hydrolysis and prevents the powder from clumping. Keep the container tightly sealed.[3][5][6] |
| Light | Amber glass vial or store in the dark | Protects against photodegradation, a common issue for heterocyclic compounds.[4][7] |
| Container | Tightly sealed, chemically resistant container | Prevents contamination and exposure to air and moisture.[3][8][9] |
Q2: What are the common visible signs of degradation?
Be vigilant for any changes in the physical appearance of the compound.
-
Color Change: The most common sign is a change from a white or off-white powder to yellow or brown. This typically indicates oxidation.
-
Clumping: The powder becoming sticky or forming clumps suggests moisture absorption.
-
Odor: While lower aliphatic amines have a fishy odor, any significant change in the characteristic smell of your compound could indicate decomposition.
Q3: Which chemical classes are incompatible with this compound?
To prevent rapid decomposition or violent reactions, avoid storing or mixing the compound with:
-
Strong Oxidizing Agents: These can aggressively oxidize the amine groups.[8][9]
-
Strong Acids: Amines are basic and will react with acids to form salts. While this is a chemical reaction and not strictly degradation, it changes the nature of the compound.
Q4: How can I minimize degradation during experimental use?
When weighing and preparing solutions, degradation can be accelerated.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Weigh the compound quickly and reseal the container promptly.
-
If your experiment is highly sensitive, consider handling the solid in a glovebox under an inert atmosphere.
-
Prepare solutions fresh for each experiment. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots and protect it from light.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to compound degradation.
Caption: Troubleshooting workflow for suspected degradation.
Issue 1: The compound has turned yellow/brown, but my initial analytical check (e.g., NMR) looks clean.
-
Potential Cause: Early-stage oxidation. Minor oxidation may create highly colored impurities at concentrations too low to be easily detected by ¹H NMR but potentially visible by eye or detectable by a sensitive UV detector in HPLC.
-
Recommended Action:
-
Run a high-sensitivity HPLC-UV analysis. Oxidized species often have strong UV absorbance and will be readily apparent.
-
If new peaks are present, even at <1-2%, the compound is beginning to degrade. For highly sensitive assays, using a fresh batch is recommended.
-
Immediately improve storage conditions by blanketing the vial with argon or nitrogen and storing it in a desiccator in the dark at 2-8°C.
-
Issue 2: My biological assay or chemical reaction is yielding inconsistent results or lower-than-expected yields.
-
Potential Cause: The presence of unobserved degradants is interfering with the experiment. The amine or pyrimidine moieties are crucial for the compound's activity, and their modification can lead to a loss of function.
-
Recommended Action:
-
Validate the integrity of your starting material using the Purity Assessment Protocol described below. Do not assume the compound is stable.
-
Run a control experiment using a freshly opened, high-purity sample of this compound.
-
Consider if degradation is occurring during the experiment. Analyze your sample post-dissolution and pre-reaction to ensure it is stable in your chosen solvent and conditions.
-
Issue 3: I am seeing a new peak growing in my HPLC chromatogram over time.
-
Potential Cause: This is clear evidence of degradation. The new peak is a degradation product.
-
Recommended Action:
-
Use LC-MS to get a molecular weight for the new peak. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation; an increase of 18 amu could suggest hydration).
-
To proactively understand potential degradants, a Forced Degradation Study is recommended.[10][11] This helps in identifying likely degradation products before they become a major issue in stored samples.
-
Caption: Potential degradation pathways for the compound.
Part 3: Experimental Protocols
These protocols provide a self-validating system to ensure the quality of your compound.
Protocol 1: Routine Purity Assessment by HPLC
This protocol describes a general-purpose method to quickly assess the purity of your material.
Objective: To quantify the purity of this compound and detect any degradation products.
Methodology:
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and integrate all peaks.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Acceptance Criteria: For most applications, purity should be >98%. The presence of any single impurity >0.5% warrants further investigation.
-
Caption: Experimental workflow for purity analysis.
Protocol 2: Forced Degradation (Stress Testing) Overview
Forced degradation studies are essential for understanding how a compound behaves under harsh conditions, revealing its intrinsic stability and potential degradation pathways.[10][11][12] This is a crucial step in developing stability-indicating analytical methods.
Objective: To intentionally degrade the compound to identify likely degradation products. Aim for 5-20% degradation.[12]
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Dissolve in 0.1 M HCl; heat at 60°C for 2-8 hours. | To test stability in acidic environments. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH; heat at 60°C for 2-8 hours. | To test stability in alkaline environments. |
| Oxidation | Dissolve in 3% H₂O₂; keep at room temperature for 24 hours. | To simulate atmospheric oxidation. |
| Thermal | Heat solid powder at 80°C for 48 hours. | To assess heat stability. |
| Photolytic | Expose solution (in quartz cuvette) to high-intensity light (ICH option 1 or 2). | To assess light sensitivity. |
Post-Stress Analysis: Analyze each stressed sample by HPLC-MS, comparing it to an unstressed control to identify and characterize new peaks.
References
- 1. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: In Vivo Dosing with 6-Methyl-2,4-pyrimidinediamine and Related Compounds
A Senior Application Scientist's Guide to Dosage and Administration
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecules, using 6-Methyl-2,4-pyrimidinediamine as a representative pyrimidine derivative. Publicly available in vivo data for this specific compound is limited; therefore, this guide synthesizes established principles from preclinical research on pyrimidine derivatives and other poorly soluble compounds to provide a robust framework for your experiments. Our goal is to equip you with the foundational knowledge and troubleshooting strategies to refine your dosage and administration protocols effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the critical early phases of in vivo research.
Part 1: Initial Formulation & Vehicle Selection
Question: I have a new lot of this compound. What is the first step before planning my animal study?
Answer: The absolute first step is to characterize the solubility of your compound. Before you can design a dose-range finding study or select a vehicle, you must understand your compound's fundamental physicochemical properties. A simple "benchtop" solubility screen is essential.
Start with common solvent systems used in preclinical studies. This will inform your vehicle selection and help you decide whether you'll be preparing a solution, a suspension, or a more complex formulation.
Question: My compound has very low aqueous solubility. How do I choose an appropriate vehicle for my first in vivo study?
Answer: Selecting the right vehicle is critical for ensuring accurate dosing and maximizing bioavailability.[1] For poorly soluble compounds like many pyrimidine derivatives, a multi-pronged approach to vehicle selection is recommended. The goal is to start simply and add complexity only as needed.
A decision on the appropriate vehicle depends on the compound's properties, the intended route of administration, and the dose levels required.[2] Always include a "vehicle-only" control group in your studies to differentiate the effects of the compound from any potential effects of the dosing vehicle itself.[1]
Below is a decision tree to guide your selection process.
Caption: Vehicle Selection Decision Tree.
The following table summarizes common vehicle strategies for compounds with poor water solubility.
| Vehicle Strategy | Description | Advantages | Disadvantages & Caveats |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, PEG400) is used to first dissolve the compound, which is then diluted with an aqueous solution (e.g., saline).[1] | Simple to prepare; can achieve a true solution. | The organic solvent can cause toxicity or irritation at high concentrations.[1] Always check the literature for safe concentration limits for your chosen route and model. |
| Aqueous Suspensions | The compound is suspended as fine particles in an aqueous vehicle, typically containing a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC).[1] | Suitable for oral administration of insoluble compounds; avoids potentially toxic organic solvents.[3] | Can lead to inaccurate dosing if not properly homogenized before each administration.[1] Particle size can affect absorption.[4] |
| Lipid-based Formulations | Solutions or suspensions in oils (e.g., corn oil, sesame oil), or more complex self-emulsifying drug delivery systems (SEDDS).[2] | Can significantly enhance oral bioavailability for lipophilic compounds. | More complex to formulate; not suitable for intravenous routes.[2] |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD) form inclusion complexes with the compound, increasing its apparent solubility in water.[1] | Can increase both solubility and stability. | Can have their own pharmacological effects or toxicities at high concentrations.[3] |
Part 2: Troubleshooting Formulation & Dosing
Question: I dissolved my compound in DMSO, but it crashed out of solution when I added saline. What should I do?
Answer: This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent drops to a point where it can no longer keep the compound dissolved.
Troubleshooting Steps:
-
Slow Down the Dilution: Add the aqueous component to the dissolved compound very slowly while vortexing or stirring vigorously. This prevents localized areas of low solvent concentration.[1]
-
Adjust the Formulation: Try adding a surfactant like Tween 80 (e.g., 1-5%) or Polysorbate 80 to the aqueous diluent. Surfactants can help stabilize the compound and prevent precipitation.[5]
-
Change the Co-Solvent Ratio: You may need a higher final concentration of the organic co-solvent. For example, instead of 10% DMSO in saline, you might need 20%. However, you must verify that the final co-solvent concentration is safe and well-tolerated for your specific administration route and animal model.[1]
-
Switch to a Suspension: If you cannot maintain a stable solution, the most reliable alternative is to formulate an aqueous suspension. This is often the preferred method for oral gavage in toxicology studies.[5]
Question: My in vivo experiment is showing a lack of efficacy or high variability. Could the formulation be the problem?
Answer: Absolutely. A lack of efficacy can often be traced back to issues with the compound's formulation and administration rather than the compound's intrinsic activity.[1]
Key Factors to Investigate:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[1] If using oral gavage, first-pass metabolism in the liver could be a factor.[6] Consider trying an alternative route like intraperitoneal (IP) injection, which avoids this and generally provides higher bioavailability.[6][7]
-
Inconsistent Dosing (Suspensions): If you are using a suspension, it is critical to ensure it is thoroughly homogenized (e.g., by vortexing or stirring) immediately before drawing up each dose. Failure to do so is a major source of variability.
-
Compound Stability: The compound may be degrading in the vehicle. Assess the stability of your formulation over the expected duration of your experiment (e.g., prepare it and leave it on the bench for a few hours, then check for degradation).[1]
Part 3: Dose Selection & Administration Route
Question: How do I select the doses for my first in vivo experiment?
Answer: Your first experiment should be a Dose Range Finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study.[8] The primary purpose of a DRF study is to identify a range of doses that are safe and to observe for any signs of toxicity.[9][10] This helps you select appropriate dose levels for subsequent, larger-scale efficacy studies.[8]
A typical DRF study involves a few small groups of animals, each receiving a different dose.
Caption: Workflow for a Dose-Range Finding (DRF) Study.
| Parameter | Recommendation | Rationale |
| Number of Groups | 4-5 groups | Vehicle control + 3-4 dose levels (low, medium, high).[11] |
| Animals per Group | n = 3-5 | Sufficient to observe clear toxicity, but minimizes animal use in this preliminary stage. |
| Dose Selection | Log or half-log spacing (e.g., 10, 30, 100 mg/kg or 10, 50, 250 mg/kg) | A wide range is needed to identify the MTD without using excessive groups.[8] |
| Monitoring | Daily clinical observations, body weight measurements, food/water intake. | Body weight loss is a sensitive indicator of toxicity. |
| Endpoint | The MTD is often defined as the highest dose that does not cause >10-15% body weight loss or other significant clinical signs.[9][10] | Provides a clear, quantitative endpoint to guide future studies. |
Question: Should I use oral gavage (PO) or intraperitoneal (IP) injection?
Answer: The choice of administration route is a critical decision that impacts the pharmacokinetic profile of your compound.[12] The best choice depends on your experimental goals and the compound's characteristics.
| Feature | Oral Gavage (PO) | Intraperitoneal (IP) Injection |
| Absorption | Via gastrointestinal tract; subject to first-pass metabolism. | Via peritoneal cavity into systemic circulation. |
| Bioavailability | Generally lower and more variable.[6] | Generally higher and more rapid as it bypasses the GI tract and liver first-pass effect.[6] |
| Onset of Action | Slower.[6] | Faster.[6] |
| Common Use Case | Mimics clinical oral route; required for compounds that are irritants or not soluble in IP-safe vehicles.[13] | Bypassing first-pass metabolism; achieving rapid and high systemic exposure; when oral absorption is poor. |
| Potential Complications | Esophageal/stomach injury, aspiration into lungs, stress.[6] | Injection into abdominal organs (intestine, bladder), peritonitis, local irritation.[6] |
For an initial study, if the intended clinical route is oral, PO is more relevant. However, if the goal is to quickly determine if the compound has systemic activity, IP is often a more direct and reliable route. Comparative studies have shown that while the route can affect the magnitude of response, the overall qualitative outcome is often similar.[14][15]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (Example)
This protocol describes preparing a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.
-
Calculate Required Mass: For 1 mL of final solution, weigh out 10 mg of the compound.
-
Initial Dissolution: Add 100 µL of DMSO to the compound and vortex until fully dissolved.
-
Add Co-Solvent: Add 400 µL of PEG400 to the DMSO solution and vortex to mix thoroughly.
-
Aqueous Dilution: While vortexing the tube, slowly add 500 µL of sterile 0.9% saline drop by drop.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate. If prepared for parenteral administration, the final solution should be filtered through a 0.22 µm sterile filter.
Protocol 2: Preparation of an Aqueous Suspension (Example)
This protocol describes preparing a 10 mg/mL suspension of this compound in a vehicle of 0.5% CMC with 0.1% Tween 80.
-
Prepare Vehicle: Add 50 mg of carboxymethylcellulose (CMC) to ~8 mL of sterile water. Stir until fully hydrated (this may take time). Add 10 µL of Tween 80. Adjust final volume to 10 mL.
-
Weigh Compound: Weigh 100 mg of the compound into a glass mortar.
-
Create a Paste: Add a small amount of the vehicle (~200 µL) to the compound and triturate with a pestle to form a smooth, uniform paste. This step is crucial to wet the particles and prevent clumping.[1]
-
Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously triturating to maintain a uniform suspension.
-
Homogenize: Transfer the suspension to a suitable container. Crucially, this suspension must be vortexed or stirred vigorously immediately before each animal is dosed to ensure uniform particle distribution.
Administration Volume Guidelines: The volume administered should be based on the animal's body weight. Excessive volumes can cause pain and alter physiological parameters.[16] Always adhere to your institution's IACUC guidelines.
| Species | Route | Recommended Max Volume (mL/kg) |
| Mouse | Oral Gavage (PO) | 10[16] |
| Mouse | Intraperitoneal (IP) | 10[16] |
| Rat | Oral Gavage (PO) | 10[16] |
| Rat | Intraperitoneal (IP) | 5-10[16] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 10. criver.com [criver.com]
- 11. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 12. cea.unizar.es [cea.unizar.es]
- 13. reddit.com [reddit.com]
- 14. Comparative study of gavage and intraperitoneal administration of gamma-oryzanol in alleviation/attenuation in a rat animal model of renal ischemia/reperfusion-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
dealing with inconsistent results in 6-Methyl-2,4-pyrimidinediamine experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Methyl-2,4-pyrimidinediamine. As a Senior Application Scientist, I understand that navigating the complexities of synthetic chemistry and biological testing can lead to unexpected challenges. Inconsistent results are not just a roadblock; they are data points telling a story. This guide is designed to help you interpret that story, providing a framework for troubleshooting common issues encountered during the synthesis, purification, characterization, and application of this important pyrimidine derivative.
The structure of this guide is fluid, moving from quick answers in our FAQ section to deep, causality-driven troubleshooting guides and standardized protocols. Our goal is to empower you with the scientific rationale behind each experimental choice, turning inconsistency into reproducible success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries.
Synthesis & Purification
Q1: My synthesis of this compound is resulting in very low yields. What are the most common causes? Low yields can often be traced back to a few critical factors: the quality of starting materials, reaction conditions, and inefficient purification. Key starting materials like 2,4-dichloro-6-methylpyrimidine or 2-amino-4-chloro-6-methyl-pyrimidine must be of high purity.[1][2] Inefficient reactions, such as the amination step, can be hampered by suboptimal temperatures or catalysts. Additionally, the reduction of a nitro-pyrimidine intermediate, a common synthetic route, can have variable yields depending on the catalyst and conditions used.[3]
Q2: What is the most effective method for purifying the final compound? Recrystallization is typically the most effective and scalable method for purifying this compound. The choice of solvent is critical. A solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Methanol, ethanol, or mixtures involving water or ethyl acetate are often good starting points.[4][5] For stubborn impurities, column chromatography may be necessary, though it is less scalable.
Q3: I'm struggling to obtain crystals during recrystallization. What can I do? If crystals do not form upon cooling, it may be due to supersaturation or the presence of impurities that inhibit crystal lattice formation. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, adding a seed crystal from a previous successful batch can initiate crystallization. If the compound remains an oil, a different solvent system or a multi-solvent system (e.g., dissolving in a good solvent like DMF and slowly adding a miscible anti-solvent like DCM or water) may be required.[6]
Analytical Characterization
Q4: How can I definitively confirm the structure and purity of my synthesized this compound? A combination of spectroscopic techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation, showing the specific electronic environment of each proton and carbon atom.[7][8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7][10]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity, capable of separating the target compound from trace impurities.
Q5: My ¹H NMR spectrum shows broad peaks for the amine protons. Is this normal? Yes, this is very common. The protons on the amino groups (-NH₂) can undergo chemical exchange with trace amounts of water in the deuterated solvent or with each other, which leads to peak broadening. Using a very dry solvent like DMSO-d₆ can sometimes sharpen these signals. In DMSO-d₆, amine protons often appear as distinct, sharp singlets.[11]
Biological Assays & Stability
Q6: I'm observing highly variable results in my biological assays. What should I investigate first? First, re-verify the purity and integrity of the compound batch using HPLC and NMR. Even small amounts of an active impurity can skew results. Second, assess the compound's solubility and stability in your specific assay buffer.[12] Precipitation of the compound during the experiment is a frequent cause of non-reproducible data. Always include positive and negative controls to ensure the assay itself is performing as expected.[13]
Q7: How should I store this compound to ensure its long-term stability? Like many amine-containing compounds, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidative degradation. For long-term storage, keeping it in a desiccator at ≤4°C is recommended. The compound is generally stable at normal temperatures and pressures when stored correctly.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving more complex experimental problems.
Guide 1: Diagnosing & Solving Inconsistent Synthetic Yields
Inconsistent yields are a common frustration in multi-step synthesis. This guide helps you systematically identify the root cause.
Caption: Decision tree for troubleshooting inconsistent synthetic yields.
Expert Commentary: The quality of starting materials is a crucial, yet often overlooked, variable.[15] Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway. Always validate new batches of reagents. When monitoring reactions like the condensation of guanidine with a β-ketoester, TLC is an invaluable tool to visually track the consumption of starting materials and the formation of the product.[16]
Guide 2: Resolving Persistent Impurities After Purification
Even after purification, lingering impurities can compromise downstream applications.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Extra peaks in ¹H NMR, close to solvent | Residual Solvents: High boiling point solvents used in reaction or purification (e.g., DMF, DMSO) are trapped in the crystal lattice. | Dry the sample under high vacuum for an extended period (12-24h), possibly with gentle heating (e.g., 40-50°C), if the compound is thermally stable. |
| Unexpected aromatic signals in NMR | Starting Material Contamination: Unreacted precursors (e.g., 2-amino-4-chloro-6-methyl-pyrimidine) co-crystallizing with the product. | Perform a pre-purification wash with a solvent that dissolves the impurity but not the product. Alternatively, switch the recrystallization solvent system to alter the solubility profile.[6] |
| Broad, ill-defined peaks in HPLC | Compound Degradation: The compound may be unstable under the purification conditions (e.g., prolonged heating, exposure to acid/base). | Minimize heating time during recrystallization. Ensure all work-up steps are performed promptly. Check the stability of the compound at different pH values if applicable. |
| Mass spec shows M+18 or M+41 peaks | Adduct Formation: Formation of water (M+18) or acetonitrile (M+41) adducts during electrospray ionization (ESI) mass spectrometry. | This is an analytical artifact and not an impurity. Optimize MS source parameters (e.g., increase drying gas temperature) to minimize adduct formation. Confirm the true molecular ion peak is present. |
Guide 3: Troubleshooting Inconsistent Biological Assay Results
Reproducibility is the cornerstone of reliable biological data. This guide addresses common sources of variability.
References
- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Selectivity for 6-Methyl-2,4-pyrimidinediamine Derivatives
Introduction
The 6-methyl-2,4-pyrimidinediamine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling.[3] The primary challenge and focus of this guide is not merely potency, but the optimization of selectivity. Achieving high selectivity for a target kinase over closely related isoforms is paramount for minimizing off-target effects and enhancing the therapeutic window of a potential drug candidate.[4]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address specific issues encountered during the experimental workflow for optimizing the selectivity of these promising derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving the inhibitory action of this compound derivatives?
A1: The core mechanism is competitive inhibition of adenosine triphosphate (ATP). The pyrimidine scaffold acts as a mimic of the adenine base in ATP, allowing it to dock into the ATP-binding pocket of a target kinase.[3] The substituents at the 2- and 4-amino positions are crucial as they project into specific regions of the kinase domain, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine both the potency and selectivity of the inhibitor. By occupying this site, the inhibitor prevents the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of substrate proteins and interrupting the downstream signaling cascade.
Q2: Which structural features of the this compound core are most critical for modulating kinase selectivity?
A2: While the entire scaffold contributes to binding, selectivity is primarily dictated by the nature of the substituents at the N2 and N4 positions. The 6-methyl group provides a constant structural anchor. Key modifiable positions for tuning selectivity include:
-
N4-Aryl Substituent: This group often points towards the solvent-exposed region of the ATP pocket. Modifications here can influence solubility and pharmacokinetic properties, but can also form critical interactions with residues outside the highly conserved hinge region, thus conferring selectivity.[5]
-
N2-Aryl Substituent: This moiety typically interacts with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. The pattern of hydrogen bond donors and acceptors on this ring is critical for potent binding. Subtle changes can disrupt binding to off-target kinases while preserving affinity for the target.
-
C5-Position: Although unsubstituted in the parent scaffold, introducing small groups like halogens or cyano groups at the C5 position can alter the electronic properties of the pyrimidine ring and create additional contact points, thereby influencing the inhibitor's binding orientation and selectivity.[6][7]
Q3: Why is achieving high selectivity against closely related kinases (e.g., within the same family) so difficult?
A3: The primary challenge lies in the high degree of conservation within the ATP-binding site among different kinases, especially within the same subfamily.[4] The residues that form the critical hydrogen bonds with the adenine moiety of ATP are often identical. Selectivity must therefore be achieved by exploiting subtle differences in:
-
The "Selectivity Pocket": This is a region adjacent to the primary ATP-binding site that varies more significantly between kinases. Designing substituents that can uniquely occupy this pocket in the target kinase is a key strategy.[8]
-
Gatekeeper Residue: The size of a single "gatekeeper" amino acid residue controls access to a deeper hydrophobic pocket. A bulky gatekeeper in an off-target kinase can sterically clash with a larger inhibitor, while a small gatekeeper in the target kinase will allow binding.
-
Conformational Differences: Kinases are dynamic proteins. An inhibitor may selectively bind to and stabilize a specific conformation of the target kinase that is less favorable for off-target kinases.[9]
Troubleshooting Guide: Synthesis & Selectivity Issues
This section addresses specific problems encountered during the synthesis, purification, and evaluation of this compound derivatives.
Section 1: Synthetic Challenges
Q4: My reaction yield is consistently low during the synthesis of the pyrimidine core. What are the likely causes and how can I fix it?
A4: Low reaction yield is a common problem in heterocyclic chemistry.[10] A systematic approach is best for troubleshooting.
-
Potential Cause 1: Purity of Starting Materials.
-
Explanation: Impurities or residual moisture in reactants can poison catalysts or participate in side reactions.[10][11]
-
Solution: Ensure all starting materials are of high purity (>98%). Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic reagents in a glove box or under an inert atmosphere (N₂ or Ar).[10]
-
-
Potential Cause 2: Incorrect Stoichiometry or Reaction Conditions.
-
Explanation: Incorrect molar ratios can lead to incomplete conversion of the limiting reagent.[10] Additionally, temperature and reaction time are critical; insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can cause degradation.[12]
-
Solution: Double-check all calculations for molar equivalents. Perform a time-course study by monitoring the reaction progress with Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Experiment with a temperature gradient to find the ideal balance between reaction rate and product stability.
-
-
Potential Cause 3: Side Reactions.
-
Explanation: The reactive nature of the precursors can lead to dimerization, polymerization, or the formation of undesired regioisomers.[10][12]
-
Solution: Modify reaction conditions to disfavor side products. This may involve lowering the temperature, changing the solvent polarity, or using specific catalysts that favor the desired reaction pathway.[10] For regioselectivity issues, the use of appropriate protecting groups may be necessary to block more reactive sites.
-
Q5: I'm struggling with the purification of my final compound. It co-elutes with a persistent impurity. What are my options?
A5: Purification can be more challenging than the synthesis itself. If standard silica gel column chromatography fails, consider the following.
-
Potential Cause 1: Similar Polarity.
-
Explanation: The impurity may have a polarity very similar to your product, making separation by normal-phase chromatography difficult.
-
Solution 1: Change the Stationary Phase. Switch to a different stationary phase. If you are using silica (polar, acidic), try alumina (polar, basic/neutral) or C18 reverse-phase silica (non-polar).[10][12]
-
Solution 2: Recrystallization. If your compound is a solid, recrystallization is a powerful purification technique. Screen various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where your product is soluble at high temperature but sparingly soluble at room temperature, while the impurity remains in solution.
-
-
Potential Cause 2: Product Instability.
-
Explanation: The target compound may be degrading on the silica gel, which is mildly acidic.[10]
-
Solution: Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, use a less harsh purification method like preparative HPLC.
-
Section 2: Selectivity Optimization
Q6: My lead compound is potent, but it inhibits Kinase A and Kinase B with nearly identical IC₅₀ values. How do I rationally design the next generation of molecules to be selective for Kinase A?
A6: This is the central challenge in kinase inhibitor design. Achieving selectivity requires exploiting subtle structural differences between Kinase A and Kinase B.
-
Strategy 1: Structure-Based Design (if crystal structures are available).
-
Explanation: Obtain or model the crystal structures of your inhibitor bound to both Kinase A and Kinase B. A detailed comparison of the binding pockets will reveal differences in amino acid residues, size, and hydrophobicity.[4][9]
-
Action: Design new analogs with substituents that can form a favorable interaction (e.g., hydrogen bond, hydrophobic packing) with a unique residue in Kinase A, or alternatively, introduce a substituent that will sterically clash with a residue in Kinase B.[8] For example, if Kinase B has a bulky phenylalanine gatekeeper residue while Kinase A has a smaller threonine, a bulkier derivative of your inhibitor may selectively inhibit Kinase A.
-
-
Strategy 2: Systemic SAR Exploration (if structural data is unavailable).
-
Explanation: A systematic Structure-Activity Relationship (SAR) study involves synthesizing a library of analogs to probe the chemical space around your lead compound.[7][13]
-
Action: Focus on the N2 and N4 aryl rings. Synthesize small, focused libraries with diverse substituents (e.g., varying in size, electronics, and hydrogen bonding capability) at different positions on these rings. Screen this library against both kinases to identify "selectivity hotspots"—positions where modifications have a differential effect on potency.
-
-
Strategy 3: Target the Ribose Pocket.
-
Explanation: The pocket that binds the ribose sugar of ATP can be a source of selectivity.
-
Action: Introduce substituents on your scaffold that can extend into this pocket. For example, adding a small, flexible linker with a hydroxyl group to the N4-aryl ring might mimic a ribose interaction that is unique to Kinase A.[9]
-
Q7: I've introduced a methyl group to the N4-phenyl ring to improve selectivity, but I lost all potency against my target kinase. What happened?
A7: This outcome highlights the delicate balance between potency and selectivity.
-
Potential Cause 1: Unfavorable Steric Clash.
-
Explanation: The newly introduced methyl group, while intended to clash with an off-target, may also be clashing with a critical residue in your primary target kinase, preventing the inhibitor from binding correctly.
-
Solution: Review your structural model or SAR data. Try smaller substituents (e.g., fluorine) or move the substituent to a different position on the phenyl ring (e.g., from ortho to meta or para).
-
-
Potential Cause 2: Disruption of a Key Interaction.
-
Explanation: The methyl group may have forced the phenyl ring to twist into a new conformation (dihedral angle), disrupting an essential hydrogen bond or other interaction between the inhibitor and the target kinase.
-
Solution: Analyze the binding mode. It may be necessary to modify a different part of the molecule to compensate for this conformational change or to abandon modification at that specific position.
-
Key Experimental Protocols
Protocol 1: General Synthesis of a 6-Methyl-N2,N4-diaryl-2,4-pyrimidinediamine
This protocol describes a typical two-step nucleophilic aromatic substitution (SNAr) sequence starting from 2,4-dichloro-6-methylpyrimidine.
Step 1: Synthesis of 4-chloro-6-methyl-N-phenylpyrimidin-2-amine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq.).
-
Dissolution: Add a suitable solvent such as ethanol or isopropanol.[5][14]
-
Reagent Addition: Add the first aniline (e.g., 2-(isopropylsulfonyl)aniline) (1.1 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.[14]
-
Work-up: Cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of N4-aryl-6-methyl-N2-phenylpyrimidine-2,4-diamine
-
Setup: To a microwave vial or sealed tube, add the product from Step 1 (1.0 eq.) and the second, different aniline (1.2 eq.).
-
Solvent & Catalyst: Add a solvent like isopropanol or DMF and a few drops of concentrated HCl as a catalyst.[5][14]
-
Reaction: Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 120-150 °C), often with microwave irradiation, for 5-12 hours.[14] Monitor for the disappearance of the starting material.
-
Work-up & Purification: Cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to quench the acid. Extract the aqueous layer, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.[14] Purify the final product by column chromatography or recrystallization to yield the desired 2,4-diamino derivative.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the IC₅₀ value of a compound using a luminescence-based assay like the Kinase-Glo® platform.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a microplate.
-
Kinase Reaction Setup: In a white, 384-well microplate, add the assay buffer, the target kinase enzyme, and its specific substrate peptide.
-
Inhibition: Add 1 µL of the diluted inhibitor from the compound plate to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase. Incubate the plate at room temperature for the recommended time (e.g., 1 hour).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction. The luminescence signal is inversely proportional to kinase activity.[3]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Presentation & Visualization
Table 1: Example Structure-Selectivity Relationship (SSR) Data
This table illustrates how substitutions on the N4-phenyl ring can impact potency and selectivity for a hypothetical Target Kinase A versus an Off-Target Kinase B.
| Compound | R-group (at para position) | IC₅₀ Kinase A (nM) | IC₅₀ Kinase B (nM) | Selectivity Fold (IC₅₀ B / IC₅₀ A) |
| 1 (Lead) | -H | 15 | 30 | 2 |
| 2a | -F | 12 | 45 | 3.75 |
| 2b | -Cl | 18 | 90 | 5 |
| 2c | -CH₃ | 25 | 350 | 14 |
| 2d | -OCH₃ | 40 | 600 | 15 |
| 2e | -CF₃ | 8 | 200 | 25 |
Data is hypothetical and for illustrative purposes only.
Diagrams (Graphviz DOT Language)
Caption: Iterative workflow for optimizing kinase inhibitor selectivity.
Caption: Troubleshooting decision tree for low kinase selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The ins and outs of selective kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel HDAC Inhibitors: A Comparative Guide to 6-Methyl-2,4-pyrimidinediamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory effects of novel compounds on Histone Deacetylases (HDACs), using 6-Methyl-2,4-pyrimidinediamine as a case study. We will objectively compare its hypothetical performance against established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat, and provide detailed experimental protocols to support this validation process.
The Critical Role of HDACs in Cellular Regulation and Disease
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and thereby repressing gene transcription.[1][2] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function.[1][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[4][5][6]
The therapeutic potential of inhibiting HDACs has been clinically validated, with several HDAC inhibitors approved for cancer treatment.[1][7] These inhibitors can induce cancer cell cycle arrest, apoptosis (programmed cell death), and differentiation, making them a promising class of anti-cancer agents.[1][8][9] Therefore, the identification and validation of novel HDAC inhibitors, such as the hypothetical candidate this compound, is a significant endeavor in drug discovery.
The Mechanism of HDAC Inhibition: A Pathway to Therapeutic Intervention
HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating the zinc ion that is essential for their catalytic activity.[10] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed or "open" chromatin structure.[2] This, in turn, facilitates the transcription of previously silenced genes, including those that can suppress tumor growth.[1][4]
Diagram: Mechanism of HDAC Inhibition
This diagram illustrates the effect of HDAC inhibitors on chromatin structure and gene expression.
Comparative Analysis of HDAC Inhibitors
To validate the potential of this compound, its inhibitory profile must be compared against well-characterized HDAC inhibitors.
| Feature | This compound (Hypothetical) | Vorinostat (SAHA) | Panobinostat |
| Chemical Class | Pyrimidine | Hydroxamic Acid | Hydroxamic Acid |
| Target HDACs | To be determined | Pan-HDAC inhibitor (Classes I, II, IV)[11][12] | Pan-HDAC inhibitor (Classes I, II, IV)[13][14] |
| Potency (IC50) | To be determined | ~10-20 nM for HDAC1/3[11][15] | Nanomolar range against most HDACs[13] |
| Cellular Effects | To be determined | Induces cell cycle arrest and apoptosis[9][12] | Induces apoptosis and cell cycle arrest[13][16] |
| FDA Approval | N/A | Approved for cutaneous T-cell lymphoma[1][17] | Approved for multiple myeloma |
Experimental Validation Workflow
The following section outlines a detailed, step-by-step methodology to assess the HDAC inhibitory activity of a novel compound like this compound.
Diagram: Experimental Workflow for Validating Novel HDAC Inhibitors
This flowchart details the key experimental stages for validating a potential HDAC inhibitor.
Part 1: In Vitro HDAC Enzymatic Inhibition Assay
This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified HDAC isoforms. A fluorometric assay is a common and reliable method.[18][19]
Principle: An acetylated substrate is incubated with a recombinant HDAC enzyme. In the presence of an inhibitor, the deacetylation of the substrate is reduced. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, Vorinostat (positive control), and Panobinostat (positive control) in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Dilute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Dilute the recombinant HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) in assay buffer.
-
-
Assay Plate Setup (96-well black, flat-bottom plate):
-
Add assay buffer to all wells.
-
Add the serially diluted test compounds, positive controls, or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
-
Enzymatic Reaction:
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding the developer solution (containing a protease like trypsin) to all wells.[18]
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[18]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the percentage of HDAC inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
-
Part 2: Cell-Based HDAC Inhibition Assay
This assay validates the findings from the in vitro assay in a more physiologically relevant context by measuring HDAC activity within intact cells.[20][21]
Principle: A cell-permeable acetylated substrate is taken up by cultured cells. Intracellular HDACs deacetylate the substrate. After cell lysis, a developer reagent cleaves the deacetylated substrate, generating a luminescent or fluorescent signal.
Detailed Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate and culture overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound, Vorinostat, and Panobinostat for a predetermined time (e.g., 4-24 hours). Include a vehicle control.
-
-
HDAC Activity Measurement:
-
Add the cell-permeable, luminogenic HDAC substrate to each well.[22]
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes) to allow for substrate deacetylation.
-
-
Lysis and Signal Detection:
-
Add a developer reagent that lyses the cells and contains a protease to cleave the deacetylated substrate, releasing a luminescent signal.[22]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle-treated cells.
-
Determine the IC50 values in the cellular context.
-
Part 3: Western Blot Analysis of Histone Acetylation
This experiment provides direct visual evidence of the compound's effect on the acetylation status of histones within the cell.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cancer cells with this compound, Vorinostat, and Panobinostat at their respective IC50 concentrations for 24 hours.
-
Lyse the cells and extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4).
-
Use an antibody against total histone H3 or β-actin as a loading control.
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate chemiluminescence reagent.
-
Expected Outcome: An effective HDAC inhibitor will show a significant increase in the levels of acetylated histones compared to the untreated control.
Conclusion
This guide provides a robust framework for the initial validation of this compound or any novel compound as a potential HDAC inhibitor. By systematically performing in vitro enzymatic assays, cell-based activity assays, and confirming the mechanism through western blotting, researchers can generate the necessary data to compare its efficacy against established drugs like Vorinostat and Panobinostat. A successful validation would warrant further investigation into its selectivity, anti-proliferative effects on various cancer cell lines, and ultimately, its potential as a novel therapeutic agent.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. mdpi.com [mdpi.com]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 17. Vorinostat - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epigentek.com [epigentek.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. HDAC-Glo™ I/II Assays [promega.jp]
A Comparative Analysis of 6-Methyl-2,4-pyrimidinediamine Derivatives' Potency: A Guide for Drug Development Professionals
The 6-methyl-2,4-pyrimidinediamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides an in-depth comparative analysis of the potency of various derivatives of this scaffold, offering insights into their structure-activity relationships (SAR) and therapeutic potential. By examining their efficacy against diverse targets, from protein kinases to parasitic enzymes, we aim to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance their research in this promising area.
The Versatility of the this compound Core
The core structure of this compound offers a unique combination of hydrogen bond donors and acceptors, as well as a strategic methyl group that can influence binding affinity and selectivity. This inherent versatility has been exploited by medicinal chemists to design potent inhibitors for a variety of therapeutic targets. This guide will delve into a comparative analysis of these derivatives across three distinct and significant therapeutic areas: oncology, through the inhibition of Anaplastic Lymphoma Kinase (ALK), Aurora Kinase A, and Histone Deacetylases (HDACs), and infectious diseases, with a focus on their activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.
Dual Inhibition of ALK and HDAC: A Synergistic Approach in Oncology
A significant area of research for this compound derivatives has been the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[1][2][3][4][5] This strategy is based on the synergistic anti-proliferative effects observed when targeting both pathways in cancer cells, particularly in ALK-positive non-small cell lung cancer (NSCLC).[1][4]
The 2,4-pyrimidinediamine core serves as an effective hinge-binding motif for the ATP-binding pocket of ALK, while various side chains are incorporated to target the active site of HDACs. This dual-targeting approach has yielded compounds with potent, nanomolar inhibitory activity against both enzymes.
Comparative Potency of Dual ALK/HDAC Inhibitors
| Compound | ALK IC50 (nM) | HDAC1 IC50 (nM) | Cell Line (NSCLC) | Antiproliferative IC50 (µM) | Reference |
| 10f | 2.1 | 7.9 | H2228 | Not Reported | [1][4] |
| 12a | 11 (H2228) | Not Reported | A549 | 1.0 (vs. A549) | [2][3] |
Structure-Activity Relationship Insights:
The structure-activity relationship (SAR) studies reveal that the nature of the linker and the cap group of the HDAC-targeting side chain significantly influences the potency and selectivity of these dual inhibitors. For instance, compound 10f demonstrates a balanced and potent inhibition of both ALK and HDAC1.[1][4] In contrast, compound 12a shows potent antiproliferative activity against the ALK-dependent H2228 lung cancer cell line.[3]
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation and survival of cancer cells. Downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for its oncogenic function.
Caption: ALK Signaling Pathway and Inhibition.
Targeting Aurora Kinase A in MYC-Amplified Cancers
Another promising avenue for this compound derivatives is the inhibition of Aurora Kinase A, a key regulator of mitosis. Overexpression of Aurora Kinase A is frequently observed in cancers with MYC amplification, making it an attractive therapeutic target. A novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives has been developed as potent Aurora A kinase inhibitors that adopt the DFG-out conformation.[6]
Comparative Potency of Aurora Kinase A Inhibitors
| Compound | Aurora A IC50 (nM) | cMYC Reduction in NCI-H82 (%) | MYCN Reduction in SK-N-BE(2) (%) | Reference |
| 1 | 39 | 15 | 20 | [6] |
| 13 | 38 | >50 | >50 | [6] |
Structure-Activity Relationship Insights:
Rational drug design, including the strategic placement of halogen substituents on a phenyl group, led to the identification of compound 13 , which demonstrated a significant reduction in cMYC and MYCN protein levels in cancer cell lines.[6] This highlights the importance of subtle structural modifications in achieving desired biological activity.
Combating Chagas Disease: Targeting Trypanosoma cruzi
Beyond oncology, the this compound scaffold has shown significant promise in the fight against Chagas disease, a parasitic infection caused by Trypanosoma cruzi.[7][8][9] A high-throughput screening campaign identified this series as having cytocidal activity against the intracellular amastigote form of the parasite.[7][9]
Comparative Potency of Anti-T. cruzi Derivatives
| Compound | T. cruzi pEC50 | Vero Cell pEC50 (Toxicity) | Selectivity Index | Reference |
| 1 | 6.1 | 5.2 | ~8 | [7] |
| 8b | 6.4 | <4.3 | >100 | [7] |
Structure-Activity Relationship Insights:
Optimization of the series focused on improving metabolic stability and selectivity against the host cells. Compound 8b emerged as a lead candidate with a pEC50 of 6.4, excellent selectivity (over 100-fold), and improved metabolic stability, demonstrating the potential for developing these derivatives into effective anti-Chagas therapeutics.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key assays used to determine the potency of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well assay plate. Include wells with DMSO only for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).
-
Kinase Reaction:
-
Add 10 µL of a solution containing the purified kinase enzyme and the specific peptide substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and MgCl2 in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation using a suitable detection method. A common method is a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow.
Cell Viability Assays
Cell-based assays are crucial for determining the cytotoxic or anti-proliferative effects of the compounds in a cellular context.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Cell Viability Assay Workflows.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a diverse array of therapeutic targets. The comparative analysis presented in this guide underscores the remarkable adaptability of this chemical framework, with derivatives demonstrating nanomolar efficacy against cancer-related kinases like ALK and Aurora A, as well as potent activity against the parasitic protozoan T. cruzi.
The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of novel derivatives. As our understanding of the structure-activity relationships of this versatile scaffold continues to expand, so too will the opportunities for the rational design of next-generation therapeutics with enhanced potency, selectivity, and clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-Methyl-2,4-pyrimidinediamine's Anti-Parasitic Activity: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the anti-parasitic activity of 6-Methyl-2,4-pyrimidinediamine, with a specific focus on its efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against the current standard-of-care treatment, benznidazole. The methodologies detailed herein are intended to ensure scientific rigor and reproducibility, facilitating a thorough evaluation of this promising compound.
Introduction to this compound and Chagas Disease
Chagas disease, a neglected tropical disease, affects millions of people, primarily in Latin America.[1][2] The current therapeutic options, nifurtimox and benznidazole, are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease.[1][2] This underscores the urgent need for novel, safer, and more effective anti-parasitic agents.
Recent high-throughput screening campaigns have identified a series of 2,4-diamino-6-methylpyrimidines as potent inhibitors of T. cruzi growth.[1][2][3] These compounds have demonstrated a cytocidal, rather than cytostatic, mode of action against the intracellular amastigote form of the parasite, which is the clinically relevant stage.[2] This guide will focus on this compound as a representative of this promising chemical class and outline a robust cross-validation strategy to ascertain its therapeutic potential.
Comparative Efficacy Analysis
A critical aspect of preclinical drug development is the objective comparison of a novel compound's efficacy against established treatments. This section outlines the key parameters for comparing this compound with benznidazole.
In Vitro Efficacy Comparison
The initial assessment involves a direct comparison of the in vitro activity of this compound and benznidazole against different life cycle stages of T. cruzi.
Table 1: Comparative In Vitro Anti-T. cruzi Activity
| Compound | Target Stage | IC50 (µM) | CC50 (µM) (Vero cells) | Selectivity Index (SI = CC50/IC50) |
| This compound | Amastigote | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] |
| Trypomastigote | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] | |
| Benznidazole | Amastigote | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] |
| Trypomastigote | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate from Data] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
In Vivo Efficacy Comparison
Following promising in vitro results, the anti-parasitic activity must be validated in a relevant animal model of Chagas disease. Murine models are commonly used for this purpose.[4][5]
Table 2: Comparative In Vivo Anti-T. cruzi Efficacy in a Murine Model
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Parasitemia Reduction (%) | Survival Rate (%) | Tissue Parasite Load (log reduction) |
| Vehicle Control | - | Oral | 0 | [Insert Experimental Data] | 0 |
| This compound | [Dose 1] | Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| [Dose 2] | Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | |
| Benznidazole | [Standard Dose] | Oral | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
To ensure the reliability and comparability of data, standardized and validated protocols are essential.
In Vitro Assays
A foundational step in assessing anti-parasitic efficacy is through in vitro assays that evaluate the direct effect of the compound on the parasite.[6]
Protocol 1: In Vitro Anti-Amastigote Assay
This assay determines the efficacy of the compound against the intracellular, replicative form of T. cruzi.
-
Cell Culture: Maintain Vero cells (or another suitable host cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Infection: Seed Vero cells in 96-well plates and allow them to adhere overnight. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1.
-
Compound Treatment: After 24 hours of infection, remove the free trypomastigotes and add fresh medium containing serial dilutions of this compound or benznidazole. Include a vehicle control (DMSO) and a positive control (benznidazole at a known effective concentration).
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of intracellular amastigotes per 100 host cells by light microscopy. Alternatively, a high-content imaging system can be used for automated quantification.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration using a non-linear regression model.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to host cells to determine its selectivity.
-
Cell Seeding: Seed Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound or benznidazole to the cells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a resazurin-based assay or another suitable method.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Efficacy Model
In vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[4]
Protocol 3: Acute Murine Model of Chagas Disease
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Infection: Infect the mice intraperitoneally with 1 x 10^4 blood-form trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).
-
Treatment Initiation: Begin treatment on day 5 post-infection, when parasitemia is detectable.
-
Drug Administration: Administer this compound and benznidazole orally once daily for 20 consecutive days. Include a vehicle control group.
-
Monitoring:
-
Parasitemia: Monitor peripheral blood parasitemia every two days by counting parasites in a 5 µL blood sample using a Neubauer chamber.
-
Survival: Record mortality daily.
-
Tissue Parasite Load: At the end of the experiment (or upon euthanasia), collect heart and skeletal muscle tissues for quantification of parasite load by quantitative PCR (qPCR) targeting parasite-specific DNA.
-
-
Data Analysis: Compare the mean parasitemia levels, survival curves (using Kaplan-Meier analysis), and tissue parasite loads between the treatment groups and the vehicle control group.
Visualizing the Workflow
Clear visualization of the experimental workflow is crucial for understanding the logical progression of the cross-validation process.
Caption: Experimental workflow for the cross-validation of this compound's anti-parasitic activity.
Mechanism of Action: A Potential Avenue for Exploration
While this guide focuses on the phenotypic validation of anti-parasitic activity, understanding the mechanism of action is a critical next step. For other diaminopyrimidines, inhibition of dihydrofolate reductase has been a documented mechanism.[7][8] Further studies could investigate if this compound shares this target in T. cruzi or possesses a novel mechanism of action.
Conclusion
The cross-validation framework presented in this guide provides a robust and objective approach to evaluating the anti-parasitic potential of this compound against Trypanosoma cruzi. By directly comparing its efficacy and selectivity to the standard-of-care drug, benznidazole, researchers can generate the critical data necessary to advance this promising compound through the drug discovery pipeline. Adherence to the detailed protocols and a thorough analysis of the comparative data will be instrumental in determining the future of this compound as a potential new treatment for Chagas disease.
References
- 1. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of neglected parasitic diseases: In vivo multimodal imaging of experimental trypanosomatid infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Rodent Models for Research on Parasitic Protozoa—A Review of Confounders and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro & In Vivo Assays - Ridgeway Research [ridgewayresearch.co.uk]
- 7. 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Assessment: 6-Methyl-2,4-pyrimidinediamine Derivatives versus Standard-of-Care Drugs for Chagas Disease
A Comparative Guide for Researchers in Antiparasitic Drug Development
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, with current therapeutic options limited by efficacy and toxicity issues, particularly in the chronic phase of the disease.[1][2] The long-standing treatments, benznidazole and nifurtimox, are often associated with adverse side effects that can lead to treatment discontinuation.[1][2] This reality underscores the urgent need for novel, safer, and more effective trypanocidal agents.
Recent high-throughput screening efforts have identified a promising new class of compounds: the 2,4-diamino-6-methylpyrimidines.[1][2] This guide provides a comprehensive head-to-head comparison of the preclinical data available for this emerging chemical series against the established drugs, benznidazole and nifurtimox. It is designed to offer researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms of action, in vitro efficacy, and the available in vivo data, alongside the experimental protocols necessary to conduct similar evaluations.
Mechanism of Action: A Tale of Two Strategies
The current drugs for Chagas disease and the novel pyrimidine series operate via fundamentally different mechanisms. Benznidazole and nifurtimox are nitroaromatic compounds that require reductive activation to exert their trypanocidal effects. In contrast, the 2,4-diamino-6-methylpyrimidine series has been shown to act through a distinct, non-CYP51-inhibitory mechanism.
Benznidazole and Nifurtimox: The Pro-drug Approach
Both benznidazole and nifurtimox are pro-drugs that are activated by a parasite-specific nitroreductase. This activation leads to the generation of reactive nitrogen species and free radicals within the parasite. These highly reactive intermediates cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death. The selective toxicity of these drugs is attributed to the presence of efficient nitroreductases in T. cruzi and the parasite's reduced capacity to detoxify the resulting oxidative stress compared to mammalian cells.
Caption: Mechanism of action of Benznidazole and Nifurtimox.
6-Methyl-2,4-pyrimidinediamine: A Novel Cytocidal Pathway
The 2,4-diamino-6-methylpyrimidine series was identified through phenotypic screening against the intracellular amastigote form of T. cruzi. Crucially, this series was found to be cytocidal and does not inhibit the T. cruzi sterol 14α-demethylase (TcCYP51), a common target for antifungal drugs that have been investigated for Chagas disease.[1][2] The precise molecular target of this series remains to be elucidated, but its distinct mechanism from existing drugs and failed clinical candidates like posaconazole makes it a particularly interesting avenue for further development.[2]
Caption: Postulated mechanism of 2,4-diamino-6-methylpyrimidines.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of a compound against the clinically relevant intracellular amastigote form of T. cruzi is a critical early indicator of its potential as a therapeutic agent. The following table summarizes the available in vitro data for the 2,4-diamino-6-methylpyrimidine lead compound and the standard drugs, benznidazole and nifurtimox.
| Compound | In Vitro Potency (pEC50/IC50) | Host Cell | Selectivity Index |
| 2,4-diamino-6-methylpyrimidine (lead compound) | pEC50: >7 (intracellular amastigotes)[2] | Vero cells | >100-fold[2] |
| Benznidazole | IC50: 4.00 ± 1.90 μM (amastigotes)[3] | Vero cells | - |
| Nifurtimox | IC50: 2.62 ± 1.22 μM (amastigotes)[3] | Vero cells | - |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The data for benznidazole and nifurtimox are presented as IC50 values from a different study and are not directly comparable to the pEC50 value for the pyrimidine compound. However, they provide a benchmark for the potency of the standard drugs. The 2,4-diamino-6-methylpyrimidine series was optimized to achieve a pEC50 of >7, indicating potent in vitro activity.[2]
In Vivo Efficacy: The Current Landscape
In vivo studies in animal models are essential to evaluate the efficacy of a drug candidate in a physiological setting. While in vivo data for the 2,4-diamino-6-methylpyrimidine series is not yet publicly available, the performance of benznidazole and nifurtimox in murine models of Chagas disease serves as a critical benchmark for the progression of new drug candidates.
Benznidazole and Nifurtimox in Murine Models
Benznidazole and nifurtimox have demonstrated efficacy in reducing parasitemia and increasing survival in mouse models of both acute and chronic Chagas disease.[4][5] However, the curative efficacy can be strain-dependent, and higher doses are often required in the chronic phase.
| Drug | Mouse Model | Dosing Regimen | Outcome |
| Benznidazole | BALB/c mice (chronic infection) | 100 mg/kg/day for 20 days | Curative in the acute stage; prevents cardiac fibrosis. Efficacy in the chronic stage is model-dependent.[5] |
| Benznidazole | C3H/HeN mice (acute infection) | 10, 25, and 50 mg/kg/day for 30 days | 100% survival at all doses.[4] |
| Nifurtimox | T. cruzi-infected mice | - | Suppressed parasitemia, with cure rates comparable to standard oral nifurtimox treatment.[6] |
The goal for the 2,4-diamino-6-methylpyrimidine series would be to demonstrate comparable or superior efficacy to benznidazole and nifurtimox in these models, ideally with a better safety profile and efficacy in the chronic phase. The reported stability in mouse liver microsomes for the lead pyrimidine compound is a positive indicator for its potential in vivo performance.[2]
Experimental Protocols
To facilitate comparative studies, this section provides detailed protocols for the key in vitro and in vivo assays used to evaluate anti-trypanosomal compounds.
In Vitro Intracellular Amastigote Assay
This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the intracellular, replicative form of T. cruzi.
Caption: Workflow for the in vitro intracellular amastigote assay.
Step-by-Step Methodology:
-
Host Cell Culture: Maintain a suitable host cell line, such as Vero cells, in complete culture medium.
-
Plating: Seed the host cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer after 24 hours.
-
Parasite Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Removal of Extracellular Parasites: After a 2-hour incubation period, wash the wells to remove any parasites that have not invaded the host cells.
-
Compound Addition: Add fresh culture medium containing serial dilutions of the test compound and a positive control (e.g., benznidazole).
-
Incubation: Incubate the plates for 72 to 120 hours to allow for parasite replication.
-
Fixation and Staining: Fix the cells and stain with a DNA-binding fluorescent dye (e.g., Hoechst 33342) to visualize both host cell and parasite nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis to quantify the number of intracellular amastigotes per host cell.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.[7]
In Vivo Murine Model of Acute Chagas Disease
This protocol describes a standard method for evaluating the efficacy of a test compound in a mouse model of acute T. cruzi infection.
Caption: Workflow for the in vivo acute Chagas disease model.
Step-by-Step Methodology:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c or C3H/HeN.
-
Infection: Infect the mice intraperitoneally with a standardized inoculum of bloodstream trypomastigotes of a virulent T. cruzi strain.
-
Parasitemia Monitoring: Beginning a few days post-infection, monitor the number of parasites in the blood at regular intervals using a Neubauer chamber.
-
Treatment Initiation: Initiate treatment when parasitemia becomes patent.
-
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., benznidazole) orally or via another appropriate route daily for a specified duration (e.g., 20-30 days).
-
Efficacy Assessment: Continue to monitor parasitemia throughout the treatment period and for a follow-up period. Record survival rates.
-
Confirmation of Cure: At the end of the experiment, assess for parasitological cure using sensitive methods such as qPCR on blood and tissues, or by immunosuppressing the animals to check for relapse of the infection.[8]
Future Directions and Conclusion
The emergence of the 2,4-diamino-6-methylpyrimidine series represents a promising development in the search for new Chagas disease therapies.[1][2] The potent in vitro activity and novel, cytocidal mechanism of action make this compound class a high-priority for further investigation.
The critical next step will be to evaluate the in vivo efficacy of optimized lead compounds from this series in robust, predictive animal models of both acute and chronic Chagas disease. Direct, head-to-head comparisons with benznidazole under the same experimental conditions will be essential to accurately gauge the potential of this new chemical series to address the shortcomings of the current standard of care.
This guide provides the foundational information and experimental framework for such a comparative evaluation. By leveraging these protocols and building upon the existing data, the research community can accelerate the development of safer and more effective treatments for the millions of people affected by Chagas disease.
References
- 1. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 7. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 6-Methyl-2,4-pyrimidinediamine to its Target: A Comparative Guide for Drug Discovery Researchers
In the landscape of modern drug discovery, elucidating the precise binding mode of a small molecule to its biological target is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of key experimental and computational methodologies for confirming the binding mode of 6-methyl-2,4-pyrimidinediamine, a versatile scaffold found in numerous kinase inhibitors, to its target protein. For the context of this guide, we will consider Fibroblast Growth Factor Receptor 4 (FGFR4), a clinically relevant tyrosine kinase implicated in hepatocellular carcinoma, as the target of interest. The principles and techniques discussed herein are broadly applicable to other protein-ligand systems.
Introduction to the this compound Scaffold and FGFR4
The 2,4-pyrimidinediamine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The addition of a methyl group at the 6-position can influence solubility, metabolic stability, and interactions with the target protein. Several studies have highlighted the potential of substituted 2,4-pyrimidinediamine derivatives as potent and selective FGFR4 inhibitors.[1][2] Understanding how this scaffold orients itself within the FGFR4 active site is paramount for optimizing its affinity, selectivity, and overall drug-like properties.
A Multi-faceted Approach to Binding Mode Determination
Confirming a binding mode is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. No single technique provides a complete picture; instead, a confluence of evidence from multiple orthogonal methods builds the highest confidence. This guide will compare and contrast four pillars of binding mode analysis: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Computational Docking.
Workflow for Binding Mode Confirmation
The following diagram illustrates a typical workflow for elucidating the binding mode of a novel ligand.
Caption: A logical workflow for confirming ligand binding mode.
I. X-Ray Crystallography: The Gold Standard for Structural Detail
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional snapshot of the protein-ligand complex at the atomic level.[3][4][5] It is widely considered the definitive method for visualizing the precise orientation of a ligand, its conformational changes upon binding, and the intricate network of interactions with the protein.
Causality Behind Experimental Choices: The decision to pursue crystallography is driven by the need for unambiguous structural data to guide structure-activity relationship (SAR) studies. Seeing the exact hydrogen bonds, hydrophobic interactions, and water-mediated contacts allows for the rational design of more potent and selective analogs.
Experimental Protocol: Co-crystallization of FGFR4 with this compound
-
Protein Expression and Purification: Express the kinase domain of human FGFR4 (amino acids ~450-750) in a suitable expression system (e.g., E. coli or insect cells). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified FGFR4 kinase domain with a 3-5 fold molar excess of the this compound inhibitor.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify conditions that yield diffraction-quality crystals of the complex.[6]
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known FGFR4 structure as a search model. Build the ligand into the resulting electron density map and refine the structure to obtain the final atomic model.[7][8]
Data Presentation and Interpretation
| Parameter | Typical Value | Interpretation |
| Resolution | < 2.5 Å | Higher resolution allows for more precise placement of atoms. |
| R-work / R-free | < 0.25 | Lower values indicate a better fit of the model to the experimental data. |
| Electron Density | Clear and unambiguous for the ligand | Confirms the presence and orientation of the ligand in the binding site. |
| Key Interactions | H-bonds, hydrophobic contacts, pi-stacking | Identifies the specific residues and moieties responsible for binding affinity. |
Strengths:
-
Provides unambiguous, high-resolution structural data.
-
Directly visualizes the binding mode and all interacting residues.
-
Considered the "gold standard" for structure-based drug design.
Limitations:
-
Requires large amounts of pure, stable protein.
-
Crystallization can be a major bottleneck and is not always successful.
-
The crystal structure is a static picture and may not fully represent the dynamics of the interaction in solution.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state that more closely mimics the physiological environment.[9][10][11] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for identifying which parts of a ligand are in close proximity to the protein.
Causality Behind Experimental Choices: STD-NMR is chosen when a crystal structure is not available, or to complement crystallographic data by confirming the interaction in solution. It is also an excellent method for fragment screening and for mapping the binding epitope of a ligand, which can guide the expansion of a fragment into a lead compound.
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM FGFR4) and a significant excess of the ligand (e.g., 1-5 mM this compound) in a deuterated buffer.[12][13]
-
Acquisition of Reference Spectrum: Acquire a 1D proton NMR spectrum of the mixture.
-
STD Experiment: Perform the STD experiment by selectively saturating a region of the protein's proton spectrum. This saturation is transferred to the binding ligand through spin diffusion.
-
Difference Spectrum: Subtract the on-resonance (saturated) spectrum from an off-resonance spectrum to generate the STD spectrum, which will only show signals from the protons of the ligand that are in close contact with the protein.[14][15]
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum correlate with the proximity of the corresponding protons to the protein surface, allowing for the mapping of the binding epitope.[16]
Data Presentation and Interpretation
| Ligand Proton | Chemical Shift (ppm) | STD Amplification Factor (%) | Interpretation |
| Methyl (6-position) | ~2.5 | 100 | Strongest interaction, deepest in the binding pocket. |
| Pyrimidine H5 | ~6.0 | 45 | Moderate interaction with the protein surface. |
| Amine Protons | Broad | 60 | In proximity to the protein, likely involved in H-bonding. |
Strengths:
-
Provides information about the binding in a solution state.
-
Can be used with a wide range of protein sizes and does not require crystallization.
-
Excellent for identifying the binding epitope of the ligand.
-
Can detect weak binding interactions.
Limitations:
-
Does not provide a high-resolution 3D structure like crystallography.
-
Requires relatively large amounts of protein and ligand.
-
Interpretation can be complex, and the derived distances are qualitative.
III. Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[3][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18]
Causality Behind Experimental Choices: ITC is employed to obtain precise quantitative data on the binding affinity and thermodynamics, which is crucial for SAR analysis. Understanding the enthalpic and entropic drivers of binding can inform strategies to improve ligand affinity. For example, a binding event driven by a favorable enthalpy change suggests that optimizing hydrogen bonds and van der Waals interactions could be a fruitful approach.
Experimental Protocol: ITC Titration of FGFR4 with this compound
-
Sample Preparation: Prepare solutions of purified FGFR4 and the this compound inhibitor in the same, precisely matched buffer. Degas both solutions to prevent bubbles.
-
Instrument Setup: Load the FGFR4 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.[19]
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.[17]
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[10]
Data Presentation and Interpretation
| Thermodynamic Parameter | Value | Interpretation |
| Binding Affinity (KD) | e.g., 50 nM | A measure of the strength of the interaction. |
| Stoichiometry (n) | ~1.0 | Indicates a 1:1 binding ratio of the inhibitor to FGFR4. |
| Enthalpy (ΔH) | e.g., -8.5 kcal/mol | A negative value indicates an enthalpically driven, favorable interaction (e.g., hydrogen bonding). |
| Entropy (TΔS) | e.g., 2.0 kcal/mol | A positive value suggests an entropically favorable process (e.g., release of water molecules from the binding site). |
Strengths:
-
Provides a complete thermodynamic profile of the interaction.
-
Directly measures binding affinity and stoichiometry.
-
Label-free and in-solution, requiring no modifications to the protein or ligand.
Limitations:
-
Does not provide direct structural information about the binding mode.
-
Requires relatively large amounts of pure protein.
-
Can be sensitive to buffer composition and pH.
IV. Computational Docking: A Predictive Approach
Computational docking is an in silico method used to predict the preferred orientation of a ligand when bound to a protein target.[20] It is a valuable tool for generating initial hypotheses about the binding mode, prioritizing compounds for synthesis, and interpreting experimental data.
Causality Behind Experimental Choices: Docking is typically the first step in a structure-based drug design project, especially when a crystal structure of the target protein is available. It is a rapid and cost-effective way to screen large libraries of virtual compounds and to visualize potential binding modes that can then be tested experimentally.
Protocol: Docking this compound into the FGFR4 Active Site
-
Protein Preparation: Obtain the 3D structure of the FGFR4 kinase domain (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.[21]
-
Scoring and Analysis: Score the resulting poses using a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify the most plausible binding mode and key interactions.[22][23][24]
Data Presentation and Interpretation
| Parameter | Value/Observation | Interpretation |
| Docking Score | e.g., -9.2 kcal/mol | A lower score generally indicates a more favorable predicted binding affinity. |
| Predicted Pose | Visualization of the 3D model | Shows the orientation of the ligand in the binding site. |
| Key Interactions | H-bonds with hinge region, hydrophobic contacts | Identifies predicted interactions that can be experimentally validated. |
Strengths:
-
Rapid and cost-effective for generating binding mode hypotheses.
-
Can be used to screen large virtual libraries of compounds.
-
Provides a 3D model of the predicted complex that can guide further design.
Limitations:
-
Predictions are not always accurate and require experimental validation.
-
Scoring functions are approximations and may not always correctly rank the true binding mode as the best.
-
Does not account for protein flexibility and induced-fit effects in some implementations.
Comparative Summary
| Technique | Information Gained | Throughput | Confidence in Binding Mode | Key Requirement |
| X-Ray Crystallography | High-resolution 3D structure, precise interactions | Low | Very High | Diffracting crystals |
| NMR Spectroscopy | Binding epitope, solution-state interaction | Medium | High | Soluble, stable protein |
| Isothermal Titration Calorimetry | Binding affinity, thermodynamics, stoichiometry | Medium | Indirect | Pure, concentrated protein |
| Computational Docking | Predicted 3D pose, hypothetical interactions | High | Low (without validation) | 3D structure of the target |
Conclusion
Confirming the binding mode of a small molecule like this compound to its target, such as FGFR4, is a critical step in the drug discovery pipeline. While X-ray crystallography remains the gold standard for providing definitive high-resolution structural information, a comprehensive understanding is best achieved through the integration of multiple techniques. Computational docking serves as an invaluable predictive tool, while ITC provides essential quantitative data on binding thermodynamics. NMR spectroscopy bridges the gap by confirming the interaction and mapping the binding epitope in a more physiological solution state. By judiciously applying and comparing the results from these powerful methodologies, researchers can build a robust, self-validating picture of the protein-ligand interaction, thereby accelerating the development of novel and effective therapeutics.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of Receptor and Heparin Binding Sites in Fibroblast Growth Factor 4 by Structure-Based Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments [experiments.springernature.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 20. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,4-Diamino-6-Methylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships
A Deep Dive into a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its inherent capacity to form crucial hydrogen bonds, particularly with the hinge regions of kinases, has cemented its status as a versatile core for the development of potent and selective inhibitors.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-diamino-6-methylpyrimidine derivatives, offering a comparative perspective on their application against various therapeutic targets. We will explore the nuances of substituent effects, delve into detailed experimental protocols, and contrast this scaffold with viable alternatives to inform and empower your drug discovery endeavors.
The Architectural Advantage: Why the 2,4-Diamino-6-Methylpyrimidine Core?
The 2,4-diaminopyrimidine scaffold's success lies in its structural mimicry of the adenine base of ATP, allowing it to competitively bind to the ATP-binding sites of numerous enzymes.[2][3] The two amino groups at the C2 and C4 positions are perfectly poised to act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond with the backbone of the kinase hinge region—a key interaction for potent inhibition. The methyl group at the C6 position can provide a valuable anchor point for further structural modifications and can influence the overall conformation and solubility of the molecule. This inherent binding motif, coupled with the synthetic tractability of the pyrimidine ring, makes it an attractive starting point for the design of novel therapeutics.
Decoding the Structure-Activity Landscape: A Multi-Target Perspective
The therapeutic potential of 2,4-diamino-6-methylpyrimidines is not limited to a single target class. This scaffold has been successfully employed to develop inhibitors for a diverse range of enzymes, including protein kinases, dihydrofolate reductase (DHFR), and parasitic enzymes. The following sections dissect the SAR of this scaffold against these key targets, providing a comparative analysis of how subtle structural modifications can dramatically impact potency and selectivity.
As Kinase Inhibitors: Targeting the ATP-Binding Site
The 2,4-diaminopyrimidine core is a well-established pharmacophore for kinase inhibition.[4] By systematically modifying the substituents at the N2, N4, and C5 positions, researchers have been able to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases.
The N4 position is a critical anchor point for achieving high potency. Substitution with an aryl group, often a phenyl ring, is a common feature in many potent kinase inhibitors. The nature and position of substituents on this phenyl ring play a pivotal role in determining both potency and selectivity.
-
Electron-withdrawing groups , such as halogens (Cl, F), at the meta and para positions of the N4-phenyl ring often enhance inhibitory activity. This is exemplified in Aurora kinase inhibitors, where a 4-chloro-3-fluorophenyl group at N4 resulted in a potent compound.
-
Electron-donating groups , such as methoxy (OCH3), can also be beneficial, depending on the target kinase. For instance, in a series of Focal Adhesion Kinase (FAK) inhibitors, a 2,5-dimethoxyphenyl substituent at N4 was found to be favorable.[4]
The N2 position offers a vector for exploring interactions with the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact selectivity and pharmacokinetic properties.
-
Small aliphatic or cyclic amines , such as pyrrolidine or piperidine, are often well-tolerated and can improve solubility. In the development of Aurora A kinase inhibitors, an N2-(pyrrolidin-3-yl) group was found to be a key feature of the lead compound.
-
Substituted anilines at the N2 position have also been explored, with the substitution pattern on the aniline ring influencing the inhibitor's profile.
The C5 position of the pyrimidine ring points towards the ribose-binding pocket of the ATP-binding site. While the core topic is 2,4-diamino-6-methylpyrimidines, it is insightful to consider the impact of C5 modifications in the broader 2,4-diaminopyrimidine class.
-
Small alkyl groups or halogens at the C5 position can enhance potency.
-
Larger aromatic or heteroaromatic groups can be introduced to pick up additional interactions and improve selectivity.
Table 1: SAR Summary of 2,4-Diamino-6-Methylpyrimidine Derivatives as Kinase Inhibitors
| Target Kinase | N4-Substituent | N2-Substituent | C5-Substituent | Key SAR Insights |
| Aurora A | 5-methyl-1H-pyrazol-3-yl | pyrrolidin-3-yl | H | The pyrazolyl group at N4 and the pyrrolidinyl group at N2 are crucial for activity. |
| CDK2 | 4-piperidine | 2-methoxybenzoyl | H | A substituted piperidine at the C2-amino position and a benzoyl group at C5 are critical for CDK inhibitory activity. |
| FAK | Diaryl | Diaryl | H | Diaryl substitutions at both N2 and N4 positions are key for potent FAK inhibition.[4] |
Logical Relationship of Kinase Inhibition
Caption: SAR of 2,4-diamino-6-methylpyrimidines as kinase inhibitors.
As Dihydrofolate Reductase (DHFR) Inhibitors: A Classic Target
The 2,4-diaminopyrimidine scaffold is the core of several classical DHFR inhibitors, including the antibacterial drug trimethoprim. These compounds act as antifolates by inhibiting the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids.
-
5-Substituent: The nature of the substituent at the C5 position is a primary determinant of species selectivity. A benzyl group, as seen in trimethoprim, is optimal for bacterial DHFR inhibition.
-
6-Substituent: While the focus is on the 6-methyl group, studies on related diaminopyrimidines have shown that the size of the C6-substituent can influence binding. For example, a 6-ethyl group showed enhanced binding over a 6-methyl group in some instances due to favorable hydrophobic interactions.
As Anti-Chagas Disease Agents: A Parasiticidal Scaffold
Recent studies have highlighted the potential of 2,4-diamino-6-methylpyrimidines as effective agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease. A high-throughput screening campaign identified this scaffold as a promising starting point for the development of new treatments.[5]
-
N2 and N4 Substitutions: A systematic exploration of substituents at the N2 and N4 positions revealed that specific combinations of anilines and benzylamines are crucial for anti-parasitic activity.
-
Metabolic Stability: Optimization efforts focused on improving metabolic stability, a key challenge in the development of this series. The introduction of specific substituents on the aromatic rings at N2 and N4 led to compounds with improved metabolic profiles.
Table 2: SAR Summary of 2,4-Diamino-6-Methylpyrimidine Derivatives against T. cruzi
| N4-Substituent | N2-Substituent | pEC50 vs T. cruzi | Key SAR Insights |
| 4-fluoroaniline | 4-fluorobenzylamine | 6.9 | The initial hit compound with moderate potency. |
| 3-chloro-4-fluoroaniline | 4-cyanobenzylamine | >7 | Introduction of a cyano group on the N2-benzylamine improved potency. |
| 4-fluoroaniline | 2-pyridylmethylamine | >7 | Replacing the benzylamine with a pyridylmethylamine enhanced activity. |
Comparison with Alternative Scaffolds
While the 2,4-diamino-6-methylpyrimidine scaffold is highly versatile, it is essential to consider alternative heterocyclic cores in drug design.
Quinazolines:
The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is another prominent core in kinase inhibitor design, with several FDA-approved drugs to its name (e.g., Gefitinib, Erlotinib).[3]
-
Advantages over Pyrimidines: The fused aromatic ring of quinazolines can provide additional van der Waals interactions within the ATP-binding site, potentially leading to higher potency. The quinazoline core also offers a different intellectual property landscape.
-
Disadvantages: The synthesis of substituted quinazolines can be more complex than that of pyrimidines.
Pyrazolo[3,4-d]pyrimidines:
This fused heterocyclic system is a bioisostere of adenine and has emerged as a privileged scaffold for kinase inhibitors.[6]
-
Advantages over Pyrimidines: The pyrazolo[3,4-d]pyrimidine core offers a distinct substitution pattern and electronic distribution, which can be exploited to achieve novel selectivity profiles.
-
Disadvantages: The synthetic routes to these fused systems can be more challenging compared to simple pyrimidines.
Comparative Overview of Scaffolds
Caption: Comparison of pyrimidine, quinazoline, and pyrazolopyrimidine scaffolds.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the SAR data presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2,4-Diamino-6-methylpyrimidine Derivatives
A general and efficient method for the synthesis of N2, N4-disubstituted-6-methyl-2,4-diaminopyrimidines starts from the commercially available 2,4-dichloro-6-methylpyrimidine.
Step 1: Nucleophilic Aromatic Substitution at C4
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF, add the desired aniline or amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-(substituted-amino)-6-methylpyrimidine intermediate by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution at C2
-
To a solution of the 2-chloro-4-(substituted-amino)-6-methylpyrimidine intermediate (1.0 eq) in a solvent such as n-butanol or dioxane, add the second desired amine (1.5 eq) and a catalytic amount of a strong acid like HCl.
-
Heat the reaction mixture in a sealed tube at high temperature (e.g., 120-150 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, concentrate, and purify the final 2,4-diamino-6-methylpyrimidine derivative by preparative HPLC or column chromatography.
Synthetic Workflow
Caption: General synthetic scheme for 2,4-diamino-6-methylpyrimidines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 96-well white plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the kinase enzyme solution. Incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Dihydrofolate Reductase (DHFR) Enzyme Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[5]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of dihydrofolic acid (DHF) and NADPH.
-
Assay Procedure: In a quartz cuvette, add the reaction buffer, NADPH, and the test compound at various concentrations. Add the DHFR enzyme to initiate the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Trypanosoma cruzi Intracellular Amastigote Assay (High-Content Imaging)
This assay evaluates the efficacy of compounds against the clinically relevant intracellular form of T. cruzi.[8][9]
-
Cell Culture and Infection: Seed host cells (e.g., Vero cells) in a 96-well imaging plate. Infect the cells with T. cruzi trypomastigotes expressing a fluorescent protein (e.g., GFP or tdTomato). After 2 hours, wash away non-internalized parasites.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds or a positive control (e.g., benznidazole). Incubate the plates for 48-72 hours.
-
Imaging and Analysis: Fix the cells and stain the nuclei with DAPI. Acquire images using a high-content imaging system. Use image analysis software to quantify the number of intracellular amastigotes per host cell.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.
Conclusion
The 2,4-diamino-6-methylpyrimidine scaffold remains a highly valuable and versatile core in modern drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a multitude of biological targets ensure its continued relevance. A thorough understanding of the structure-activity relationships, as detailed in this guide, is paramount for the rational design of novel and effective therapeutics based on this privileged scaffold. By leveraging the comparative data and detailed experimental protocols provided, researchers can accelerate their drug discovery programs and unlock the full potential of this remarkable chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Analysis of the Pharmacokinetic Profiles of 6-Methyl-2,4-pyrimidinediamine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 6-Methyl-2,4-pyrimidinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities. Understanding the pharmacokinetic (PK) profile of analogues built upon this scaffold is paramount for their successful development as therapeutic agents. This guide provides an in-depth comparison of the pharmacokinetic properties of different this compound analogues, supported by experimental data and methodologies, to aid researchers in the rational design and selection of candidates with desirable drug-like properties.
The Significance of Pharmacokinetics for Pyrimidinediamine Analogues
The journey of a drug from administration to its site of action and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. These properties, encompassing absorption, distribution, metabolism, and excretion (ADME), dictate the onset, intensity, and duration of the drug's therapeutic effect. For this compound analogues, which are often developed as kinase inhibitors, channel modulators, or antiparasitic agents, a thorough understanding of their PK profiles is critical for optimizing efficacy and minimizing potential toxicity.[1][2][3][4]
This guide will use Minoxidil, a well-characterized 2,4-pyrimidinediamine derivative, as a primary reference point for comparison, and draw on data from other reported analogues to provide a broader perspective on the structure-pharmacokinetic relationships within this chemical class.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of selected 2,4-pyrimidinediamine analogues. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, such as the animal species and analytical methods used.
| Compound | Analogue Class | Administration Route | Key Pharmacokinetic Parameters | Key Findings & Implications | References |
| Minoxidil | 6-Piperidino-2,4-pyrimidinediamine 3-oxide | Oral | Human: Tmax: ~30-60 min Bioavailability: ≥90% Half-life (t½): ~3-4 hours Metabolism: Primarily hepatic (glucuronidation, sulfation) Excretion: >97% renal | Rapid and extensive oral absorption. The short half-life suggests that for sustained effects, multiple daily dosing or a modified-release formulation might be necessary. Its antihypertensive effect, however, can last for up to 72 hours, indicating a dissociation between plasma concentration and pharmacodynamic effect, possibly due to retention at the site of action (vascular smooth muscle).[5][6][7] | [5][6][7] |
| Topical Minoxidil | 6-Piperidino-2,4-pyrimidinediamine 3-oxide | Topical | Human: Absorption: ~1.2-1.4% Half-life (t½): ~22 hours | Low systemic absorption minimizes systemic side effects, which is desirable for its use in treating androgenic alopecia. The longer half-life in the skin contributes to a sustained local effect.[7] | [7] |
| 2,4-Diamino-6-methylpyrimidine Analogues for Chagas' Disease | 2,4-Diamino-6-methylpyrimidines | In vitro (Mouse Liver Microsomes) | Compound 8b: Intrinsic Clearance (Clint): < 5 µL/min/mg | These analogues were optimized for improved metabolic stability. Compound 8b showed a significant improvement in metabolic stability in mouse liver microsomes compared to earlier leads in the series, indicating a higher potential for in vivo efficacy. This highlights how modifications to the 2- and 4-amino substituents can profoundly impact metabolic clearance.[8][9] | [8][9] |
Causality Behind Experimental Choices in Pharmacokinetic Profiling
The selection of experimental models and methodologies in preclinical pharmacokinetic studies is a critical decision driven by the need to generate data that is predictive of human outcomes.
Choice of Animal Model: Rodents, such as mice and rats, are frequently used in initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[10] For certain drug targets or metabolic pathways that differ significantly between rodents and humans, larger animal models like dogs or non-human primates may be employed to provide a more accurate prediction of human pharmacokinetics.
Route of Administration: The intended clinical route of administration heavily influences the design of preclinical studies. For orally administered drugs, both intravenous (IV) and oral (PO) dosing studies are typically conducted.[10][11] The IV administration provides a baseline for systemic clearance and volume of distribution, while the PO administration allows for the determination of oral bioavailability, a crucial parameter for oral drug candidates.
Bioanalytical Methods: The accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard due to its high sensitivity, selectivity, and speed.[10] The development of a robust bioanalytical method is a prerequisite for any in vivo PK study.
Experimental Protocol: A Representative In Vivo Pharmacokinetic Study
The following is a detailed, step-by-step methodology for a typical preclinical pharmacokinetic study in rats, designed to assess the oral bioavailability and basic pharmacokinetic parameters of a novel this compound analogue.
Objective: To determine the pharmacokinetic profile and oral bioavailability of Compound X in male Sprague-Dawley rats.
Materials:
-
Compound X
-
Vehicle for IV and PO administration (e.g., saline, 5% DMSO/40% PEG400/55% water)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulated catheters (for serial blood sampling)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment for at least 3-5 days prior to the study to allow for acclimatization.[12]
-
Fast rats overnight (with free access to water) before dosing to minimize variability in oral absorption.
-
On the day of the study, anesthetize the rats and surgically implant a catheter into the jugular vein for serial blood sampling. Allow for a recovery period.
-
-
Dosing:
-
Divide the rats into two groups (n=3-5 per group).
-
Group 1 (IV administration): Administer Compound X intravenously via the tail vein at a dose of 1 mg/kg. The dose is chosen to be low enough to ensure linearity but high enough for detection.
-
Group 2 (PO administration): Administer Compound X orally via gavage at a dose of 10 mg/kg. The oral dose is typically higher than the IV dose to account for incomplete absorption.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points.
-
IV group time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO group time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Place blood samples into tubes containing anticoagulant and keep on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis by LC-MS/MS:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Compound X in rat plasma.
-
Prepare a standard curve and quality control samples to ensure the accuracy and precision of the assay.
-
Analyze the plasma samples to determine the concentration of Compound X at each time point.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.[10]
-
IV data: Calculate Clearance (CL), Volume of distribution (Vd), and terminal half-life (t½).
-
PO data: Calculate maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).
-
Oral Bioavailability (F%): Calculate using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
Generalized Metabolic Pathway for 2,4-Pyrimidinediamine Analogues
Caption: Generalized metabolic pathways for 2,4-pyrimidinediamine analogues.
Conclusion and Future Directions
The pharmacokinetic profiles of this compound analogues are highly dependent on the nature and position of substituents on the pyrimidine core. As exemplified by Minoxidil, extensive and rapid oral absorption can be achieved. However, metabolic stability remains a key challenge for many analogues in this class, as highlighted by the optimization efforts for anti-Chagas' disease candidates.
Future research in this area should focus on establishing clear structure-pharmacokinetic relationships. This will involve the systematic modification of the this compound scaffold and the comprehensive in vitro and in vivo characterization of the resulting analogues. Such studies will not only aid in the development of new drug candidates with improved pharmacokinetic properties but will also contribute to a deeper understanding of the factors governing the ADME of this important class of compounds.
References
- 1. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of 2.5- to 10-mg oral doses of minoxidil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admescope.com [admescope.com]
- 11. mdpi.com [mdpi.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Independent Verification of the Anti-Cancer Properties of 6-Methyl-2,4-pyrimidinediamine: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the anti-cancer properties of 6-Methyl-2,4-pyrimidinediamine. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to compare its efficacy against established anti-cancer agents. The methodologies outlined herein are grounded in established scientific protocols to ensure the generation of robust and reproducible data.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer effects.[1][2][3][4] this compound is a novel compound of interest. This guide details the necessary experimental workflows to systematically evaluate its potential as a therapeutic agent, comparing its performance against standard-of-care chemotherapeutics for breast and lung cancer.
PART 1: Synthesis and Characterization of this compound
A crucial first step is the reliable synthesis and characterization of the compound. Based on established methods for similar pyrimidine derivatives, the following synthesis protocol is proposed.[5]
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Protocol:
-
Condensation: React guanidine with ethyl cyanoacetate in a basic medium to form 2,6-diamino-4-hydroxy-6-methylpyrimidine.
-
Chlorination: Treat the intermediate with phosphorus oxychloride (POCl₃) to yield 6-chloro-2,4-diaminopyrimidine.[6]
-
Amination: Subsequent amination will yield the final product, this compound. A detailed procedure for a similar compound can be found in the work of Gabriel and Coleman (1901), which involves heating with alcoholic ammonia in a steel bomb.[5]
-
Purification and Characterization: The final product should be purified, and its structure confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
PART 2: In Vitro Evaluation of Anti-Cancer Activity
In vitro assays are fundamental for the initial screening of anti-cancer compounds, providing insights into their cytotoxic and anti-proliferative effects.[7][8][9][10][11]
Selected Cancer Cell Lines and Comparator Drugs
| Cancer Type | Cell Line | Comparator Drugs |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple-Negative) | Doxorubicin, Paclitaxel, Carboplatin[12][13][14][15][16] |
| Lung Cancer | A549 (NSCLC), H460 (NSCLC) | Cisplatin, Gemcitabine, Paclitaxel[17][18][19][20][21] |
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-cancer activity assessment.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound and the respective comparator drugs for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 3: Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
-
Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Expected Data Output
| Compound | Cell Line | IC50 (µM) at 48h | % Apoptotic Cells at IC50 | Cell Cycle Arrest Phase |
| This compound | MCF-7 | |||
| MDA-MB-231 | ||||
| A549 | ||||
| H460 | ||||
| Doxorubicin | MCF-7 | |||
| Paclitaxel | MDA-MB-231 | |||
| Cisplatin | A549 | |||
| Gemcitabine | H460 |
PART 3: In Vivo Evaluation in Xenograft Models
Promising results from in vitro studies should be followed by in vivo validation using xenograft models.[22][23][24][25][26] This involves implanting human tumor cells into immunocompromised mice.[23][24][26]
Experimental Design for In Vivo Studies
Caption: Workflow for in vivo xenograft studies.
Protocol 4: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 or A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, and a relevant comparator drug).
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and perform further analysis such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Comparative Data for In Vivo Studies
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Mean Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | 0% | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Comparator Drug |
Conclusion
This guide provides a systematic and scientifically rigorous approach to independently verify the anti-cancer properties of this compound. By following these detailed protocols and comparing the results with established anti-cancer agents, researchers can generate a comprehensive data package to evaluate its therapeutic potential. The modular nature of this guide allows for adaptation based on initial findings, ensuring an efficient and thorough investigation.
References
- 1. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. ijpbs.com [ijpbs.com]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI [bci.org.au]
- 13. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 14. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 17. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 18. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 19. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 20. cityofhope.org [cityofhope.org]
- 21. lungcancercenter.com [lungcancercenter.com]
- 22. startresearch.com [startresearch.com]
- 23. ichorlifesciences.com [ichorlifesciences.com]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 6-Methyl-2,4-pyrimidinediamine and Established Therapeutics
This guide provides a comprehensive framework for assessing the therapeutic index (TI) of the novel compound 6-Methyl-2,4-pyrimidinediamine, juxtaposed with established drugs sharing a similar structural scaffold. Designed for researchers, scientists, and drug development professionals, this document outlines the requisite experimental methodologies, explains the scientific rationale behind these protocols, and presents a clear structure for data interpretation and comparison.
Introduction: The Critical Role of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a cornerstone of pharmacology, quantifying the relative safety of a drug.[1][2][3] It is the ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[2][4][5] A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to elicit a toxic response than to achieve a therapeutic effect.[5][6] Conversely, drugs with a narrow or low therapeutic index have a small window between their effective and toxic doses, necessitating careful patient monitoring.[3][4][5]
In preclinical animal studies, the TI is typically calculated using the following formula:
TI = LD50 / ED50 [4]
Where:
-
LD50 (Median Lethal Dose): The dose that is lethal to 50% of the test population.[4][7][8]
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.[4][7][8]
In clinical contexts, the median toxic dose (TD50) is used in place of the LD50.[2][6] The determination of TI is a critical step in the drug discovery pipeline, as it helps to identify drug candidates with a favorable safety profile early on, thereby reducing the risk of late-stage attrition due to unforeseen toxicity.[9]
Profile of Investigational Compound: this compound
This compound belongs to the pyrimidinediamine class of compounds. While this specific molecule is not extensively characterized in publicly available literature as a therapeutic agent, its core structure is present in several well-known drugs. For instance, various 2,4-diaminopyrimidine derivatives have been investigated for their potential in treating conditions like Chagas' disease and for their anti-proliferative properties.[10][11][12]
Given the structural similarities to Minoxidil (2,4-pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide), a potent vasodilator, a logical starting point for this guide is to assess this compound as a potential antihypertensive agent.[13][14] This positions Minoxidil as an ideal comparator drug for our assessment.
Comparator Drug: Minoxidil
Initially developed as an oral medication for severe, refractory hypertension, Minoxidil exerts its effect by opening ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.[13][14][15] A well-known side effect of oral Minoxidil is hypertrichosis (excessive hair growth), which led to its development as a topical treatment for androgenetic alopecia.[13][16][17] For the purpose of this guide, we will focus on its original indication as an antihypertensive agent.
Experimental Framework for Therapeutic Index Determination
A robust assessment of the therapeutic index requires a multi-pronged approach, beginning with in vitro assays to establish cellular toxicity and efficacy, followed by in vivo studies in relevant animal models to determine the ED50 and LD50.
In vitro cytotoxicity assays are indispensable for the early-stage evaluation of a compound's toxic potential.[18][19][20] These assays are rapid, cost-effective, and reduce the reliance on animal testing.[19] They provide crucial data on how a substance affects cell viability and function.[21]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50), a key indicator of cytotoxicity.
-
Cell Line Selection:
-
Rationale: The choice of cell line is critical for relevance. For a potential antihypertensive agent, a vascular smooth muscle cell line (e.g., A7r5) would be appropriate to assess on-target toxicity. To assess general cytotoxicity, a standard cell line like human embryonic kidney cells (HEK293) or human fibroblasts (e.g., WI-38) can be used.[6]
-
-
Cell Culture and Plating:
-
Culture the selected cell line in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Minoxidil.
-
Treat the cells with a range of concentrations of each compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
-
In vivo studies are essential to understand a drug's behavior in a whole organism, providing the data needed to calculate the therapeutic index.[22]
Experimental Workflow for In Vivo TI Assessment
Caption: Workflow for in vivo determination of the Therapeutic Index.
Protocol: Determination of Median Effective Dose (ED50)
-
Animal Model:
-
Rationale: For an antihypertensive agent, the Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant model.
-
-
Procedure:
-
House the animals in a controlled environment and allow for acclimatization.
-
Implant telemetry devices or use tail-cuff plethysmography to measure blood pressure.
-
Establish stable baseline blood pressure readings.
-
Divide animals into groups and administer graded doses of this compound or Minoxidil via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Monitor blood pressure continuously or at set intervals post-administration.
-
Determine the dose that produces a 50% reduction in mean arterial pressure (or another predefined therapeutic effect).
-
Calculate the ED50 using appropriate statistical methods, such as probit analysis.[7]
-
Protocol: Determination of Median Lethal Dose (LD50)
-
Animal Model:
-
Rationale: Typically, two rodent species are used (e.g., mice and rats).[7] Healthy, young adult animals are required.
-
-
Procedure (Up-and-Down Procedure - UDP):
-
Rationale: The UDP is a modern method that reduces the number of animals required while providing a robust estimate of the LD50.
-
Administer a single dose of the test compound to one animal.
-
Observe the animal for a defined period (e.g., 48 hours for acute toxicity, up to 14 days for delayed effects).
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the stopping criteria are met.
-
Calculate the LD50 using the maximum likelihood method. Various methods like the Reed-Muench or Traven method can also be employed.[23]
-
Comparative Data Analysis
The data gathered from the in vitro and in vivo studies should be systematically organized for a clear comparison.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |
| This compound | A7r5 | 48 | [Experimental Data] |
| This compound | HEK293 | 48 | [Experimental Data] |
| Minoxidil | A7r5 | 48 | [Experimental Data] |
| Minoxidil | HEK293 | 48 | [Experimental Data] |
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | Animal Model | ED50 (mg/kg) [95% CI] | LD50 (mg/kg) [95% CI] | Therapeutic Index (LD50/ED50) |
| This compound | SHR / SD Rat | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Minoxidil | SHR / SD Rat | [Literature or Exp. Data] | [Literature or Exp. Data] | [Calculated Value] |
Interpretation and Discussion
A higher therapeutic index for this compound compared to Minoxidil would suggest a potentially wider safety margin for the novel compound.[6] For instance, a TI of 10 is considered relatively safe, while a TI of 2:1, as seen with drugs like digoxin, is narrow and requires careful monitoring.[24]
It is crucial to consider not only the final TI value but also the nature of the toxicity observed. For example, the toxicity of some 2,4-diaminopyrimidine derivatives has been characterized by convulsions, while others cause bone marrow depression.[25] Understanding the specific toxic effects of this compound is vital for its future development. Any adverse effects noted during the LD50 study, even at sub-lethal doses, must be thoroughly documented and investigated.
Conclusion
This guide provides a structured and scientifically grounded approach to assessing the therapeutic index of this compound in comparison to Minoxidil. By following these detailed protocols for in vitro and in vivo testing, researchers can generate the critical data needed to evaluate the safety profile of this novel compound. A favorable therapeutic index, coupled with a well-understood toxicity profile, would provide a strong rationale for advancing this compound into further preclinical and, eventually, clinical development.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 4. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. LD50 and ED50.pptx [slideshare.net]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 13. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. academic.oup.com [academic.oup.com]
- 16. nextstepsinderm.com [nextstepsinderm.com]
- 17. Minoxidil: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 19. kosheeka.com [kosheeka.com]
- 20. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 24. Therapeutic index - Wikipedia [en.wikipedia.org]
- 25. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antitumor Potential of the 2,4-Diamino-6-methylpyrimidine Scaffold: An In-Depth Comparative Guide
A Senior Application Scientist's Perspective on a Promising Class of Antifolates
Introduction: The Enduring Relevance of Antifolates in Oncology
The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, with a significant historical and ongoing presence in oncology.[1][2] One of the most validated strategies in cancer chemotherapy has been the disruption of folate metabolism, which is essential for the synthesis of nucleotides and amino acids, and consequently, for cell division.[3] Classical antifolates, such as methotrexate, have been pivotal in cancer treatment but are often limited by issues of toxicity and the emergence of resistance.[4] This has spurred the development of novel, lipid-soluble antifolates with improved pharmacological profiles, such as those based on the 2,4-diaminopyrimidine core.[4][5]
The 2,4-diamino-6-methylpyrimidine scaffold represents a promising starting point for the design of such novel antifolates. Its small molecular weight and potential for chemical modification offer opportunities to fine-tune its therapeutic index. This guide will delve into the mechanistic underpinnings of this scaffold, using DAMP as a case study, and provide a comparative analysis of its performance, alongside detailed experimental protocols for its evaluation.
Unraveling the Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action for 2,4-diaminopyrimidine-based antifolates is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital for DNA replication and repair. By inhibiting DHFR, these compounds deplete the intracellular pool of THF, leading to an arrest of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I clinical trial and human pharmacokinetics of 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (DAMP-ES): a lipid-soluble antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Transcriptomics of 6-Methyl-2,4-pyrimidinediamine
Abstract
This guide provides a comprehensive framework for designing and executing a comparative transcriptomics study to elucidate the cellular mechanism of action of 6-Methyl-2,4-pyrimidinediamine. As a novel compound with potential therapeutic applications, understanding its impact on global gene expression is paramount. We move beyond a simple protocol, offering a strategic guide grounded in scientific first principles. This document details the rationale behind experimental design choices, provides robust, self-validating protocols for RNA-sequencing, and outlines a complete bioinformatic pipeline for comparative analysis against both a vehicle control and a well-characterized pyrimidine analog. The objective is to empower researchers, scientists, and drug development professionals to generate high-fidelity, interpretable transcriptomic data that can accelerate the discovery process.
Introduction: Unveiling the Mechanism of a Novel Pyrimidine Analog
The pyrimidine scaffold is a cornerstone of many therapeutic agents, particularly in oncology, where pyrimidine analogs act as antimetabolites to disrupt DNA and RNA synthesis in rapidly dividing cancer cells[1][2]. Compounds like Gemcitabine and 5-Fluorouracil are staples in chemotherapy, but their efficacy is often hampered by resistance and toxicity[1]. The exploration of novel pyrimidine derivatives, such as this compound, is therefore a critical endeavor in the search for more effective and selective cancer therapies[3][4].
While the structure of this compound suggests a potential role as a metabolic inhibitor, its precise mechanism of action and its global impact on the cellular transcriptome remain unknown. Comparative transcriptomics, powered by RNA-sequencing (RNA-seq), offers an unbiased and powerful approach to:
-
Identify all genes and pathways significantly altered by the compound.
-
Generate hypotheses about the compound's primary molecular targets.
-
Compare its transcriptomic signature to known drugs to reveal similarities and novel mechanisms.
-
Discover potential biomarkers for drug sensitivity or resistance.[5]
This guide will use a hypothetical comparison between this compound, Gemcitabine (a known pyrimidine analog), and a vehicle control (DMSO) in a relevant cancer cell line to illustrate the principles of a robust comparative transcriptomics study.
The Three Pillars of Experimental Design
A successful RNA-seq experiment is built on a foundation of meticulous planning.[6] The goal is to minimize technical variability so that true biological differences can be confidently identified.
Pillar 1: Strategic Selection of Model System and Treatment Conditions
The choice of cell line and drug treatment parameters is the most critical variable and must be empirically determined.
-
Cell Line Selection: The model must be relevant to the therapeutic hypothesis. For an anti-proliferative agent, a well-characterized cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is appropriate. The selection should be based on existing literature and the specific cancer type being targeted.
-
Dose-Response and Time-Course: A single, high dose can induce widespread off-target and stress-response effects that obscure the primary mechanism. It is crucial to perform preliminary assays:
-
IC50 Determination: A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to determine the half-maximal inhibitory concentration (IC50) of this compound. For transcriptomic analysis, using concentrations at and below the IC50 (e.g., 0.5x IC50 and 1x IC50) is often most informative.
-
Time-Course Analysis: The effects of a drug on transcription can be rapid or delayed. A time-course experiment (e.g., 6, 12, 24 hours) can capture both primary (early) and secondary (late) transcriptional events.
-
-
Replication Strategy: Biological replicates are non-negotiable for statistical power.[7] A minimum of three, and ideally four, independent biological replicates for each condition (Vehicle, this compound, Gemcitabine) should be prepared.[7] This involves treating separate plates of cells on different days to account for experimental variability.
Pillar 2: Ensuring Data Fidelity through Rigorous Quality Control
The adage "garbage in, garbage out" is especially true for RNA-seq. The quality of the input RNA directly dictates the quality of the final data.
-
RNA Extraction: Cells should be harvested and lysed quickly to prevent RNA degradation. Using a column-based kit or a TRIzol-based method can yield high-quality total RNA.[8] A critical step is the inclusion of a DNase I treatment to eliminate contaminating genomic DNA.[8]
-
RNA Quality Control (QC): This is a mandatory checkpoint. Every sample must be assessed for:
-
Purity: Measured by a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2.[8]
-
Integrity: The RNA Integrity Number (RIN) is determined using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value ≥ 8 is required for standard poly(A) enrichment-based library preparation.[8]
-
Pillar 3: Library Preparation and Sequencing Strategy
The conversion of RNA into a sequenceable library must be done with precision to ensure the data accurately reflects the original transcriptome.
-
mRNA Enrichment: For studying protein-coding genes, poly(A) mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. This removes ribosomal RNA (rRNA), which constitutes the vast majority of RNA in a cell.[8]
-
Library Preparation: Commercial kits (e.g., Illumina TruSeq, NEBNext Ultra II) provide robust protocols for cDNA synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification. It is vital to minimize the number of PCR cycles to avoid amplification bias.[8]
-
Sequencing Parameters:
-
Platform: An Illumina platform such as the NextSeq or NovaSeq is standard for this type of analysis.[8]
-
Read Depth: For differential gene expression analysis in human cells, a sequencing depth of 20-30 million reads per sample is generally sufficient.[8][9]
-
Read Length: Single-end 50 bp (SE50) or paired-end 100 bp (PE100) reads are common. Paired-end reads can improve mapping accuracy and are useful for isoform analysis.[10]
-
Detailed Experimental and Bioinformatic Protocols
The following protocols provide a step-by-step guide for executing the study.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.[8]
-
Compound Preparation: Prepare stock solutions of this compound and Gemcitabine in sterile DMSO.
-
Treatment: Once cells are at the desired confluency, replace the old media with fresh media containing the final concentration of the compounds (e.g., 1 µM this compound, 1 µM Gemcitabine) or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the predetermined time point (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS, then add lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit) directly to the well to lyse the cells.[8] Proceed immediately to RNA extraction or store the lysate at -80°C.
Protocol 2: RNA Extraction and Quality Control
-
RNA Purification: Extract total RNA from the cell lysates using a commercial kit (e.g., Qiagen RNeasy Kit), following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase I digestion as per the kit's protocol to remove any genomic DNA contamination.[8]
-
Elution: Elute the purified RNA in nuclease-free water.
-
Quality Assessment:
-
Quantify RNA concentration and assess purity (A260/280 and A260/230 ratios) using a NanoDrop spectrophotometer.
-
Assess RNA integrity by running the samples on an Agilent Bioanalyzer to obtain RIN values.[8]
-
Table 1: Example RNA Quality Control Metrics
| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
|---|---|---|---|---|
| Vehicle_Rep1 | 155 | 2.05 | 2.15 | 9.8 |
| Vehicle_Rep2 | 162 | 2.06 | 2.18 | 9.7 |
| Vehicle_Rep3 | 148 | 2.04 | 2.11 | 9.9 |
| 6MPD_Rep1 | 151 | 2.05 | 2.14 | 9.6 |
| 6MPD_Rep2 | 170 | 2.07 | 2.19 | 9.8 |
| 6MPD_Rep3 | 165 | 2.06 | 2.16 | 9.7 |
| Gem_Rep1 | 145 | 2.04 | 2.10 | 9.5 |
| Gem_Rep2 | 158 | 2.05 | 2.15 | 9.8 |
| Gem_Rep3 | 161 | 2.06 | 2.17 | 9.6 |
6MPD: this compound; Gem: Gemcitabine
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Isolation: Using 1 µg of total RNA (with RIN ≥ 8) per sample, isolate poly(A)+ mRNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module (NEB #E7490) or a similar kit.
-
Library Construction: Construct sequencing libraries using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina (NEB #E7760) or a similar kit, following the manufacturer's protocol. This will generate strand-specific libraries.
-
Library QC: Quantify the final libraries using a Qubit fluorometer and assess their size distribution using the Agilent Bioanalyzer.
-
Sequencing: Pool the libraries in equimolar concentrations and sequence them on an Illumina NextSeq 500/550 platform to generate approximately 25 million single-end 75 bp reads per sample.
Protocol 4: Bioinformatic Data Analysis Workflow
The analysis of RNA-seq data involves several computational steps to go from raw sequence reads to a list of differentially expressed genes and affected pathways.[10][11]
Caption: A standard bioinformatic workflow for RNA-seq data analysis.
-
Quality Control of Raw Reads: Assess the quality of the raw .fastq files using FastQC to check for per-base sequence quality, GC content, and adapter contamination.[11]
-
Adapter Trimming: Remove any remaining adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.[12] This generates a raw count matrix, which is the input for differential expression analysis.
-
Differential Gene Expression (DGE) Analysis: Use R packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between conditions.[13][14][15] These tools normalize the raw counts and perform statistical tests to determine significance, typically using a threshold of False Discovery Rate (FDR) < 0.05 and |log2(Fold Change)| > 1.
-
Functional Enrichment Analysis: Take the lists of differentially expressed genes (DEGs) and use tools like g:Profiler, DAVID, or Enrichr to identify over-represented Gene Ontology (GO) terms and biological pathways (e.g., KEGG, Reactome).[16][17][18] This step provides biological context to the long lists of genes.
A Framework for Comparative Interpretation
The power of this study design lies in the three-way comparison. The goal is to move beyond a simple list of DEGs to a nuanced understanding of the compound's activity.
Data Visualization and Initial Comparison
-
Principal Component Analysis (PCA): A PCA plot is the first step after DGE analysis. It provides a global overview of the data. Well-defined clusters for each condition (Vehicle, 6MPD, Gemcitabine) indicate that the treatments induced distinct and reproducible transcriptomic changes.
-
Venn Diagrams: Visualize the overlap of DEGs between the 6MPD vs Vehicle and Gemcitabine vs Vehicle comparisons. This can quickly reveal genes uniquely affected by this compound.
-
Heatmaps: A heatmap of the top DEGs across all samples can visualize distinct patterns of gene expression induced by each compound.
Table 2: Hypothetical Top Differentially Expressed Genes (DEGs) for this compound vs. Vehicle
| Gene Symbol | log2(Fold Change) | p-value | FDR | Annotation |
|---|---|---|---|---|
| CDKN1A | 2.58 | 1.2e-15 | 4.5e-14 | Cell cycle inhibitor |
| GADD45A | 2.15 | 3.4e-12 | 8.1e-11 | DNA damage response |
| TYMS | -1.89 | 5.6e-11 | 9.9e-10 | Pyrimidine biosynthesis |
| DHODH | -1.55 | 7.8e-10 | 1.2e-8 | Pyrimidine biosynthesis |
| MYC | -1.20 | 2.3e-8 | 2.5e-7 | Transcription factor |
| TOP2A | -1.75 | 4.1e-10 | 7.2e-9 | DNA topoisomerase |
FDR: False Discovery Rate
Comparative Pathway Analysis
The most insightful comparison comes from the functional enrichment analysis. By comparing the pathways enriched in the DEG lists from both compounds, we can build a mechanistic narrative.
Caption: Hypothetical comparison of pathways affected by each compound.
-
Shared Mechanisms: Do both compounds strongly upregulate p53 signaling and the DNA damage response? This would suggest a common mechanism involving the induction of cell cycle arrest and apoptosis, as expected for DNA synthesis inhibitors.
-
Differential Target Engagement: Does this compound cause a more potent downregulation of pyrimidine metabolism genes (e.g., TYMS, DHODH) than Gemcitabine? This could indicate a more direct or potent engagement with this target pathway.
-
Novel Mechanisms: Does this compound uniquely affect a pathway not significantly altered by Gemcitabine? This would be a key finding, pointing towards a novel mechanism of action that could be therapeutically exploited.
Conclusion and Forward Look
A comparative transcriptomics study, when designed and executed with scientific rigor, provides a powerful and unbiased view of a compound's cellular activity. The framework presented here emphasizes the importance of upstream experimental design and robust quality control to generate high-fidelity data. By comparing the transcriptomic signature of this compound to both a negative control and a known clinical compound, researchers can rapidly generate hypotheses about its mechanism, identify potential advantages over existing therapies, and discover biomarkers to guide its future development. The findings from this RNA-seq study should be considered hypothesis-generating and must be validated through orthogonal methods such as qRT-PCR for key genes and functional assays (e.g., cell cycle analysis, apoptosis assays) to confirm the predicted cellular phenotypes.
References
- 1. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Differential Gene Expression Analysis? - CD Genomics [cd-genomics.com]
- 6. Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 13. bigomics.ch [bigomics.ch]
- 14. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 15. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 17. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]
- 18. Functional Enrichment Analysis [cytoscape.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2,4-pyrimidinediamine
For the dedicated researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, forming the bedrock of a safe, compliant, and environmentally conscious scientific enterprise. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-2,4-pyrimidinediamine, ensuring that you and your institution are protected.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Before any disposal action is taken, a thorough understanding of the potential hazards is essential. This not only dictates the necessary personal protective equipment (PPE) but also determines the legal classification of the waste stream under Environmental Protection Agency (EPA) guidelines.[1]
Expert Analysis: Based on data from similar pyrimidine compounds, this compound should be presumptively handled as a hazardous material. The pyrimidine scaffold is biologically active, and related molecules exhibit characteristics such as skin, eye, and respiratory irritation. Without comprehensive toxicological data, we must assume a conservative stance to ensure personnel safety.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2] this compound is not a specifically listed waste. Therefore, its classification depends on its characteristics. Since full toxicological data is often unavailable for novel or research chemicals, the most prudent and compliant approach is to manage the material as uncharacterized hazardous waste. This ensures the highest level of safety and regulatory adherence.
Table 1: Hazard Profile and Recommended PPE Based on Analogous Pyrimidine Derivatives
| Hazard Category | Potential Effects & Causality | Recommended Personal Protective Equipment (PPE) |
|---|---|---|
| Skin Contact | May cause irritation. The amine and pyrimidine functionalities can interact with skin proteins, leading to localized inflammatory responses. | Nitrile Gloves: Provides a sufficient barrier for incidental contact. Change gloves immediately if contaminated. |
| Eye Contact | May cause serious eye irritation. Particulate matter can cause mechanical irritation, while the chemical nature may lead to inflammation of the eye tissues. | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Goggles are required when there is a splash hazard. |
| Inhalation | May cause respiratory tract irritation if handled as a fine powder, leading to inflammation of the mucous membranes. | Work in a certified chemical fume hood. This provides primary containment and protects the user from inhaling airborne particulates. |
| Ingestion | Assumed to be harmful if swallowed, a standard precaution for most non-food grade laboratory chemicals. | No eating, drinking, or smoking in the laboratory. Practice good chemical hygiene to prevent accidental ingestion. |
Step-by-Step Disposal Workflow: From Benchtop to Final Disposition
The following protocol outlines a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify the Waste Stream: Collect all materials contaminated with this compound. This includes:
-
Pure, unused, or expired chemical.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Rinsate from the triple-rinsing of empty containers (see Section 4).
-
Spill cleanup materials.
-
-
Select a Waste Container:
-
Label the Container:
-
Proper labeling is a critical compliance point. Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department before adding any waste.[1]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all components and their approximate percentages. Do not use abbreviations.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Handle as Toxic").
-
-
-
Store the Waste Container:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the lab.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents, to prevent potentially violent reactions.
-
-
Arrange for Disposal:
-
Once the container is full or you are discontinuing work with the chemical, contact your institution's EHS office to schedule a waste pickup.[1]
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[4] This is a violation of environmental regulations and can harm aquatic life and disrupt wastewater treatment processes.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
Protocol for Decontamination:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol) three consecutive times.[3]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated liquid waste container.[3] Do not pour the rinsate down the drain.
-
Deface Label: After the triple-rinsed container is air-dried (preferably in a fume hood), completely deface or remove the original chemical label.[3]
-
Final Disposal: The clean, de-labeled container can now be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's policy.
Emergency Spill Procedures
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your EHS emergency line.
-
Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: For a small solid spill, gently cover it with an absorbent material from a chemical spill kit.
-
Clean Up: Carefully sweep the material into a dustpan and place it in your hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Place the used towels in the solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
By adhering to these scientifically grounded and regulation-aware procedures, you uphold your professional responsibility to maintain a safe laboratory environment for yourself, your colleagues, and the wider community.
References
Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-Methyl-2,4-pyrimidinediamine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical compounds requires a deep understanding of not just the science, but also the causality behind each safety protocol. This guide provides essential, immediate safety and logistical information for handling 6-Methyl-2,4-pyrimidinediamine (CAS No. 1791-73-7). As a senior application scientist, my goal is to provide a self-validating system of protocols, grounded in authoritative sources, to ensure your safety and the integrity of your research.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, the work environment must be engineered for safety. PPE should be viewed as the final barrier between you and a potential hazard.
-
Ventilation: All work involving the handling of solid this compound or the preparation of its solutions must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne particles or aerosols.
-
Designated Areas: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted. All activities, from weighing to disposal, should occur within this zone to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][5]
A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE for handling this compound.
| Hazard Level | Activity Example | Minimum Required PPE |
| Low | Handling sealed containers, visual inspection. | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate | Weighing solid powder, preparing stock solutions, conducting small-scale reactions. | - Permeation-resistant laboratory coat or disposable gown- Chemical splash goggles- Double-gloving (two pairs of nitrile gloves)- Face shield (recommended during solution prep) |
| High | Large-scale synthesis, procedures with a high potential for aerosolization, cleaning up spills. | - Disposable, solid-front gown- Chemical splash goggles and a full-face shield- Double-gloving (nitrile)- Respiratory Protection (N95 or higher) |
Deep Dive into PPE Components: The "Why" Behind the "What"
-
Eye and Face Protection: Chemical splash goggles are mandatory for moderate to high-hazard activities because they form a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.[2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A standard lab coat is insufficient for anything beyond low-hazard tasks. A permeation-resistant or disposable gown provides a more robust barrier.[6] When double-gloving, the inner glove should be tucked under the cuff of the gown, while the outer glove goes over the cuff. This creates a continuous barrier, preventing any skin exposure at the wrist.[6]
-
Hand Protection: Double-gloving is a critical practice.[6] The outer glove absorbs the initial contamination and can be removed and replaced without exposing the inner glove, maintaining a sterile or clean layer. Always inspect gloves for any signs of degradation or punctures before and during use. Change your outer gloves immediately if contamination is suspected, and change both pairs regularly (e.g., every 30-60 minutes) during extended procedures.
-
Respiratory Protection: The primary defense against inhalation is the chemical fume hood. However, in situations where dust or aerosols could be generated outside of a hood (e.g., a significant spill), an N95 respirator or a higher level of respiratory protection is required to prevent inhalation of the compound.[4]
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step methodology that integrates the necessary PPE and safety controls for a common laboratory task.
Objective: To safely weigh solid this compound and prepare a stock solution.
Hazard Level: Moderate
Required PPE:
-
Permeation-resistant lab coat
-
Chemical splash goggles
-
Face shield
-
Two pairs of nitrile gloves
Procedure:
-
Preparation: a. Don all required PPE as listed above. b. Ensure the chemical fume hood is on and operating correctly. c. Cover the work surface inside the fume hood with absorbent, disposable bench paper. d. Gather all necessary equipment (spatula, weigh paper, vials, solvent, etc.) and place it within the fume hood.
-
Weighing: a. Place an analytical balance inside the fume hood or use a powder containment enclosure. b. Carefully open the container of this compound. c. Using a clean spatula, transfer the desired amount of solid onto weigh paper. Avoid creating dust. d. Once the desired weight is achieved, securely close the primary container.
-
Solution Preparation: a. Carefully transfer the weighed solid into a labeled vial. b. Slowly add the desired solvent to the vial, pointing the opening away from you, to prevent splashing. c. Cap the vial securely. If sonication or vortexing is required, ensure the cap is tightly sealed.
-
Cleanup: a. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel. b. Carefully fold the used weigh paper and any contaminated bench paper and place them in a designated solid waste container. c. Remove the outer pair of gloves and dispose of them in the designated waste container. d. With the inner gloves still on, wipe down the exterior of all containers before removing them from the fume hood.
-
Doffing PPE: a. Remove your lab coat, turning it inside out as you do to contain any potential surface contamination. b. Remove your face shield and goggles. c. Remove your inner pair of gloves using the proper technique to avoid skin contact. d. Wash your hands thoroughly with soap and water.[4]
Operational and Disposal Plans
Spill Management:
-
Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with a dustpan and brush and place it in a sealed container for hazardous waste. Clean the area with a damp cloth.
-
Minor Spill (Liquid): If a solution is spilled, absorb it with a chemical absorbent pad or vermiculite.
-
Major Spill: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.
Disposal:
All materials contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous chemical waste.[1][4] Collect all waste in a clearly labeled, sealed container. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain. Always follow your institution's specific guidelines for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
